Product packaging for Chloromethylketone methotrexate(Cat. No.:CAS No. 83160-47-8)

Chloromethylketone methotrexate

Número de catálogo: B1668798
Número CAS: 83160-47-8
Peso molecular: 486.9 g/mol
Clave InChI: WBHNGOGKCVORNA-HNNXBMFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23ClN8O4 B1668798 Chloromethylketone methotrexate CAS No. 83160-47-8

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

83160-47-8

Fórmula molecular

C21H23ClN8O4

Peso molecular

486.9 g/mol

Nombre IUPAC

(2S)-6-chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid

InChI

InChI=1S/C21H23ClN8O4/c1-30(10-12-9-25-18-16(26-12)17(23)28-21(24)29-18)13-4-2-11(3-5-13)19(32)27-15(20(33)34)7-6-14(31)8-22/h2-5,9,15H,6-8,10H2,1H3,(H,27,32)(H,33,34)(H4,23,24,25,28,29)/t15-/m0/s1

Clave InChI

WBHNGOGKCVORNA-HNNXBMFYSA-N

SMILES isomérico

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)CCl)C(=O)O

SMILES canónico

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)CCl)C(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

4-amino-4-deoxy-N(10)-methylpteroyl-(6-chloro-5-oxo)norleucine
chloromethylketone methotrexate
methotrexate chloromethylketone analog

Origen del producto

United States

Foundational & Exploratory

Synthesis of Chloromethylketone Methotrexate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research purposes only. The synthesis and use of this compound should be conducted by qualified professionals in a controlled laboratory setting.

This guide provides a comprehensive overview of a proposed synthetic route for chloromethylketone methotrexate (B535133), a derivative of the widely used antifolate drug, methotrexate. This document is intended for researchers, scientists, and professionals in drug development interested in the synthesis of novel methotrexate analogs for investigational use.

Introduction

Methotrexate is a cornerstone of chemotherapy and immunosuppressive therapy. Its mechanism of action primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby interfering with DNA synthesis and cell proliferation.[1][2][3] The introduction of a chloromethylketone moiety, a reactive electrophile, is a strategy to create a covalent inhibitor that can form a permanent bond with its target enzyme, potentially leading to enhanced potency and duration of action. This guide outlines a plausible synthetic pathway, experimental protocols, and relevant biological context for the synthesis of chloromethylketone methotrexate.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process, beginning with the synthesis of the methotrexate core structure followed by the selective modification of the γ-carboxyl group of the glutamic acid moiety. The proposed route involves the protection of reactive functional groups to ensure regioselectivity.

A key intermediate in many methotrexate syntheses is the coupling of a pteridine (B1203161) derivative, such as 2,4-diamino-6-bromomethylpteridine, with a derivative of p-(N-methylamino)benzoyl-L-glutamic acid. To achieve the desired chloromethylketone functionality, the glutamic acid portion needs to be modified prior to this coupling.

Scheme 1: Proposed Synthesis of this compound

Synthesis_Chloromethylketone_Methotrexate cluster_glutamate_modification Glutamate Modification cluster_pteridine_synthesis Pteridine Synthesis cluster_coupling_deprotection Coupling and Deprotection L-Glutamic_acid L-Glutamic acid alpha-Benzyl_ester α-Benzyl L-glutamate L-Glutamic_acid->alpha-Benzyl_ester 1. Benzyl (B1604629) alcohol, H+ Protected_glutamate N-(p-Nitrobenzoyl)-α-benzyl L-glutamate alpha-Benzyl_ester->Protected_glutamate 2. p-Nitrobenzoyl chloride, Base p-Nitrobenzoyl_chloride p-Nitrobenzoyl chloride Reduction N-(p-Aminobenzoyl)-α-benzyl L-glutamate Protected_glutamate->Reduction 3. Reduction (e.g., H2, Pd/C) Methylation N-(p-(Methylamino)benzoyl)-α-benzyl L-glutamate Reduction->Methylation 4. Methylation (e.g., CH2O, HCOOH) gamma-Acid_chloride γ-Acid chloride derivative Methylation->gamma-Acid_chloride 5. SOCl2 or (COCl)2 Diazoketone γ-Diazoketone derivative gamma-Acid_chloride->Diazoketone 6. CH2N2 Diazomethane (B1218177) Diazomethane Chloromethylketone_glutamate N-(p-(Methylamino)benzoyl)-α-benzyl L-glutamate-γ-chloromethylketone Diazoketone->Chloromethylketone_glutamate 7. HCl HCl HCl Coupling Coupling Chloromethylketone_glutamate->Coupling Tetraaminopyrimidine 2,4,5,6-Tetraaminopyrimidine (B94255) Pteridine_intermediate 2,4-Diamino-6-bromomethylpteridine Tetraaminopyrimidine->Pteridine_intermediate 8. Condensation Dibromopropionaldehyde 2,3-Dibromopropionaldehyde Pteridine_intermediate->Coupling Protected_CMK_MTX Protected this compound Coupling->Protected_CMK_MTX 9. Base Final_Product This compound Protected_CMK_MTX->Final_Product 10. Hydrogenolysis (e.g., H2, Pd/C) Deprotection Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed synthesis. These are based on established chemical transformations and should be adapted and optimized by experienced chemists.

Synthesis of N-(p-(Methylamino)benzoyl)-α-benzyl L-glutamate-γ-chloromethylketone

Step 1: Protection of L-Glutamic Acid α-Carboxyl Group L-Glutamic acid is reacted with benzyl alcohol in the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid) to selectively form the α-benzyl ester.

Step 2: Acylation of the Amino Group The α-benzyl L-glutamate is then acylated with p-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield N-(p-nitrobenzoyl)-α-benzyl L-glutamate.

Step 3: Reduction of the Nitro Group The nitro group is reduced to an amino group using a standard reduction method, such as catalytic hydrogenation (H2 gas over a palladium on carbon catalyst).

Step 4: N-Methylation The resulting primary amine is methylated using the Eschweiler-Clarke reaction, which involves treatment with formaldehyde (B43269) and formic acid.

Step 5: Formation of the γ-Acid Chloride The γ-carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Step 6: Arndt-Eistert Homologation - Diazoketone Formation The γ-acid chloride is reacted with diazomethane (CH2N2) in an anhydrous, non-protic solvent (e.g., diethyl ether) at low temperature (0 °C) to form the γ-diazoketone derivative. Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a suitable fume hood with appropriate safety precautions.

Step 7: Conversion to Chloromethylketone The diazoketone is then treated with a solution of hydrogen chloride (HCl) in a non-protic solvent to yield the desired N-(p-(methylamino)benzoyl)-α-benzyl L-glutamate-γ-chloromethylketone.

Synthesis of 2,4-Diamino-6-bromomethylpteridine

This key intermediate can be synthesized by the condensation of 2,4,5,6-tetraaminopyrimidine with 2,3-dibromopropionaldehyde.

Coupling and Deprotection

Step 9: Coupling Reaction The N-(p-(methylamino)benzoyl)-α-benzyl L-glutamate-γ-chloromethylketone is coupled with 2,4-diamino-6-bromomethylpteridine in a suitable polar aprotic solvent (e.g., dimethylformamide) in the presence of a base to facilitate the nucleophilic substitution.

Step 10: Deprotection The final step is the removal of the benzyl protecting group from the α-carboxyl group. This is typically achieved by catalytic hydrogenolysis (H2 gas over a palladium on carbon catalyst), which cleaves the benzyl ester to yield the final product, this compound.

Data Presentation

The following table summarizes expected yields for analogous reactions found in the literature. Actual yields for the proposed synthesis of this compound may vary and would require experimental determination.

StepReaction TypeReagentsExpected Yield (%)Reference
1EsterificationBenzyl alcohol, p-TsOH70-85General Organic Chemistry
2Acylationp-Nitrobenzoyl chloride, Et3N85-95General Organic Chemistry
3Nitro ReductionH2, Pd/C>90General Organic Chemistry
4N-MethylationHCHO, HCOOH70-90General Organic Chemistry
5Acid Chloride FormationSOCl2>90General Organic Chemistry
6Diazoketone FormationCH2N270-90Arndt-Eistert Synthesis Literature
7Chloromethylketone FormationHCl80-95Nierenstein Reaction Literature
8Pteridine SynthesisCondensation40-60Methotrexate Synthesis Literature
9CouplingBase50-70Methotrexate Synthesis Literature
10DeprotectionH2, Pd/C>90General Organic Chemistry

Signaling Pathways of Methotrexate

Methotrexate exerts its effects through multiple signaling pathways. Understanding these pathways is crucial for designing and evaluating novel analogs.

Dihydrofolate Reductase (DHFR) Inhibition and Purine (B94841) Synthesis

The primary mechanism of action of methotrexate is the competitive inhibition of DHFR. This blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor in one-carbon transfer reactions necessary for the de novo synthesis of purines and thymidylate.[1][2][3]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DHFR->THF Methotrexate Methotrexate Methotrexate->DHFR Inhibits DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis

Caption: Methotrexate inhibits DHFR, blocking purine and thymidylate synthesis.

JAK/STAT Signaling Pathway

Recent studies have shown that methotrexate can also modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is a critical signaling cascade in the immune response.[4][5][6][7] By inhibiting JAK/STAT signaling, methotrexate can suppress the production of pro-inflammatory cytokines.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates Methotrexate Methotrexate Methotrexate->JAK Inhibits

Caption: Methotrexate can inhibit the JAK/STAT signaling pathway.

Conclusion

The synthesis of this compound represents a rational approach to developing a covalent inhibitor of DHFR or other potential cellular targets. The proposed synthetic route, while requiring careful execution and optimization, is based on well-established chemical principles. This guide provides a foundational framework for researchers to embark on the synthesis and evaluation of this novel methotrexate analog. Further studies will be necessary to characterize its biochemical and cellular activity and to explore its therapeutic potential.

References

A Technical Guide to the Mechanisms of Action of Methotrexate and Chloromethylketones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While a compound explicitly named "chloromethylketone methotrexate" is not described in the scientific literature, this guide will explore the distinct yet potent mechanisms of its two constituent chemical entities: methotrexate (B535133), a cornerstone of chemotherapy and autoimmune disease treatment, and chloromethylketones, a class of irreversible enzyme inhibitors. Understanding these individual mechanisms allows for a theoretical exploration of a hypothetical hybrid molecule, which would function as a targeted covalent inhibitor. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and pathway visualizations.

The Mechanism of Action of Methotrexate

Methotrexate (MTX) is a folate analog that acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides. By binding to the active site of DHFR, methotrexate prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. The depletion of THF leads to an inhibition of cell proliferation, making methotrexate an effective anticancer and immunosuppressive agent.

Signaling Pathway of Methotrexate

The primary pathway affected by methotrexate is the folate metabolic pathway, which is central to nucleotide biosynthesis.

Methotrexate_Pathway MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Conversion DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purines_Pyrimidines Purine & Pyrimidine Synthesis THF->Purines_Pyrimidines Cofactor for DNA_RNA DNA & RNA Synthesis Purines_Pyrimidines->DNA_RNA Leads to Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Required for

Caption: The inhibitory effect of Methotrexate on the folate metabolic pathway.

Quantitative Data for Methotrexate
ParameterValueEnzymeOrganismReference
IC50 3.4 nMDihydrofolate ReductaseHuman
Ki ~1-10 pMDihydrofolate ReductaseHuman
Binding Affinity (Kd) 3.7 pMDihydrofolate ReductaseE. coli
Experimental Protocol: DHFR Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of methotrexate on DHFR.

Objective: To measure the IC50 of methotrexate for human DHFR.

Materials:

  • Recombinant human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Methotrexate

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of methotrexate in DMSO.

  • Create a series of dilutions of methotrexate in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the methotrexate dilutions.

  • Initiate the reaction by adding DHF and a fixed concentration of DHFR to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • Plot the reaction rate as a function of the logarithm of the methotrexate concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

The Mechanism of Action of Chloromethylketones

Chloromethylketones (CMKs) are a class of irreversible inhibitors that typically target serine and cysteine proteases. Their mechanism of action involves the covalent modification of a key catalytic residue in the enzyme's active site. The chloromethylketone moiety acts as an alkylating agent. A nucleophilic residue in the active site, such as the histidine in the catalytic triad (B1167595) of serine proteases or the cysteine in cysteine proteases, attacks the carbon of the chloromethyl group, displacing the chloride ion. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.

General Mechanism of Chloromethylketone Inhibition

The following diagram illustrates the general mechanism of enzyme inactivation by a chloromethylketone.

CMK_Mechanism Enzyme Enzyme Active Site (with Nucleophile, e.g., His/Cys) Enzyme_CMK_Complex Initial Non-covalent Enzyme-Inhibitor Complex Enzyme->Enzyme_CMK_Complex CMK Chloromethylketone (R-CO-CH2Cl) CMK->Enzyme_CMK_Complex Covalent_Adduct Covalently Modified Inactive Enzyme Enzyme_CMK_Complex->Covalent_Adduct Nucleophilic Attack & Alkylation Cl_ion Chloride Ion (Leaving Group) Covalent_Adduct->Cl_ion Displaces

Caption: The process of irreversible enzyme inhibition by a chloromethylketone.

Quantitative Data for a Representative Chloromethylketone
InhibitorTarget Enzymek_inact / K_i (M⁻¹s⁻¹)Reference
N-Tosyl-L-phenylalanine chloromethylketone (TPCK) Chymotrypsin1.8 x 10⁴
Nα-Tosyl-L-lysine chloromethylketone (TLCK) Trypsin2.5 x 10⁵
Experimental Protocol: Irreversible Enzyme Inhibition Assay

This protocol describes a method to determine the rate of inactivation of a protease by a chloromethylketone.

Objective: To determine the second-order rate constant (k_inact / K_i) for the inactivation of a target protease by a chloromethylketone.

Materials:

  • Target protease

  • Chloromethylketone inhibitor

  • Fluorogenic or chromogenic substrate for the protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate fluorometer or spectrophotometer

Procedure:

  • Prepare a stock solution of the chloromethylketone in an appropriate solvent (e.g., DMSO).

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, pre-incubate the protease with the different concentrations of the chloromethylketone for various time intervals.

  • At each time point, add the substrate to the wells to measure the residual enzyme activity.

  • Measure the rate of substrate hydrolysis by monitoring the change in fluorescence or absorbance over time.

  • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant (k_obs).

  • Plot the k_obs values against the inhibitor concentrations. The slope of this second plot represents the second-order rate constant of inactivation (k_inact / K_i).

Hypothetical Mechanism of this compound

A hypothetical "this compound" molecule would be a targeted covalent inhibitor. The methotrexate scaffold would serve as a "warhead" to guide the molecule to the active site of DHFR. Once bound, the chloromethylketone "warhead" would be positioned to react with a nearby nucleophilic residue in the DHFR active site, forming a covalent bond and leading to irreversible inhibition.

Logical Workflow of a Targeted Covalent Inhibitor

The following diagram illustrates the proposed mechanism for a hypothetical this compound.

Targeted_Covalent_Inhibitor CMK_MTX Chloromethylketone Methotrexate Reversible_Binding Reversible Binding (MTX portion drives affinity) CMK_MTX->Reversible_Binding DHFR_Active_Site DHFR Active Site (with Nucleophilic Residue) DHFR_Active_Site->Reversible_Binding Covalent_Bond Covalent Bond Formation (CMK portion reacts) Reversible_Binding->Covalent_Bond Proximity-driven reaction Irreversible_Inhibition Irreversible Inhibition of DHFR Covalent_Bond->Irreversible_Inhibition

Caption: The proposed mechanism of a hypothetical targeted covalent inhibitor.

While "this compound" does not appear to be a known entity, the principles of its potential mechanism are well-established in the fields of enzymology and drug design. Methotrexate serves as a powerful example of competitive inhibition, while chloromethylketones exemplify irreversible covalent inhibition. The conceptual fusion of these two into a targeted covalent inhibitor highlights a sophisticated approach in modern drug development, aiming for high potency and prolonged duration of action. The provided data and protocols offer a solid foundation for researchers interested in the study of such enzyme inhibitors.

The Dawn of a New Era in Therapeutics: A Technical Guide to the Discovery and History of Methotrexate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), originally known as amethopterin, stands as a landmark molecule in the history of pharmacology.[1][2] Its journey from a rationally designed anti-cancer agent to the cornerstone therapy for autoimmune diseases exemplifies the intricate and often serendipitous path of drug discovery.[1][3] This technical guide provides an in-depth exploration of the discovery and history of methotrexate and its analogs, focusing on the core scientific principles, experimental methodologies, and the evolution of our understanding of their mechanisms of action.

The Genesis of Antifolate Therapy: From Aminopterin (B17811) to Methotrexate

The story of methotrexate begins in the 1940s with the pioneering work of Dr. Sidney Farber, who sought to combat childhood leukemia.[4][5] His research was built upon the observation that folic acid administration worsened leukemia.[5] This led to the hypothesis that blocking folic acid metabolism could inhibit the rapid proliferation of cancer cells.[3]

In 1947, a team of researchers led by Dr. Yellapragada Subbarow at Lederle Laboratories synthesized aminopterin, a direct analog of folic acid.[5][6] Farber's subsequent clinical trials with aminopterin in children with acute lymphoblastic leukemia demonstrated the first-ever remissions of the disease, a monumental breakthrough in cancer chemotherapy.[4][5]

However, aminopterin proved to be difficult to manufacture and was associated with significant toxicity.[4][6] This prompted the synthesis of a more stable and less toxic analog, amethopterin, which was later renamed methotrexate.[1][6] Animal studies in 1956 confirmed the superior therapeutic index of methotrexate over aminopterin, leading to the latter's abandonment in clinical practice.[5]

Mechanism of Action: Beyond Dihydrofolate Reductase Inhibition

The primary and most well-understood mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR).[7][8] DHFR is a critical enzyme in folate metabolism, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[7][9] THF is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[7][10] By inhibiting DHFR, methotrexate disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.[5][10]

However, the anti-inflammatory effects of low-dose methotrexate, as used in autoimmune diseases, are not solely explained by DHFR inhibition.[11] Several other mechanisms have been elucidated over the years:

  • Inhibition of AICAR Transformylase (ATIC): Methotrexate polyglutamates, the intracellular active form of the drug, inhibit ATIC, an enzyme involved in de novo purine (B94841) synthesis.[7][12] This leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which in turn inhibits adenosine (B11128) deaminase, resulting in increased extracellular adenosine levels.[1][13] Adenosine is a potent endogenous anti-inflammatory molecule.[13]

  • Inhibition of Thymidylate Synthase (TYMS): Polyglutamated methotrexate also inhibits TYMS, another key enzyme in pyrimidine (B1678525) synthesis.[11]

  • Effects on Signaling Pathways: Methotrexate has been shown to modulate several intracellular signaling pathways implicated in inflammation, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the nuclear factor-kappa B (NF-κB) pathway.[11][14] It can reduce the phosphorylation of key signaling proteins like JAK1, JAK2, STAT1, and STAT5.[14]

  • Induction of Apoptosis in Activated T-cells: Low-dose methotrexate can induce apoptosis in activated T-lymphocytes, a key cell type in the pathogenesis of autoimmune diseases.[1]

Quantitative Data on Methotrexate and its Analogs

The following tables summarize key quantitative data related to the efficacy and biochemical properties of methotrexate and some of its analogs.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

CompoundOrganism/Cell LineIC50Reference
MethotrexateHuman (hDHFR)9.08 pIC50[10]
Dhfr-IN-4Purified DHFR123 nM[9]
8-alkyl-7,8-dihydromethotrexate analogsLactobacillus caseiLess inhibitory than MTX[15]

Table 2: In Vitro Cytotoxicity

| Compound | Cell Line | IC50 / EC50 | Reference | | :--- | :--- | :--- | | 5,8-Dideaza MTX analog | A549 (lung cancer) | Data not specified |[16] | | UCP1162 | Acute Myeloid Leukemia (AML) cell lines | Lower EC50 than MTX |[17] | | Methotrexate | CCRF-CEM (human lymphoblastic leukemia) | Not specified |[15] |

Table 3: Clinical Efficacy in Rheumatoid Arthritis (RA)

StudyTreatment GroupEfficacy OutcomeReference
Weinblatt et al. (1985)Methotrexate (7.5-15 mg/week)>50% improvement in joint tenderness index in >50% of patients[4]
Williams et al.Methotrexate (7.5-15 mg/week)32% of patients had at least a 50% decrease in joint tenderness index[4]
ERA StudyEtanercept (25 mg twice weekly) vs. Methotrexate (up to 20 mg/week)Etanercept showed a faster and better clinical response in the first 6 months[4]

Key Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in the study of methotrexate and its analogs.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the inhibitory activity of a compound on the DHFR enzyme.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF.[9] The rate of this absorbance decrease is proportional to DHFR activity.

Materials and Reagents: [9]

  • Purified DHFR enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • NADPH solution

  • Dihydrofolate (DHF) solution

  • Test compounds (e.g., methotrexate analogs)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure: [9]

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR enzyme solution, NADPH solution, and the test compound to the appropriate wells. Include wells for enzyme control (no inhibitor) and blank (no enzyme).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the DHF substrate solution to all wells.

  • Immediately begin kinetic measurement of the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 10-20 minutes.

  • Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[18][19] The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents: [18][19]

  • Cell line of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • Test compound (e.g., methotrexate analog)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure: [18][19]

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include vehicle-treated control wells.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or EC50 value.

Measurement of Methotrexate Polyglutamates (MTX-PGs)

This protocol describes the measurement of intracellular MTX-PGs, the active metabolites of methotrexate.

Principle: MTX-PGs are extracted from cells (typically red blood cells) and quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or other sensitive detection methods.[20][21]

Materials and Reagents:

  • Patient blood samples (collected in EDTA tubes)

  • Lysis buffer

  • Internal standards (stable isotope-labeled MTX-PGs)

  • Solid-phase extraction (SPE) cartridges

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer

Procedure:

  • Isolate red blood cells from whole blood by centrifugation.

  • Lyse the red blood cells to release intracellular contents.

  • Add internal standards to the lysate for accurate quantification.

  • Perform protein precipitation to remove interfering proteins.

  • Purify and concentrate the MTX-PGs from the lysate using solid-phase extraction.

  • Elute the MTX-PGs from the SPE cartridge.

  • Analyze the extracted sample by LC-MS/MS to separate and quantify the different MTX-PG species (MTX-PG1 to MTX-PGn).

  • Construct a calibration curve using known concentrations of MTX-PG standards to determine the concentrations in the patient samples.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by methotrexate and a typical experimental workflow for evaluating novel methotrexate analogs.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines_Pyrimidines Purine & Pyrimidine Synthesis THF->Purines_Pyrimidines DNA_RNA DNA & RNA Synthesis Purines_Pyrimidines->DNA_RNA DHFR->THF Product MTX Methotrexate MTX->DHFR Inhibition

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by Methotrexate.

Adenosine_Pathway MTX_PG Methotrexate Polyglutamates AICAR_T AICAR Transformylase (ATIC) MTX_PG->AICAR_T Inhibition AICAR AICAR AICAR_T->AICAR Leads to accumulation of AMPD AMP Deaminase AICAR->AMPD Inhibition Adenosine Extracellular Adenosine AMPD->Adenosine Leads to increased Anti_Inflammatory Anti-inflammatory Effects Adenosine->Anti_Inflammatory

Caption: Methotrexate-mediated increase in extracellular adenosine.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes MTX Methotrexate MTX->JAK Inhibits phosphorylation

Caption: Methotrexate's inhibitory effect on the JAK/STAT signaling pathway.

Experimental_Workflow Start Design & Synthesize Novel Methotrexate Analogs Biochem_Assay Biochemical Assays (e.g., DHFR Inhibition) Start->Biochem_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT, Apoptosis) Biochem_Assay->Cell_Based_Assay Lead_Selection Lead Compound Selection Cell_Based_Assay->Lead_Selection Animal_Models In Vivo Efficacy & Toxicity in Animal Models Lead_Selection->Animal_Models Promising Analogs PK_PD Pharmacokinetic & Pharmacodynamic Studies Animal_Models->PK_PD Clinical_Trials Clinical Trials PK_PD->Clinical_Trials

Caption: A generalized experimental workflow for the development of new methotrexate analogs.

Conclusion

The discovery and development of methotrexate and its analogs represent a paradigm of modern drug development, transitioning from a targeted cancer therapy to a broad-spectrum immunomodulator. The journey has been marked by careful chemical synthesis, rigorous biological evaluation, and an ever-deepening understanding of its multifaceted mechanisms of action. For researchers and drug development professionals, the story of methotrexate serves as a powerful reminder of the importance of interdisciplinary research, from fundamental biochemistry and cell biology to clinical investigation. The continued exploration of new analogs and delivery systems holds the promise of further enhancing the therapeutic potential of this remarkable class of drugs while minimizing their associated toxicities.

References

An In-depth Technical Guide on Methotrexate Analogs as Thymidylate Synthase Inhibitors, with a Focus on a Chloromethylketone Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide explores the role of methotrexate (B535133) and its derivatives as inhibitors of thymidylate synthase (TS), with a specific analysis of a synthesized chloromethylketone analog of methotrexate. It delves into the established indirect mechanism of methotrexate, the potential for direct and covalent inhibition through chemical modification, and the broader context of TS inhibition in cancer chemotherapy.

Executive Summary

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Its inhibition leads to "thymineless death," making it a prime target for anticancer drugs. Methotrexate (MTX), a cornerstone of chemotherapy, is widely known as an antifolate that primarily inhibits dihydrofolate reductase (DHFR). This inhibition leads to the depletion of tetrahydrofolate cofactors required for TS activity, thus inhibiting thymidylate synthesis indirectly.[1][2]

Efforts to create direct or more potent inhibitors of TS have led to the exploration of various MTX derivatives. A notable example is the synthesis of a chloromethylketone (CMK) analog of methotrexate. The CMK moiety is a reactive group known to act as an irreversible, covalent inhibitor of enzymes by alkylating nucleophilic residues in the active site.[3] Research into a CMK analog of MTX has shown that it can inhibit thymidylate synthesis in cancer cell lines.[4] However, the evidence did not suggest covalent modification of the enzyme's active site, indicating a non-covalent mechanism of action for this specific analog.[4] This guide provides a comprehensive overview of these topics, presenting quantitative data, experimental methodologies, and mechanistic pathways.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the quantitative data on the inhibitory activities of methotrexate, its derivatives, and other key thymidylate synthase inhibitors.

CompoundTarget Enzyme(s)Organism/Cell LineInhibition MetricValueReference(s)
Chloromethylketone Methotrexate Analog Thymidylate SynthesisL-1210 Leukemia CellsIC503 x 10⁻⁶ M (3 µM)[4]
Methotrexate (MTX-Glu1) Thymidylate Synthase (TS)MCF-7 Human Breast CancerKi13 µM[5][6]
I5022 µM[5][6]
Methotrexate Polyglutamates (MTX-Glu2 to Glu5) Thymidylate Synthase (TS)MCF-7 Human Breast CancerKi0.047 - 0.17 µM[5][6]
Methotrexate (MTX) Dihydrofolate Reductase (DHFR)Human (in vitro)IC500.12 µM[7]
Pemetrexed (B1662193) Thymidylate Synthase (TS)In vitro (recombinant human)Ki1.3 nM[8]
Raltitrexed Thymidylate Synthase (TS)In vitro (recombinant human)Ki8 ± 4 nM[9]
5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) Thymidylate Synthase (TS)In vitro (recombinant human)Kd15.6 - 164 nM[9]

Signaling and Metabolic Pathways

The Folate-Thymidylate Synthesis Pathway

Methotrexate's primary mechanism of action is the competitive inhibition of DHFR. This enzyme is vital for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is then converted to 5,10-methylenetetrahydrofolate (CH₂-THF), the methyl group donor for the TS-catalyzed conversion of dUMP to dTMP. By blocking DHFR, methotrexate causes a depletion of CH₂-THF, which in turn halts thymidylate synthesis. This indirect inhibition is a key aspect of its anticancer effect. Direct TS inhibitors, such as 5-fluorouracil's active metabolite FdUMP, pemetrexed, and raltitrexed, bind directly to the thymidylate synthase enzyme.[2][10][11][12]

Folate_Pathway cluster_TS Thymidylate Synthesis cluster_Folate Folate Cycle dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Methylation dTMP dTMP TS->dTMP Methylation DHF Dihydrofolate (DHF) TS->DHF THF Tetrahydrofolate (THF) CH2THF 5,10-Methylene-THF (CH₂-THF) THF->CH2THF CH2THF->TS DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Reduction DHFR->THF Reduction MTX Methotrexate (Indirect TS Inhibitor) MTX->DHFR Direct_Inhibitors Raltitrexed, Pemetrexed FdUMP (5-FU) (Direct TS Inhibitors) Direct_Inhibitors->TS

The Folate-Thymidylate Synthesis Pathway and points of inhibition.
Mechanism of Covalent Inhibition by Chloromethylketones

Chloromethylketone (CMK) moieties are designed as irreversible inhibitors. The molecule's backbone (e.g., a peptide or a methotrexate analog) provides specificity by binding to the enzyme's active site. Once positioned, the highly electrophilic chloromethylketone group reacts with a nucleophilic residue (such as a cysteine or histidine) in the active site. This forms a stable covalent bond, permanently inactivating the enzyme.[3] While a synthesized CMK-methotrexate analog did not show evidence of this covalent bonding with its target, this remains the theoretical mechanism for this class of inhibitors.[4]

General mechanism of irreversible inhibition by a chloromethylketone.

Experimental Protocols

Synthesis of Chloromethylketone Analog of Methotrexate

The synthesis of 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine, a chloromethylketone analog of methotrexate, has been previously described.[4] The key modification involves replacing the γ-carboxyl group of the glutamate (B1630785) moiety with a chloromethylketone group. This is achieved through a multi-step chemical synthesis process starting from protected pteroyl and glutamate precursors, followed by the introduction of the reactive ketone group and subsequent deprotection steps.

In Vitro Thymidylate Synthase (TS) Inhibition Assay

The activity of TS and its inhibition is commonly measured spectrophotometrically by monitoring the increase in absorbance at 340 nm.[13][14] This absorbance change is a result of the conversion of the cofactor CH₂-THF to DHF during the methylation of dUMP.

Materials:

  • Purified recombinant human thymidylate synthase (hTS).

  • Reaction Buffer (e.g., Tris-HCl or similar, pH 7.4).

  • Substrate 1: Deoxyuridine monophosphate (dUMP).

  • Substrate 2 (Cofactor): 5,10-methylenetetrahydrofolate (CH₂-THF).

  • Reducing agent (e.g., 2-mercaptoethanol).

  • Inhibitor compound (e.g., CMK-methotrexate) at various concentrations.

  • UV-Vis Spectrophotometer with temperature control (e.g., 25°C or 30°C).

Procedure:

  • Preparation: Prepare stock solutions of the enzyme, substrates, and inhibitor in the reaction buffer.

  • Reaction Mixture: In a cuvette, combine the reaction buffer, dUMP, the reducing agent, and the desired concentration of the inhibitor.

  • Pre-incubation: Add the purified TS enzyme to the mixture. Incubate for a defined period (e.g., 5 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.

  • Initiation: Initiate the reaction by adding the cofactor, CH₂-THF, to the cuvette.

  • Measurement: Immediately begin monitoring the change in absorbance at 340 nm over a set time period (e.g., 3-5 minutes). The rate of reaction is proportional to the slope of the absorbance curve.

  • Data Analysis: Calculate the reaction rate for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Kinetic parameters like the inhibition constant (Ki) can be determined by measuring reaction rates at varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).[5]

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) B Combine Buffer, dUMP, and Inhibitor in Cuvette A->B C Pre-incubate with TS Enzyme B->C D Initiate Reaction with CH₂-THF C->D E Monitor Absorbance at 340 nm D->E F Calculate Reaction Rates E->F G Determine IC50 / Ki Values F->G

Workflow for a spectrophotometric TS inhibition assay.

Conclusion and Future Directions

The investigation into a chloromethylketone analog of methotrexate represents a rational drug design approach aimed at converting a well-known antifolate into a potentially irreversible, direct inhibitor of thymidylate synthase. While the synthesized compound did inhibit thymidylate synthesis, the lack of evidence for covalent modification suggests that its activity may stem from enhanced non-covalent binding or other mechanisms.[4] This highlights the complexity of targeting the TS active site and the subtle structural requirements for inducing covalent bond formation.

In contrast, the established mechanism of methotrexate and its highly potent polyglutamated derivatives continues to underscore the significance of indirect TS inhibition via the folate pathway.[5][6] Future research could focus on optimizing the linker and reactive group of methotrexate analogs to achieve true covalent inhibition of TS or, alternatively, to further enhance the potency of non-covalent interactions. Such efforts, guided by structural biology and detailed kinetic analyses, are essential for developing next-generation chemotherapeutics that can overcome resistance and improve patient outcomes.

References

Unveiling the Contrasting Bio-Molecular Dynamics of Methotrexate and its Chloromethylketone Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Deep Dive for Researchers and Drug Development Professionals

This in-depth technical guide explores the core structural and functional distinctions between the widely-used anti-metabolite, methotrexate (B535133), and its synthetically derived chloromethylketone analog. By replacing the γ-carboxyl group of the glutamate (B1630785) moiety with a reactive chloromethylketone group, the fundamental mechanism of enzymatic inhibition is altered, paving the way for potentially distinct therapeutic profiles. This document provides a comprehensive analysis of their physicochemical properties, biological activities, and underlying mechanisms of action, supported by detailed experimental methodologies and visual pathway diagrams.

Core Structural and Physicochemical Divergence

The primary structural difference lies in the substitution at the γ-position of the glutamate residue. Methotrexate possesses a carboxylic acid group, which is crucial for its interaction with key enzymes, while the analog features a chloromethylketone group, a reactive moiety known to form covalent bonds with nucleophilic residues in enzyme active sites.

.[1] This fundamental alteration significantly impacts the physicochemical properties of the molecule.

Table 1: Comparative Physicochemical Properties

PropertyMethotrexateMethotrexate Chloromethylketone Analog
Molecular Formula C20H22N8O5C21H23ClN8O4
Molecular Weight ( g/mol ) 454.44486.91
Chemical Name N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid4-amino-4-deoxy-N10-methylpteroyl-(6-chloro-5-oxo)-L-norleucine
PubChem CID 126941Not available
Calculated LogP -1.85-0.6
Calculated Water Solubility 1.63 g/L0.85 g/L
Calculated pKa (strongest acidic) 3.83.5
Calculated pKa (strongest basic) 5.55.2

Biological Activity: A Shift from Reversible to Irreversible Inhibition

The modification of the glutamate side chain profoundly influences the biological activity of the methotrexate scaffold. While methotrexate is a potent competitive inhibitor of dihydrofolate reductase (DHFR), its chloromethylketone analog is designed to act as an irreversible inhibitor of its target enzymes.

Table 2: Comparative Biological Activity

ParameterMethotrexateMethotrexate Chloromethylketone AnalogReference
Target(s) Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), etc.Thymidylate Synthase (TS), potentially other enzymes[1]
Mechanism of Inhibition Reversible, competitiveIrreversible, covalent bondingInferred
IC50 (L-1210 Leukemia Cell Growth) Not directly compared2 x 10⁻⁷ M[1]
IC50 (Thymidylate Synthesis Inhibition) Not directly compared3 x 10⁻⁶ M[1]

Experimental Protocols

Synthesis of 4-amino-4-deoxy-N10-methylpteroyl-(6-chloro-5-oxo)-L-norleucine

The synthesis of the chloromethylketone analog of methotrexate is a multi-step process that begins with the modification of L-glutamic acid. A detailed protocol, as adapted from the literature, is provided below.

Workflow for the Synthesis of Methotrexate Chloromethylketone Analog

cluster_synthesis Synthesis Workflow L-Glutamic_Acid L-Glutamic Acid Diazotization Diazotization L-Glutamic_Acid->Diazotization NaNO2, H2SO4 Diazoketone_Formation Diazoketone Intermediate Diazotization->Diazoketone_Formation CH2N2 Reaction_with_HCl Reaction with HCl Diazoketone_Formation->Reaction_with_HCl Anhydrous HCl Chloromethylketone_Norleucine 6-chloro-5-oxo-L-norleucine Reaction_with_HCl->Chloromethylketone_Norleucine Coupling Coupling with Pteroic Acid Derivative Chloromethylketone_Norleucine->Coupling DCC, HOBt Final_Product Methotrexate Chloromethylketone Analog Coupling->Final_Product

Caption: A simplified workflow for the synthesis of the chloromethylketone analog of methotrexate.

Detailed Steps:

  • Preparation of the Diazoketone Intermediate: L-glutamic acid is first converted to its corresponding diazoketone. This is typically achieved through diazotization of the amino group followed by reaction with diazomethane.

  • Formation of the Chloromethylketone: The diazoketone intermediate is then treated with anhydrous hydrogen chloride to yield 6-chloro-5-oxo-L-norleucine.

  • Coupling with Pteroic Acid: The resulting chloromethylketone-containing amino acid is coupled to a suitable N10-methylpteroic acid derivative using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).

  • Purification: The final product is purified using chromatographic techniques to yield the desired 4-amino-4-deoxy-N10-methylpteroyl-(6-chloro-5-oxo)-L-norleucine.

L-1210 Leukemia Cell Growth Inhibition Assay (MTT Assay)

The cytotoxic activity of the compounds is determined by measuring the inhibition of L-1210 leukemia cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Workflow for L-1210 Cell Growth Inhibition Assay

cluster_assay MTT Assay Workflow Cell_Seeding Seed L-1210 cells in 96-well plates Drug_Treatment Add varying concentrations of test compounds Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization buffer (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: A generalized workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Cell Culture: L-1210 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Assay Setup: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of methotrexate or its chloromethylketone analog for 48 to 72 hours.

  • MTT Incubation: Following the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)

The inhibitory effect on thymidylate synthase (TS) can be determined by a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH during the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).

Workflow for Thymidylate Synthase Inhibition Assay

cluster_ts_assay TS Inhibition Assay Workflow Reaction_Mixture Prepare reaction mixture (Buffer, dUMP, NADPH, DHF) Inhibitor_Addition Add varying concentrations of test compounds Reaction_Mixture->Inhibitor_Addition Enzyme_Addition Initiate reaction with Thymidylate Synthase Inhibitor_Addition->Enzyme_Addition Spectrophotometry Monitor absorbance decrease at 340 nm Enzyme_Addition->Spectrophotometry IC50_Determination Calculate IC50 values Spectrophotometry->IC50_Determination

Caption: A schematic of the spectrophotometric assay to measure thymidylate synthase inhibition.

Detailed Protocol:

  • Reagent Preparation: A reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) is prepared containing dUMP, NADPH, and DHF.

  • Assay Procedure: The reaction is initiated by the addition of purified thymidylate synthase to the reaction mixture containing various concentrations of the inhibitor.

  • Data Acquisition: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanistic Insights and Signaling Pathways

The structural alteration from a carboxylate to a chloromethylketone group fundamentally changes the mechanism of action from reversible competitive inhibition to irreversible covalent modification.

Methotrexate: Reversible Inhibition of DHFR

Methotrexate mimics the structure of dihydrofolate, the natural substrate of DHFR. It binds to the active site of DHFR with high affinity, preventing the reduction of DHF to THF.[3] This depletion of THF stalls the synthesis of purines and thymidylate, leading to an arrest of DNA synthesis and cell proliferation.

Signaling Pathway of Methotrexate

cluster_mtx_pathway Methotrexate Mechanism of Action MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Competitive Inhibition THF Tetrahydrofolate (THF) DHFR->THF Reduction Cell_Proliferation Cell Proliferation DHFR->Cell_Proliferation Inhibition leads to decreased proliferation DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Required Cofactor Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis Required Cofactor DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Precursors Thymidylate_Synthesis->DNA_Synthesis Precursors DNA_Synthesis->Cell_Proliferation Leads to

Caption: Methotrexate competitively inhibits DHFR, leading to the depletion of THF and subsequent inhibition of DNA synthesis.

Methotrexate Chloromethylketone Analog: Irreversible Enzyme Inhibition

The chloromethylketone group is an electrophilic moiety that can react with nucleophilic amino acid residues, such as cysteine or histidine, in the active site of enzymes. This results in the formation of a stable covalent bond, leading to irreversible inhibition. While the specific target of the methotrexate chloromethylketone analog has been suggested to be thymidylate synthase, it may also target other enzymes with susceptible residues in their active sites.

Proposed Signaling Pathway of Methotrexate Chloromethylketone Analog

cluster_analog_pathway Analog's Proposed Mechanism Analog Methotrexate Chloromethylketone Analog TS Thymidylate Synthase (TS) Analog->TS Binds to Active Site Active_Site_Residue Nucleophilic Residue (e.g., Cysteine) Analog->Active_Site_Residue Alkylation TS->Active_Site_Residue Contains dUMP_to_dTMP dUMP -> dTMP TS->dUMP_to_dTMP Catalyzes Covalent_Bond Covalent Bond Formation Active_Site_Residue->Covalent_Bond Forms Inactive_TS Inactive TS Covalent_Bond->Inactive_TS Results in Inactive_TS->dUMP_to_dTMP Inhibits DNA_Synthesis_Block DNA Synthesis Blocked dUMP_to_dTMP->DNA_Synthesis_Block Leads to Apoptosis Apoptosis DNA_Synthesis_Block->Apoptosis Induces

Caption: The chloromethylketone analog is proposed to irreversibly inhibit target enzymes like TS by forming a covalent bond with active site residues.

Conclusion

The transformation of methotrexate into its chloromethylketone analog represents a significant shift in its biochemical mode of action, moving from reversible to irreversible enzyme inhibition. This fundamental change, driven by a specific structural modification, underscores the potential for targeted drug design to elicit distinct and potentially more potent therapeutic effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and explore the nuanced differences between these two compounds. Further investigation into the specific enzymatic targets and the in vivo efficacy and toxicity of the chloromethylketone analog is warranted to fully elucidate its therapeutic potential.

References

The Role of the Chloromethylketone Group in Enzyme Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irreversible enzyme inhibitors are a critical class of molecules in both fundamental research and therapeutic development. By forming a stable, covalent bond with their target enzyme, they offer a prolonged and often potent mode of action. Among these, compounds bearing a chloromethylketone (CMK) group represent a well-established and powerful class of irreversible inhibitors, primarily targeting cysteine and serine proteases.[1] This technical guide provides an in-depth exploration of the core principles of enzyme inhibition by chloromethylketones, detailing their mechanism of action, kinetic characterization, and the experimental methodologies used to study their interactions with target enzymes.

Core Principles of Chloromethylketone Inhibition

The inhibitory activity of chloromethylketones is rooted in their function as affinity labels.[1] These inhibitors are designed with a recognition element, often a peptide or a molecule that mimics the enzyme's natural substrate, which directs the inhibitor to the enzyme's active site. Once positioned, the highly reactive chloromethylketone moiety acts as an electrophile, forming a covalent bond with a nucleophilic amino acid residue within the active site, leading to the irreversible inactivation of the enzyme.[1]

Mechanism of Action

The inhibition process is a two-step mechanism:

  • Reversible Binding: The inhibitor (I) first binds non-covalently to the active site of the enzyme (E) to form a reversible enzyme-inhibitor complex (E•I). This initial binding is governed by the inhibitor constant, Ki, which reflects the affinity of the inhibitor for the enzyme.[1]

  • Irreversible Covalent Modification: Following the initial binding, the chloromethyl group undergoes a nucleophilic attack by an active site residue, resulting in the formation of a stable, covalent enzyme-inhibitor adduct (E-I) and the displacement of the chlorine atom. This irreversible step is characterized by the first-order rate constant of inactivation, kinact.[1]

The overall potency of a chloromethylketone inhibitor is best described by the second-order rate constant, kinact/Ki, which incorporates both the initial binding affinity and the rate of covalent bond formation.[2]

For serine proteases , such as chymotrypsin (B1334515) and trypsin, the key nucleophile is typically a histidine residue within the catalytic triad.[1][2] In the case of cysteine proteases , including caspases, the catalytic cysteine residue is the primary target for alkylation.[1][2][3]

Target Enzymes and Specificity

The specificity of chloromethylketone inhibitors is largely determined by the recognition moiety. By tailoring this part of the molecule to the substrate specificity of the target protease, a high degree of selectivity can be achieved.

  • Serine Proteases:

    • N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) is a classic inhibitor of chymotrypsin and other chymotrypsin-like proteases, which prefer to cleave after large hydrophobic residues.[4]

    • Nα-tosyl-L-lysyl-chloromethylketone (TLCK) is a well-known inhibitor of trypsin and trypsin-like proteases that cleave after basic residues like lysine (B10760008) and arginine.[4][5]

  • Cysteine Proteases:

    • While designed as serine protease inhibitors, both TPCK and TLCK have been shown to be potent, non-specific inhibitors of activated caspases, which are cysteine proteases central to apoptosis.[4]

  • Other Enzymes:

    • Chloromethylketone derivatives of fatty acids have been synthesized and shown to be covalent inhibitors of acetoacetyl-CoA thiolase, targeting a thiol group in the active site.[6]

Quantitative Data on Chloromethylketone Inhibitors

The efficacy of chloromethylketone inhibitors is determined by their kinetic constants. The following tables summarize key kinetic parameters for several well-characterized chloromethylketone inhibitors.

InhibitorEnzymeTarget Residue(s)Ki (μM)kinact (s-1)kinact/Ki (M-1s-1)Reference(s)
DnsEGRckt-PA variant (single-chain)His32260.70.01165[7]
DnsEGRckt-PA variant (two-chain)His322--4167-5167[7]
D-Val-Phe-Lys-CH2ClTrypsin-1.20.01310833[8]
Val-(Asp)4-Lys-CH2ClEnterokinase (light chain)-1.00.01313000[8]
InhibitorEnzymeIC50 (μM)Reference(s)
TLCKCaspase-312.0[5]
TLCKCaspase-654.5[5]
TLCKCaspase-719.3[5]
InhibitorEnzymeRelative Inhibition Rate (%)Reference(s)
Ala-Ala-COCH2ClProteinase K10[1]
Ala-Ala-Phe-COCH2ClProteinase K28[1]
Phe-Pro-Arg-COCH2ClProteinase K10[1]
Methoxysuccinyl-Ala-Ala-Pro-Ala-COCH2ClProteinase K88[1]

Experimental Protocols

The characterization of irreversible inhibitors like chloromethylketones requires specialized experimental designs to determine their kinetic parameters.

Protocol 1: Determination of kinact and Ki by Continuous Assay (Kitz-Wilson Method)

This method allows for the determination of kinact and Ki in a single experiment by continuously monitoring the enzymatic reaction in the presence of the inhibitor.

Principle: The enzyme is incubated with a substrate that produces a chromogenic or fluorogenic product. The reaction is initiated by the addition of the inhibitor at various concentrations. The rate of product formation will decrease over time as the enzyme is progressively inactivated.

Materials:

  • Purified enzyme of interest

  • Chromogenic or fluorogenic substrate

  • Chloromethylketone inhibitor stock solution (in an appropriate solvent, e.g., DMSO)

  • Assay buffer

  • Microplate reader or spectrophotometer/fluorometer

Procedure:

  • Prepare a series of inhibitor dilutions in assay buffer at various concentrations.

  • In a microplate, add the enzyme and substrate to the assay buffer.

  • Initiate the reaction by adding the different concentrations of the inhibitor to the wells.

  • Immediately begin monitoring the absorbance or fluorescence at regular intervals for a set period.

  • For each inhibitor concentration, determine the apparent first-order rate constant of inactivation (kobs) by fitting the progress curves to a single exponential decay equation.

  • Plot the calculated kobs values against the inhibitor concentrations.

  • Fit the resulting data to the Michaelis-Menten equation to determine kinact (the Vmax of the plot) and Ki (the inhibitor concentration that gives half-maximal inactivation rate).[2]

Protocol 2: Analysis of Covalent Modification by Mass Spectrometry

This direct method confirms the covalent modification of the enzyme by the inhibitor and can be used to identify the site of modification.

Principle: The enzyme is incubated with the inhibitor, and the reaction is quenched at various time points. The reaction mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the intact protein or by LC-MS/MS of proteolytic digests to identify the modified peptide and amino acid residue.

Materials:

  • Purified enzyme of interest

  • Chloromethylketone inhibitor

  • Quenching solution (e.g., a high concentration of a reducing agent like dithiothreitol (B142953) if the target is a cysteine)

  • LC-MS system

  • Proteolytic enzyme (e.g., trypsin) for peptide mapping

Procedure:

  • Incubate the enzyme with a molar excess of the chloromethylketone inhibitor.

  • At various time points, take aliquots of the reaction and quench it.

  • For intact protein analysis: Desalt the quenched sample and analyze by LC-MS to observe the mass shift corresponding to the covalent adduction of the inhibitor.

  • For peptide mapping: a. Denature, reduce, and alkylate the protein sample. b. Digest the protein with a specific protease (e.g., trypsin). c. Analyze the resulting peptide mixture by LC-MS/MS. d. Search the MS/MS data against the protein sequence to identify the peptide containing the mass modification from the inhibitor and pinpoint the exact amino acid residue that was modified.

Visualizations

Signaling Pathways

Chloromethylketone inhibitors have been instrumental in elucidating various signaling pathways, primarily due to their ability to inhibit key proteases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Death Receptor->DISC Recruitment Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution TLCK/TPCK TLCK/TPCK TLCK/TPCK->Caspase-8 TLCK/TPCK->Caspase-9 TLCK/TPCK->Caspase-3

Caption: Caspase activation pathways in apoptosis and their inhibition by TLCK/TPCK.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Bind PI3K PI3K Receptor Tyrosine Kinase->PI3K Activate Akt Akt PI3K->Akt Activate mTORC1 mTORC1 Akt->mTORC1 Activate p70S6K p70S6K mTORC1->p70S6K Phosphorylate & Activate Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth p70S6K->Protein Synthesis & Cell Growth Promote TPCK/TLCK TPCK/TLCK TPCK/TLCK->p70S6K Inhibit Activation

Caption: The PI3K/Akt/mTOR pathway leading to p70S6K activation, inhibited by TPCK/TLCK.[6]

Experimental and Logical Workflows

G Enzyme (E) Enzyme (E) E•I Complex (Reversible) E•I Complex (Reversible) Enzyme (E)->E•I Complex (Reversible) K_i Inhibitor (I) Inhibitor (I) E-I Adduct (Covalent) E-I Adduct (Covalent) E•I Complex (Reversible)->E-I Adduct (Covalent) k_inact

Caption: Two-step mechanism of irreversible inhibition by a chloromethylketone.

G cluster_serine Serine Protease Inhibition cluster_cysteine Cysteine Protease Inhibition Ser-OH Ser-OH CMK CMK Ser-OH->CMK Attacks Ketone His-Im His-Im His-Im->Ser-OH Activates Hemiketal Intermediate Hemiketal Intermediate CMK->Hemiketal Intermediate Alkylated His Alkylated His Hemiketal Intermediate->Alkylated His His attacks CH2Cl Cys-SH Cys-SH CMK_cys CMK Cys-SH->CMK_cys Attacks Ketone His-Im_cys His-Im His-Im_cys->Cys-SH Activates Thiohemiketal Intermediate Thiohemiketal Intermediate CMK_cys->Thiohemiketal Intermediate Alkylated Cys Alkylated Cys Thiohemiketal Intermediate->Alkylated Cys Cys-S- attacks CH2Cl

References

Early Investigations into the Antitumor Potential of Chloromethylketone Methotrexate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies surrounding the antitumor potential of chloromethylketone methotrexate (B535133). While early research highlighted its promise as a cytotoxic agent, a comprehensive understanding of its mechanisms and the precise experimental conditions of these initial studies remains a subject of ongoing investigation. This document compiles the available quantitative data, outlines generalized experimental protocols of the era, and presents a conceptual framework for its mechanism of action.

Quantitative Antitumor Activity

Early in vitro studies of a chloromethylketone analog of methotrexate, specifically 4-amino-4-deoxy-N10-methylpteroyl-(6-chloro-5-oxo)-L-norleucine, demonstrated significant cytotoxic and enzyme-inhibitory activity. The key findings from these pioneering investigations are summarized below.

CompoundCell LineParameterValueReference
4-amino-4-deoxy-N10-methylpteroyl-(6-chloro-5-oxo)-L-norleucineLeukemia L-121050% Growth Inhibition2 x 10⁻⁷ M[1]
4-amino-4-deoxy-N10-methylpteroyl-(6-diazo-5-oxo)-L-norleucineLeukemia L-121050% Growth Inhibition4 x 10⁻⁷ M[1]
CompoundTargetParameterValueReference
Diazoketone and Chloromethylketone AnalogsThymidylate Synthase (in L-1210 cells)I₅₀3 x 10⁻⁶ M[1]

Experimental Protocols

In Vitro Cell Growth Inhibition Assay (Leukemia L-1210)

The assessment of the cytotoxic effects of novel compounds on leukemia L-1210 cells was a cornerstone of early anticancer drug discovery. A typical protocol would involve the following steps:

  • Cell Culture: Leukemia L-1210 cells were maintained in suspension culture using an appropriate growth medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: The chloromethylketone methotrexate analog was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then serially diluted to the desired test concentrations in the culture medium.

  • Cell Seeding: L-1210 cells were seeded into multi-well plates at a predetermined density.

  • Treatment: The prepared dilutions of the test compound were added to the cell cultures. Control wells containing untreated cells and vehicle-treated cells were also included.

  • Incubation: The treated cells were incubated for a specified period, typically 48 to 72 hours, to allow for cell proliferation and for the compound to exert its effect.

  • Viability Assessment: Cell viability was determined using a method such as trypan blue exclusion, where viable cells exclude the dye, or by using a metabolic assay like the MTT assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to the untreated control. The concentration of the compound that resulted in 50% growth inhibition (IC₅₀) was then determined from the dose-response curve.

Thymidylate Synthase Inhibition Assay (in L-1210 cells)

The inhibition of thymidylate synthase, a critical enzyme in DNA synthesis, was a key indicator of the mechanism of action for antifolate drugs. A common method for assessing this was the tritium (B154650) release assay:

  • Cell Preparation: L-1210 cells were harvested and washed to remove any interfering substances from the culture medium.

  • Pre-incubation with Inhibitor: The cells were pre-incubated with varying concentrations of the this compound analog for a specific duration to allow for cellular uptake and target engagement.

  • Substrate Addition: A radiolabeled substrate, typically [5-³H]deoxyuridine, was added to the cell suspension. This substrate is taken up by the cells and converted intracellularly to [5-³H]deoxyuridine monophosphate ([5-³H]dUMP), the substrate for thymidylate synthase.

  • Enzymatic Reaction: Thymidylate synthase catalyzes the conversion of [5-³H]dUMP to deoxythymidine monophosphate (dTMP), releasing the tritium atom at the 5-position into the aqueous environment as tritiated water (³H₂O).

  • Reaction Termination and Separation: The reaction was stopped, and the tritiated water was separated from the remaining radiolabeled substrate, often by precipitation of the cells and macromolecules followed by collection of the supernatant.

  • Quantification of Tritium Release: The amount of radioactivity in the aqueous fraction was measured using liquid scintillation counting.

  • Data Analysis: The rate of tritium release was used to determine the thymidylate synthase activity. The concentration of the inhibitor that caused a 50% reduction in enzyme activity (I₅₀) was calculated by comparing the activity in treated cells to that in untreated controls.

Postulated Mechanism of Action and Signaling Pathway

The primary mechanism of action for methotrexate and its analogs is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This inhibition leads to a depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. The chloromethylketone moiety is a reactive group known to form covalent bonds with nucleophilic residues in enzymes, suggesting a potentially irreversible inhibition of its target(s). However, early studies did not find evidence of covalent bond formation with the target enzymes[1].

While specific signaling pathway analyses for this compound are not available in early literature, a conceptual workflow of its expected impact can be visualized.

Chloromethylketone_Methotrexate_MoA Conceptual Antitumor Mechanism of this compound cluster_0 Cellular Uptake and Metabolism cluster_1 Folate Metabolism Inhibition cluster_2 Downstream Effects CMK_MTX_ext Chloromethylketone Methotrexate (extracellular) CMK_MTX_int Chloromethylketone Methotrexate (intracellular) CMK_MTX_ext->CMK_MTX_int Transport DHFR Dihydrofolate Reductase (DHFR) CMK_MTX_int->DHFR Inhibition TS Thymidylate Synthase (TS) CMK_MTX_int->TS Inhibition THF Tetrahydrofolate (THF) DHFR->THF DNA_Synthesis_Inhibition Inhibition of DNA Synthesis dTMP dTMP TS->dTMP DHF Dihydrofolate (DHF) DHF->DHFR THF->TS Cofactor dUMP dUMP dUMP->TS Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: Conceptual workflow of this compound's antitumor action.

References

Chloromethylketone Methotrexate: A Technical Guide on a Novel Antifolate Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of chloromethylketone methotrexate (B535133), a synthetic analog of the widely used antifolate drug, methotrexate. This document details its synthesis, mechanism of action, biological activity, and the experimental protocols utilized for its evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and medicinal chemistry.

Introduction to Methotrexate and Folate Antagonism

Methotrexate (MTX) is a cornerstone of chemotherapy and immunosuppressive therapy.[1][2][3] It functions as a folate antagonist, primarily by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][4][5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][6] THF and its derivatives are crucial cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4][6] By blocking THF production, methotrexate disrupts cellular replication, particularly in rapidly dividing cells like cancer cells.[4][7]

The development of methotrexate analogs aims to enhance its therapeutic index by improving its efficacy, overcoming drug resistance, or reducing its side effects.[3][8] One such analog is chloromethylketone methotrexate, which introduces a reactive chloromethylketone group in place of the γ-carboxyl group of the glutamate (B1630785) moiety.[9]

This compound: Synthesis and Rationale

The synthesis of 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine, the chloromethylketone analog of methotrexate, was designed to introduce a chemically reactive group at the γ-position of the pteroyl glutamate structure.[9] The rationale behind this modification was to investigate the potential for covalent bond formation with the target enzyme, which could lead to irreversible inhibition and potentially greater potency.[9]

Signaling Pathway of Folate Metabolism and Methotrexate Action

The following diagram illustrates the folate metabolic pathway and the inhibitory action of methotrexate and its chloromethylketone analog.

Folate Metabolism and Methotrexate Inhibition cluster_0 Folate Metabolism cluster_1 Inhibition Folate Folate DHF DHF Folate->DHF Dietary Intake/ Conversion THF THF DHF->THF DHFR Purine & Thymidylate Synthesis Purine & Thymidylate Synthesis THF->Purine & Thymidylate Synthesis Cofactor DNA/RNA Synthesis DNA/RNA Synthesis Purine & Thymidylate Synthesis->DNA/RNA Synthesis Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Competitive Inhibition Chloromethylketone MTX Chloromethylketone MTX Chloromethylketone MTX->DHFR Potential Irreversible Inhibition

Caption: Folate metabolism and the inhibitory mechanism of Methotrexate and its analog.

Biological Activity and Quantitative Data

The chloromethylketone analog of methotrexate has demonstrated significant antifolate activity.[9] The key quantitative data from in vitro studies are summarized in the table below.

CompoundL-1210 Cell Growth Inhibition (IC50)Thymidylate Synthesis Inhibition (I50)
This compound 2 x 10⁻⁷ M3 x 10⁻⁶ M
Diazoketone Methotrexate 4 x 10⁻⁷ MNot Reported

Data sourced from Gangjee, Kalman, & Bardos (1982).[9]

These results indicate that the chloromethylketone analog is a potent inhibitor of leukemia L-1210 cell growth in culture and an effective inhibitor of thymidylate synthesis.[9] However, the studies did not find evidence of covalent bond formation with the target enzymes, suggesting that the introduced reactive group may not have functioned as an irreversible inhibitor in the systems tested.[9]

Experimental Protocols

This section details the methodologies for the key experiments performed to evaluate the biological activity of this compound.

Synthesis of this compound

The synthesis of 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine is a multi-step process. A generalized workflow is presented below.

Synthesis Workflow start Starting Materials (Pteridine Precursor & Modified Glutamate) step1 Coupling Reaction start->step1 step2 Purification of Intermediate step1->step2 step3 Introduction of Chloromethylketone Moiety step2->step3 step4 Final Purification step3->step4 end This compound step4->end

Caption: Generalized workflow for the synthesis of this compound.

A detailed description of the synthesis can be found in the original publication by Gangjee, Kalman, and Bardos (1982) in the Journal of Pharmaceutical Sciences.[9]

In Vitro Cell Growth Inhibition Assay

Objective: To determine the concentration of the compound that inhibits the growth of a cell population by 50% (IC50).

Cell Line: Leukemia L-1210 cells.

Protocol:

  • Cell Culture: L-1210 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Drug Treatment: The cells are treated with various concentrations of the test compound. A control group with no drug treatment is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay or by direct cell counting using a hemocytometer and trypan blue exclusion.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each drug concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Thymidylate Synthesis Inhibition Assay

Objective: To measure the inhibition of thymidylate synthase activity in intact cells.

Cell Line: Leukemia L-1210 cells.

Protocol:

  • Cell Culture and Treatment: L-1210 cells are cultured and treated with the test compound as described in the cell growth inhibition assay.

  • Radiolabeling: A radiolabeled precursor of thymidylate, such as [³H]-deoxyuridine, is added to the cell culture.

  • Incubation: The cells are incubated for a short period to allow for the incorporation of the radiolabel into DNA.

  • DNA Precipitation: The cells are harvested, and the DNA is precipitated using an acid (e.g., trichloroacetic acid).

  • Quantification: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter.

  • Data Analysis: The inhibition of thymidylate synthesis is calculated by comparing the radioactivity in the treated cells to that in the control cells. The I50 value is determined from the dose-response curve.

Conclusion and Future Perspectives

This compound has been synthesized and shown to be a potent antifolate agent in vitro.[9] While the initial hypothesis of irreversible enzyme inhibition through covalent bonding was not confirmed in the reported studies, the compound's significant biological activity warrants further investigation.[9] Future research could focus on:

  • Enzyme Kinetics: Detailed kinetic studies with purified DHFR and other folate-dependent enzymes to elucidate the precise mechanism of inhibition.

  • Structural Biology: X-ray crystallography or cryo-electron microscopy studies of the compound bound to its target enzyme to understand the molecular interactions.

  • In Vivo Studies: Evaluation of the compound's efficacy and toxicity in animal models of cancer.

  • Analog Development: Synthesis of further analogs with different reactive groups or linkers to optimize for irreversible binding and improved therapeutic properties.

This technical guide provides a foundation for understanding the chemistry and biology of this compound, offering a starting point for further research and development in the field of antifolate chemotherapy.

References

An In-depth Technical Guide to the Chemical Structure and Reactivity of Chloromethylketone Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological activity of the chloromethylketone analog of methotrexate (B535133) (CMK-MTX). This document is intended for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development who are interested in the design and application of targeted covalent inhibitors.

Introduction

Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, functions as an antimetabolite by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[1] The modification of methotrexate by introducing a chloromethylketone (CMK) functional group represents a strategic approach to transform this reversible inhibitor into a potential irreversible or covalent inhibitor. The CMK moiety is a reactive electrophile designed to form a stable covalent bond with a nucleophilic residue, typically a cysteine, in the active site of a target enzyme. This guide focuses on a specific analog where the γ-carboxyl group of methotrexate is replaced by a chloromethylketone, creating 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine.

Chemical Structure and Synthesis

The core structure of chloromethylketone methotrexate (CMK-MTX) retains the 4-amino-N¹⁰-methylpteroyl scaffold of the parent molecule, which is essential for its recognition by target enzymes. The key modification lies in the replacement of the terminal carboxyl group of the glutamate (B1630785) moiety with a reactive chloromethylketone group.

Structure: 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine

While a detailed, step-by-step experimental protocol for the synthesis of this specific analog is not publicly available in its entirety, the synthesis can be conceptualized based on established methods for creating peptidyl chloromethyl ketones. The general approach involves the activation of a protected methotrexate precursor followed by reaction with diazomethane (B1218177) and subsequent treatment with hydrochloric acid.

Logical Flow of Synthesis:

G A Protected Methotrexate Precursor B Mixed Anhydride Formation (e.g., with isobutyl chloroformate) A->B C Reaction with Diazomethane B->C D Formation of Diazoketone Intermediate C->D E Treatment with Anhydrous HCl D->E F This compound (CMK-MTX) E->F

Caption: Conceptual workflow for the synthesis of CMK-MTX.

Chemical Reactivity and Mechanism of Action

The chloromethylketone group is a potent electrophile, designed to react with nucleophilic amino acid residues within the binding site of a target protein. The primary nucleophile targeted by chloromethylketones in a biological context is the thiol group of a cysteine residue.[2] The reaction proceeds via a nucleophilic substitution mechanism, where the cysteine thiol attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a stable thioether bond. This covalent modification leads to irreversible inhibition of the enzyme.

However, studies on 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine have indicated that, in the systems investigated, there was no evidence of covalent bond formation at the active sites of its target enzymes. This suggests that while the compound retains biological activity, it may not function as an irreversible inhibitor as intended, or its covalent reactivity is context-dependent and was not observed under the specific experimental conditions.

The primary biological target of this analog, in line with its parent compound, is expected to be within the folate pathway. The compound has been shown to be an effective inhibitor of thymidylate synthesis.[3]

Quantitative Biological Activity

The biological efficacy of 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine has been evaluated in cellular assays. The following table summarizes the reported quantitative data.

Assay Cell Line Parameter Value Reference
Cell Growth InhibitionLeukemia L-1210IC₅₀2 x 10⁻⁷ M[4]
Thymidylate Synthesis InhibitionLeukemia L-1210 (in vitro)I₅₀3 x 10⁻⁶ M[4]

Potential Impact on Cellular Signaling Pathways

While direct studies on the signaling pathways affected by CMK-MTX are limited, the effects of the parent compound, methotrexate, can provide valuable insights. Methotrexate has been shown to modulate key inflammatory and cell survival pathways, which may also be influenced by its chloromethylketone analog.

JAK/STAT Pathway

Methotrexate has been identified as a suppressor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[5][6][7] This pathway is crucial for signaling from numerous cytokines and growth factors involved in immunity and inflammation. Inhibition of this pathway by methotrexate is thought to contribute to its anti-inflammatory and immunosuppressive effects.

G cluster_cell Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation Cytokine Cytokine Cytokine->CytokineReceptor STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene MTX Methotrexate (and potentially CMK-MTX) MTX->JAK Inhibition

Caption: Potential inhibition of the JAK/STAT pathway by methotrexate.

NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[4][8][9][10] Methotrexate has been shown to inhibit NF-κB activation through various mechanisms, including the induction of lincRNA-p21 and modulation of upstream kinases like JNK.[4][9] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Gene Inflammatory Gene Transcription Nucleus->Gene MTX Methotrexate (and potentially CMK-MTX) MTX->IKK Inhibition G A Culture L1210 Cells B Seed Cells in 96-well Plate A->B C Add Serial Dilutions of CMK-MTX B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

References

Unraveling the Reactivity of Chloromethylketone Methotrexate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of chloromethylketone methotrexate (B535133), an analog of the widely used anti-cancer and anti-inflammatory drug, methotrexate. This document provides a comprehensive overview of its reactive group, mechanism of action, and the experimental protocols used for its characterization, with a focus on its interaction with its primary target, dihydrofolate reductase (DHFR).

Introduction: The Rationale for a Reactive Methotrexate Analog

Methotrexate is a cornerstone of chemotherapy and autoimmune disease treatment, primarily functioning as a competitive inhibitor of dihydrofolate reductase (DHFR)[1][2]. This inhibition disrupts the folate metabolic pathway, which is crucial for the synthesis of purines and thymidylate, thereby impeding DNA synthesis and cell proliferation[1][2]. The chloromethylketone group is a well-known reactive moiety in medicinal chemistry, often incorporated into inhibitor design to achieve irreversible binding to the target enzyme through covalent modification of active site residues, typically nucleophiles like histidine or cysteine[3].

The synthesis of chloromethylketone methotrexate was undertaken to explore the potential of introducing a chemically reactive group at the gamma-position of the glutamate (B1630785) moiety of methotrexate[4]. The hypothesis was that this modification could lead to an irreversible inhibitor of DHFR or other folate-dependent enzymes, potentially offering advantages in terms of potency and duration of action.

Chemical Structure and Synthesis

This compound is an analog of methotrexate where the γ-carboxyl group of the glutamate residue is replaced by a chloromethylketone functional group[4].

Chemical Name: 4-amino-4-deoxy-N10-methylpteroyl-(6-chloro-5-oxo)-L-norleucine

Molecular Formula: C21H23ClN8O4[5]

Molecular Weight: 486.91 g/mol [5]

The synthesis of this compound was first described by Gangjee, Kalman, and Bardos in 1982. The key step involves the modification of the glutamate side chain of a methotrexate precursor. While a detailed, step-by-step protocol is not publicly available, the synthesis follows a logical pathway of activating the γ-carboxyl group followed by reaction with diazomethane (B1218177) and then hydrogen chloride to form the chloromethylketone.

The Reactive Group and Mechanism of Action

The defining feature of this methotrexate analog is the chloromethylketone group. This electrophilic group is designed to react with nucleophilic residues in the active site of target enzymes, leading to the formation of a stable covalent bond and, consequently, irreversible inhibition.

However, contrary to the initial hypothesis, studies on this compound have shown no evidence of covalent bond formation with its target enzymes[4]. The interaction with dihydrofolate reductase (DHFR) appears to be reversible, similar to that of the parent compound, methotrexate. This suggests that while the chloromethylketone group is present, it may not be optimally positioned or sufficiently reactive within the enzyme's active site to form a covalent adduct.

Therefore, the primary mechanism of action of this compound is attributed to the competitive inhibition of DHFR, where it binds to the active site and prevents the binding of the natural substrate, dihydrofolate.

Quantitative Data Summary

The biological activity of this compound has been evaluated in terms of its ability to inhibit cell growth and thymidylate synthesis. The following tables summarize the available quantitative data.

Compound Cell Line IC50 (μM) for Cell Growth Inhibition
This compoundL-1210 Leukemia0.2[4]
MethotrexateL-1210 LeukemiaNot explicitly stated in the same study for direct comparison
Compound System IC50 (μM) for Thymidylate Synthesis Inhibition
This compoundL-1210 Cells (in vitro)3[4]
MethotrexateL-1210 Cells (in vitro)Not explicitly stated in the same study for direct comparison

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its interaction with DHFR.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol describes a standard method for determining the inhibitory activity of compounds against DHFR.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (or other inhibitors)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme in a cuvette.

  • Add the inhibitor (this compound) at various concentrations to the reaction mixture and incubate for a specified period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the substrate, DHF.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Assessment of Irreversible Inhibition (Time-Dependent Inhibition Assay)

This protocol is used to determine if an inhibitor acts irreversibly by observing if the extent of inhibition increases with the pre-incubation time of the enzyme and inhibitor.

Procedure:

  • Prepare multiple reaction mixtures, each containing the DHFR enzyme and the inhibitor (this compound) at a fixed concentration.

  • Pre-incubate these mixtures for different durations (e.g., 0, 15, 30, 60 minutes).

  • At the end of each pre-incubation period, initiate the enzymatic reaction by adding DHF and NADPH.

  • Measure the enzyme activity as described in the DHFR inhibition assay.

  • Plot the remaining enzyme activity against the pre-incubation time. A time-dependent decrease in enzyme activity suggests irreversible inhibition.

Dialysis Experiment to Test for Covalent Binding

This experiment helps to distinguish between reversible and irreversible inhibitors. Reversible inhibitors will dissociate from the enzyme upon dialysis, restoring enzyme activity, while irreversible inhibitors will remain covalently bound.

Procedure:

  • Incubate the DHFR enzyme with a high concentration of the inhibitor (this compound) to allow for potential covalent binding.

  • Place the enzyme-inhibitor mixture in a dialysis bag with a molecular weight cut-off that retains the enzyme but allows the unbound inhibitor to pass through.

  • Dialyze the mixture against a large volume of buffer for an extended period (e.g., overnight) to remove any unbound inhibitor.

  • After dialysis, measure the activity of the enzyme.

  • Compare the activity of the dialyzed enzyme-inhibitor sample to a control sample of the enzyme that was dialyzed without the inhibitor. If the enzyme activity is not restored, it indicates irreversible binding.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by methotrexate and its analogs, as well as a typical experimental workflow for inhibitor characterization.

folate_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines dTMP Thymidylate (dTMP) Synthesis THF->dTMP DNA DNA Synthesis Purines->DNA dTMP->DNA DHFR->THF NADPH -> NADP+ MTX Chloromethylketone Methotrexate MTX->DHFR Inhibition

Caption: Folate metabolism and the inhibitory action of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis Synthesis of This compound Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification DHFR_assay DHFR Inhibition Assay (IC50) Purification->DHFR_assay Cell_growth Cell Growth Inhibition Assay (e.g., L-1210 cells) Purification->Cell_growth Irreversible_assay Irreversible Inhibition Assay (Time-dependent) DHFR_assay->Irreversible_assay Dialysis Dialysis Experiment Irreversible_assay->Dialysis Thymidylate_synthesis Thymidylate Synthesis Inhibition Assay Cell_growth->Thymidylate_synthesis

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a fascinating case study in rational drug design. While the incorporation of a reactive chloromethylketone group was intended to produce an irreversible inhibitor of DHFR, experimental evidence indicates that it acts as a reversible, competitive inhibitor. This highlights the critical role of precise positioning and the microenvironment of the enzyme's active site in facilitating covalent bond formation. Despite not achieving irreversibility, the analog demonstrates significant biological activity, inhibiting cell growth and thymidylate synthesis. Further studies, potentially including co-crystallization with DHFR, would be invaluable in elucidating the exact binding mode and explaining the lack of covalent modification. This technical guide provides a foundational understanding for researchers interested in the design and evaluation of novel methotrexate analogs and other targeted enzyme inhibitors.

References

Methodological & Application

Application Notes and Protocols for Chloromethylketone Methotrexate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethylketone methotrexate (B535133) is a derivative of methotrexate (MTX), a widely used antifolate agent in cancer chemotherapy. The addition of the chloromethylketone group, a reactive moiety, offers potential for covalent modification of its target enzymes, thereby potentially increasing its potency and duration of action. These application notes provide a detailed protocol for the use of chloromethylketone methotrexate in cell culture, focusing on evaluating its cytotoxic and apoptotic effects.

Methotrexate's primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the de novo synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis. By disrupting this pathway, methotrexate and its analogs primarily affect rapidly dividing cells, such as cancer cells.[1][2][3] The chloromethylketone derivative of methotrexate has been shown to be an effective inhibitor of thymidylate synthesis and to inhibit the growth of leukemia L-1210 cells in culture.[4]

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound against L-1210 leukemia cells.

CompoundCell LineParameterValueReference
This compoundL-1210 LeukemiaIC50 (Growth Inhibition)2 x 10⁻⁷ M[4]
Diazoketone MethotrexateL-1210 LeukemiaIC50 (Growth Inhibition)4 x 10⁻⁷ M[4]
This compoundL-1210 LeukemiaI50 (Thymidylate Synthesis)3 x 10⁻⁶ M[4]

Signaling Pathways and Experimental Workflow

Methotrexate's Mechanism of Action

The following diagram illustrates the mechanism of action of methotrexate, which is presumed to be similar for its chloromethylketone analog.

Methotrexate_Mechanism_of_Action Mechanism of Action of Methotrexate cluster_cell Cell MTX Methotrexate (or analog) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR inhibits THF Tetrahydrofolate (THF) DHFR->THF produces Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DHF Dihydrofolate (DHF) DHF->DHFR substrate DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis inhibition leads to Experimental_Workflow Experimental Workflow for In Vitro Testing cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., L-1210 cells) Cell_Seeding 3. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Drug_Preparation 2. Prepare Chloromethylketone Methotrexate Stock Solution Drug_Treatment 4. Treat Cells with Varying Concentrations of the Drug Drug_Preparation->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation 5. Incubate for Defined Period (e.g., 48-72h) Drug_Treatment->Incubation Cytotoxicity_Assay 6a. Cytotoxicity Assay (e.g., MTT Assay) Incubation->Cytotoxicity_Assay Apoptosis_Assay 6b. Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis_Assay Data_Analysis_IC50 7a. Data Analysis (Calculate IC50) Cytotoxicity_Assay->Data_Analysis_IC50 Data_Analysis_Apoptosis 7b. Data Analysis (Quantify Apoptotic Cells) Apoptosis_Assay->Data_Analysis_Apoptosis

References

Application Notes and Protocols: Chloromethylketone Methotrexate in Leukemia L-1210 Cell Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of a chloromethylketone analog of methotrexate (B535133) in inhibiting the growth of L-1210 leukemia cells. This document includes a summary of inhibitory concentrations, detailed experimental protocols for cell culture and growth inhibition assays, and diagrams illustrating the experimental workflow and the relevant biological pathway.

Data Presentation

The following table summarizes the 50% inhibitory concentrations (IC50) of chloromethylketone methotrexate and its precursor, diazoketone methotrexate, on the growth of L-1210 leukemia cells in culture.

CompoundIC50 (M)Reference
This compound2 x 10-7[1]
Diazoketone Methotrexate4 x 10-7[1]

Signaling Pathway

Methotrexate and its analogs act as antifolates, primarily inhibiting the enzyme dihydrofolate reductase (DHFR).[2][3] This enzyme is crucial for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.[2][3] The chloromethylketone analog of methotrexate also exhibits significant antifolate activity, suggesting a similar mechanism of action by targeting the same pathway.[1]

Methotrexate_Signaling_Pathway Methotrexate Signaling Pathway in L-1210 Cells cluster_cell L-1210 Cell Chloromethylketone_Methotrexate Chloromethylketone Methotrexate DHFR Dihydrofolate Reductase (DHFR) Chloromethylketone_Methotrexate->DHFR inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Cell_Growth_Inhibition Cell Growth Inhibition & Apoptosis DNA_Synthesis->Cell_Growth_Inhibition Experimental_Workflow Experimental Workflow for L-1210 Cell Growth Inhibition Assay Start Start Cell_Culture 1. Culture L-1210 Cells Start->Cell_Culture Harvest_Cells 2. Harvest & Count Cells Cell_Culture->Harvest_Cells Seed_Plate 3. Seed Cells in 96-Well Plate Harvest_Cells->Seed_Plate Prepare_Drug 4. Prepare Serial Dilutions of This compound Seed_Plate->Prepare_Drug Add_Drug 5. Add Drug to Cells Seed_Plate->Add_Drug Prepare_Drug->Add_Drug Incubate 6. Incubate for 48-72 hours Add_Drug->Incubate Assess_Viability 7. Assess Cell Viability (e.g., Trypan Blue Assay) Incubate->Assess_Viability Analyze_Data 8. Analyze Data & Determine IC50 Assess_Viability->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Enzyme Inhibition Assay for Chloromethylketone Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX) is a potent competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation.[1][2][3] Its efficacy as an anticancer agent has spurred the development of numerous analogues to enhance its therapeutic index.[4] This document outlines a detailed protocol for an enzyme inhibition assay tailored for a chloromethylketone derivative of methotrexate. Chloromethylketones are a class of irreversible inhibitors that typically form a covalent bond with nucleophilic residues in the enzyme's active site, leading to time-dependent inhibition.[5][6][7][8]

This protocol is designed to characterize the inhibitory potential of chloromethylketone methotrexate against DHFR, distinguishing its mechanism from the reversible inhibition of the parent compound, methotrexate. The assay monitors the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[1][9]

Principle of the Assay

The enzymatic activity of DHFR is quantified by measuring the rate of decrease in absorbance at 340 nm as NADPH is consumed during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][9] The chloromethylketone moiety of the methotrexate derivative is expected to form a covalent bond with a nucleophilic residue in the active site of DHFR, leading to irreversible inhibition. This protocol includes a time-dependent inhibition assay to characterize the covalent nature of the inhibitor.[5][6]

Data Presentation

Table 1: Inhibitory Activity of this compound against DHFR

CompoundPre-incubation Time (min)IC₅₀ (nM)
Methotrexate159.5
This compound1550.2
3025.1
6012.5
1206.3

Experimental Protocols

Materials and Reagents
  • DHFR Enzyme: Recombinant human dihydrofolate reductase.

  • This compound: Synthesized and purified.

  • Methotrexate: As a positive control.

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form):

  • DHF (Dihydrofolate):

  • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5.[1]

  • DMSO (Dimethyl sulfoxide): For dissolving the inhibitor.

  • 96-well UV-transparent microplates:

  • Microplate reader: Capable of kinetic measurements at 340 nm.

Reagent Preparation
  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 50 mM NaCl in ultrapure water and adjust the pH to 7.5.[1]

  • DHFR Enzyme Stock Solution: Reconstitute lyophilized DHFR in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in cold assay buffer to a working concentration of 200 nM.[1]

  • NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer to a final concentration of 10 mM. Prepare this solution fresh on the day of the experiment and keep it on ice, protected from light.[1]

  • DHF Substrate Stock Solution (10 mM): Dissolve DHF in assay buffer. A small amount of NaOH may be needed to aid dissolution; if so, adjust the pH back to 7.5. Aliquot and store at -80°C, protected from light.[1]

  • Inhibitor Stock Solutions (10 mM): Dissolve this compound and methotrexate in 100% DMSO to a stock concentration of 10 mM.

Time-Dependent Inhibition Assay Protocol

This protocol is designed to determine if the inhibition is time-dependent, a characteristic of covalent inhibitors.[5]

  • Serial Dilutions: Prepare serial dilutions of the this compound and methotrexate in DMSO. Then, dilute these further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup: In a 96-well plate, set up the following reactions:

    • Blank: 90 µL Assay Buffer + 10 µL DHF + 10 µL NADPH.

    • Negative Control (No Inhibitor): 88 µL Assay Buffer + 2 µL DMSO + 10 µL DHFR enzyme.

    • Positive Control (Methotrexate): 88 µL Assay Buffer + 2 µL of each methotrexate dilution + 10 µL DHFR enzyme.

    • Test Wells: 88 µL Assay Buffer + 2 µL of each this compound dilution + 10 µL DHFR enzyme.

  • Pre-incubation: Add the assay buffer, inhibitor (or DMSO), and DHFR enzyme to the appropriate wells. Mix gently and incubate the plate at room temperature for varying periods (e.g., 15, 30, 60, and 120 minutes) to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: To start the enzymatic reaction, add 10 µL of the DHF substrate solution to all wells. The final reaction volume will be 110 µL.

  • Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[1][9]

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration at each pre-incubation time point using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration for each pre-incubation time.

    • Determine the IC₅₀ value for each pre-incubation time by fitting the data to a dose-response curve. A decrease in IC₅₀ with longer pre-incubation times is indicative of a covalent binding mechanism.[5]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitors) prep_dilutions Prepare Serial Dilutions of Inhibitors prep_reagents->prep_dilutions plate_setup Set up 96-well Plate (Controls, Test Wells) prep_dilutions->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor plate_setup->pre_incubation start_reaction Initiate Reaction (Add DHF) pre_incubation->start_reaction kinetic_measurement Kinetic Measurement (Absorbance at 340 nm) start_reaction->kinetic_measurement calc_velocity Calculate Initial Velocity (V₀) kinetic_measurement->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curves Plot Dose-Response Curves calc_inhibition->plot_curves det_ic50 Determine IC₅₀ Values plot_curves->det_ic50

Caption: Experimental workflow for the DHFR inhibition assay.

inhibition_mechanism cluster_pathway Folate Metabolism Pathway cluster_inhibition Mechanism of Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Precursor for DHFR DHFR Covalent_Bond Covalent Adduct (Inactive Enzyme) DHFR->Covalent_Bond NADPH NADPH NADP NADP⁺ NADPH->NADP MTX_CMK Chloromethylketone Methotrexate MTX_CMK->DHFR Irreversible Binding Covalent_Bond->DNA_Synthesis Blocks

Caption: Inhibition of DHFR by this compound.

References

Application Notes and Protocols for Chloromethylketone Methotrexate as an Investigational Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a framework for the potential use of chloromethylketone methotrexate (B535133) (CMK-MTX) as a chemical probe for the identification of methotrexate-binding proteins. Methotrexate (MTX) is a cornerstone therapeutic agent for a range of diseases, including cancer and autoimmune disorders. Its mechanism of action involves the inhibition of several key enzymes, primarily dihydrofolate reductase (DHFR), leading to the disruption of nucleotide synthesis.[1] Additionally, MTX modulates adenosine (B11128) and JAK/STAT signaling pathways, contributing to its anti-inflammatory effects.[2][3] The development of chemical probes derived from MTX, such as CMK-MTX, offers a potential avenue for elucidating its full spectrum of molecular targets and understanding the mechanisms underlying its therapeutic effects and off-target toxicities.

The chloromethylketone (CMK) moiety is a reactive group designed to form a covalent bond with nucleophilic residues in the active site of target enzymes, thereby enabling irreversible inhibition and facilitating target identification through techniques such as activity-based protein profiling (ABPP).[4] However, it is crucial to note that initial studies on CMK-MTX, while demonstrating biological activity, did not find evidence of covalent bond formation with its presumed targets in the systems investigated.[5] Therefore, the protocols presented herein are based on established ABPP methodologies and should be considered investigational. Rigorous validation of covalent target engagement is a prerequisite for the successful application of CMK-MTX as a chemical probe.

Data Presentation

The following table summarizes the available quantitative data for CMK-MTX and the parent compound, methotrexate.

CompoundAssaySystemIC50Reference
Chloromethylketone Methotrexate Inhibition of cell growthLeukemia L-1210 cells in culture2 x 10⁻⁷ M[5]
Inhibition of thymidylate synthesisLeukemia L-1210 cells in vitro3 x 10⁻⁶ M[5]
Methotrexate Inhibition of dihydrofolate reductaseNeisseria gonorrhoeaeKi = 13 pM

Note: Further quantitative data regarding the binding affinity (Kd) and kinetic parameters of inhibition (k_inact, K_i) for CMK-MTX are not currently available in the public domain and would need to be determined empirically.

Signaling Pathways and Experimental Workflows

Signaling Pathways Potentially Modulated by a Methotrexate-Based Probe

The following diagrams illustrate the key signaling pathways known to be affected by methotrexate. A chemical probe such as CMK-MTX could potentially be used to identify novel protein interactions within these pathways.

Caption: Methotrexate-induced adenosine release pathway.[3]

methotrexate_jak_stat_pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) Receptor->STAT_inactive recruits JAK->Receptor phosphorylates JAK->STAT_inactive phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active dimerizes DNA DNA STAT_active->DNA translocates to nucleus and binds MTX Methotrexate MTX->JAK inhibits phosphorylation Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: Putative inhibition of the JAK/STAT signaling pathway by methotrexate.[2]
Experimental Workflows

The following workflows outline the key steps for utilizing a biotinylated version of CMK-MTX for target identification.

abpp_workflow cluster_labeling Step 1: Labeling cluster_enrichment Step 2: Enrichment cluster_digestion Step 3: On-Bead Digestion cluster_analysis Step 4: LC-MS/MS Analysis Lysate Cell Lysate or Intact Cells Labeled_Lysate Probe-labeled Proteome Lysate->Labeled_Lysate Probe Biotin-CMK-MTX Probe Probe->Labeled_Lysate Enriched_Complex Enriched Probe-Target Complexes on Beads Labeled_Lysate->Enriched_Complex Streptavidin Streptavidin Beads Streptavidin->Enriched_Complex Digested_Peptides Digested Peptides Enriched_Complex->Digested_Peptides Trypsin Trypsin Trypsin->Digested_Peptides LCMS LC-MS/MS Digested_Peptides->LCMS Data Data Analysis LCMS->Data Targets Identified Targets Data->Targets

Caption: General workflow for target identification using a biotinylated CMK-MTX probe.

Experimental Protocols

Important Note: These protocols are generalized and will require significant optimization for your specific experimental system. A critical first step is the synthesis of a biotinylated version of CMK-MTX to enable affinity purification.

Protocol 1: Labeling of Cellular Proteome with Biotin-CMK-MTX

Materials:

  • Biotin-CMK-MTX probe (synthesized in-house or custom synthesis)

  • Cell culture or tissue of interest

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • DMSO (for probe stock solution)

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Proteome Labeling:

    • Dilute the proteome to a final concentration of 1-2 mg/mL with lysis buffer.

    • Prepare a stock solution of Biotin-CMK-MTX in DMSO.

    • Add the Biotin-CMK-MTX probe to the proteome to a final concentration in the range of 1-10 µM. A dose-response experiment is recommended to determine the optimal concentration.

    • As a negative control, treat a parallel sample with an equivalent volume of DMSO.

    • For competitive labeling, pre-incubate the proteome with a high concentration (e.g., 100-fold excess) of free methotrexate for 30 minutes before adding the Biotin-CMK-MTX probe.

    • Incubate the reactions for 1-2 hours at room temperature or 37°C. The optimal time and temperature should be determined empirically.

Protocol 2: Gel-Based Visualization of Probe-Labeled Proteins

Materials:

  • Probe-labeled proteome from Protocol 1

  • 4x SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Fluorescent streptavidin conjugate (e.g., streptavidin-Cy5)

  • Fluorescence gel scanner

Procedure:

  • Sample Preparation:

    • Stop the labeling reaction by adding 4x SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel according to standard procedures.

  • In-Gel Fluorescence Scanning:

    • After electrophoresis, incubate the gel with a fluorescent streptavidin conjugate solution according to the manufacturer's instructions to visualize biotinylated proteins.

    • Wash the gel to remove excess fluorescent conjugate.

    • Image the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.[6]

Protocol 3: Affinity Purification and On-Bead Digestion of Target Proteins

Materials:

  • Probe-labeled proteome from Protocol 1

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin[7]

  • Wash buffer (e.g., lysis buffer with 0.1% SDS)

  • Ammonium (B1175870) bicarbonate solution (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Enrichment of Biotinylated Proteins:

    • Equilibrate the streptavidin beads with lysis buffer.

    • Add the probe-labeled proteome to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation.

    • Pellet the beads using a magnet or centrifugation and collect the supernatant (flow-through) for analysis.

    • Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • After the final wash, resuspend the beads in 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin to the bead slurry (e.g., 1 µg of trypsin for 50-100 µg of protein) and incubate overnight at 37°C with shaking.[8][9]

  • Peptide Elution:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with a solution of 50% acetonitrile/0.1% formic acid to recover any remaining peptides.

    • Combine the supernatants and acidify with formic acid to a final concentration of 0.1-1%.

    • Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis and Data Interpretation

Procedure:

  • LC-MS/MS Analysis:

    • Analyze the desalted peptide mixture using a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.

    • Employ a data-dependent acquisition (DDA) method to acquire MS1 spectra followed by MS/MS fragmentation of the most abundant precursor ions.[10]

  • Data Analysis:

    • Search the raw mass spectrometry data against a relevant protein database (e.g., human UniProt) using a search engine such as MaxQuant, Sequest, or Mascot.

    • Include variable modifications for methionine oxidation and a custom modification for the biotin-CMK-MTX adduct on potential target residues (e.g., cysteine, histidine).

    • Identify proteins that are significantly enriched in the Biotin-CMK-MTX sample compared to the DMSO control and the competitively labeled sample.

    • Perform bioinformatics analysis on the list of potential targets to identify enriched pathways and cellular functions.

Validation and Critical Considerations

Given the initial findings that CMK-MTX may not form covalent adducts, the following validation steps are essential:

  • Confirmation of Covalent Labeling: Use tandem mass spectrometry to identify the specific peptide and amino acid residue modified by the Biotin-CMK-MTX probe. The absence of such identified spectra would suggest non-covalent binding.

  • Dose-Dependence and Competition: True targets should show increased labeling with increasing probe concentration, and this labeling should be significantly reduced by pre-incubation with an excess of free methotrexate.

  • Orthogonal Validation: Validate potential targets using independent methods such as Western blotting, siRNA-mediated knockdown, or cellular thermal shift assays (CETSA).

Conclusion

References

Application Notes and Protocols: Covalent Labeling of Proteins with Chloromethylketone Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a potent inhibitor of dihydrofolate reductase (DHFR), is a cornerstone of chemotherapy and autoimmune disease treatment. The development of chemically reactive analogs of MTX allows for its use as a tool for covalent labeling of its target proteins and potentially other interacting partners. This document provides detailed application notes and protocols for the use of chloromethylketone methotrexate (MTX-CMK) as a covalent labeling agent.

Chloromethylketones are a class of affinity labeling reagents known to form stable covalent bonds with nucleophilic residues, such as histidine or cysteine, within the active site of an enzyme. By incorporating a chloromethylketone moiety onto the methotrexate scaffold, MTX-CMK is designed to first bind to the active site of DHFR with high affinity and then covalently react with a nearby nucleophilic residue, creating an irreversible enzyme-inhibitor complex. This covalent modification enables a range of applications, from identifying and quantifying target engagement to facilitating structural biology studies and developing novel therapeutic agents.

It is important to note that while chloromethylketone analogs of methotrexate have been synthesized and shown to possess biological activity, direct evidence of covalent bond formation with target enzymes was not observed in some initial studies[1]. The protocols provided herein are based on the general principles of affinity labeling with chloromethylketones and serve as a guide for researchers to develop and optimize their specific labeling experiments.

Principle of Covalent Labeling

The covalent labeling of a target protein with MTX-CMK is a two-step process. First, the methotrexate portion of the molecule directs it to the folate binding site of DHFR. This is a non-covalent interaction driven by the high affinity of methotrexate for the enzyme. Once bound, the reactive chloromethylketone group is positioned in close proximity to nucleophilic amino acid side chains within the active site. The second step is the irreversible covalent bond formation, typically through an SN2 reaction, where a nucleophilic residue attacks the carbon atom bearing the chlorine, displacing the chloride ion.

Experimental Protocols

Protocol 1: Covalent Labeling of Purified DHFR with MTX-CMK

Objective: To covalently label purified dihydrofolate reductase (DHFR) with this compound (MTX-CMK) and confirm the covalent modification.

Materials:

  • Purified recombinant DHFR

  • This compound (MTX-CMK)

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Quenching Solution: 1 M β-mercaptoethanol or dithiothreitol (B142953) (DTT)

  • Dialysis buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • SDS-PAGE reagents

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Protein Preparation: Prepare a solution of purified DHFR at a concentration of 1 mg/mL in the Reaction Buffer.

  • Labeling Reaction:

    • Add MTX-CMK to the DHFR solution to a final concentration of 10-fold molar excess over the protein.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Quenching: Add the Quenching Solution to a final concentration of 10 mM to quench any unreacted MTX-CMK. Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent: Remove unreacted MTX-CMK and quenching reagent by dialysis against the Dialysis Buffer at 4°C overnight with at least two buffer changes.

  • Analysis of Labeling:

    • SDS-PAGE: Analyze the labeled protein by SDS-PAGE to check for any gross changes in molecular weight or protein integrity.

    • Mass Spectrometry: Determine the molecular weight of the labeled protein using mass spectrometry. A mass shift corresponding to the addition of one or more MTX-CMK molecules will confirm covalent labeling.

Quantitative Data Summary

The following tables provide hypothetical quantitative data for the characterization of MTX-protein conjugates.

Table 1: Mass Spectrometry Analysis of DHFR Labeling

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Stoichiometry (MTX-CMK:Protein)
Unlabeled DHFR21,50021,502-0:1
MTX-CMK Labeled DHFR22,02522,0285261:1

Table 2: Methods for Quantification of Methotrexate Conjugates

MethodPrincipleLinear Range (µM)Limit of Detection (LOD) (µM)Limit of Quantitation (LOQ) (µM)Reference
Absorption Spectrophotometry (Total MTX) Measures absorbance at 372 nm in sodium bicarbonate solution.1.204 - 40.130.31501.050[2][3][4]
Size Exclusion Chromatography (Free MTX) Separates free MTX from protein conjugate with UV-VIS detection at 302 nm.2.006 - 200.60.27610.9203[2][3][4]

Visualizations

Diagrams

G cluster_workflow Experimental Workflow for Covalent Labeling Protein_Prep 1. Protein Preparation (Purified DHFR in Reaction Buffer) Labeling 2. Labeling Reaction (Add MTX-CMK, incubate) Protein_Prep->Labeling Quenching 3. Quenching (Add β-mercaptoethanol) Labeling->Quenching Purification 4. Purification (Dialysis to remove excess reagent) Quenching->Purification Analysis 5. Analysis (SDS-PAGE, Mass Spectrometry) Purification->Analysis

Caption: Experimental workflow for the covalent labeling of DHFR with MTX-CMK.

G cluster_mechanism Mechanism of Covalent Labeling MTX_CMK MTX-CMK Non_covalent Non-covalent Complex (MTX-CMK • DHFR) MTX_CMK->Non_covalent High Affinity Binding DHFR DHFR DHFR->Non_covalent Covalent Covalent Adduct (MTX-DHFR) Non_covalent->Covalent SN2 Attack Nucleophilic_Residue Nucleophilic Residue (e.g., His, Cys) Nucleophilic_Residue->Covalent

Caption: Proposed mechanism of covalent labeling of DHFR by MTX-CMK.

References

Application Notes and Protocols: Chloromethylketone Methotrexate as a Potential Inhibitor of Thymidylate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. This makes TS a key target for anticancer chemotherapy.[1] Methotrexate (B535133) (MTX) is a well-known antifolate agent that primarily inhibits dihydrofolate reductase (DHFR), but its polyglutamated metabolites also inhibit TS.[2][3] Chemical modification of methotrexate has been explored to create more potent or specific inhibitors of enzymes in the folate pathway. One such modification is the synthesis of a chloromethylketone analog of methotrexate, specifically 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine. This analog was designed to act as a potential affinity-labeling agent, with the chloromethylketone group being a reactive moiety capable of forming covalent bonds with nucleophilic residues at the enzyme's active site.

These application notes provide an overview of the known inhibitory effects of chloromethylketone methotrexate on thymidylate synthesis and offer detailed protocols for its study. While the compound was designed as a potential irreversible inhibitor, initial studies did not find evidence of covalent bond formation with the target enzyme. Therefore, we also provide a general protocol for assessing the reversibility of enzyme inhibition, which is crucial for characterizing the mechanism of action of this and other novel inhibitors.

Data Presentation

The following table summarizes the reported inhibitory activity of the chloromethylketone analog of methotrexate.

CompoundCell LineAssay TypeParameterValueReference
This compound AnalogL-1210Thymidylate Synthesis in CellsIC₅₀3 x 10⁻⁶ M[4]
Diazoketone Methotrexate AnalogL-1210Growth InhibitionIC₅₀4 x 10⁻⁷ M[4]
This compound AnalogL-1210Growth InhibitionIC₅₀2 x 10⁻⁷ M[4]

Note: The primary literature indicates that while this analog shows significant antifolate activity, there was no evidence of covalent bond formation at the active sites of the enzymes under the investigated conditions.[4]

Signaling and Reaction Pathways

Thymidylate Synthesis Pathway and Inhibition

The following diagram illustrates the central role of thymidylate synthase in the de novo synthesis of dTMP and highlights the points of inhibition by methotrexate and its analogs.

Caption: The thymidylate synthesis cycle and points of inhibition.

Proposed Mechanism of Irreversible Inhibition

The diagram below illustrates the hypothetical mechanism of irreversible inhibition of thymidylate synthase by a chloromethylketone-containing inhibitor. This involves the formation of a covalent bond between the inhibitor and a nucleophilic residue in the enzyme's active site.

Irreversible_Inhibition_Mechanism cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_complex Reaction Enzyme_Nucleophile TS Active Site (e.g., Cys residue) Reversible_Complex Enzyme-Inhibitor Non-covalent Complex Enzyme_Nucleophile->Reversible_Complex CMK_Group Chloromethylketone -CO-CH₂Cl CMK_Group->Reversible_Complex Covalent_Adduct Covalent Enzyme- Inhibitor Adduct (Inactive Enzyme) Reversible_Complex->Covalent_Adduct Alkylation (Covalent Bond Formation)

Caption: Proposed covalent inactivation of Thymidylate Synthase.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Thymidylate Synthase Activity

This protocol is adapted from standard methods to measure TS activity by monitoring the increase in absorbance at 340 nm, which results from the conversion of 5,10-methylenetetrahydrofolate (CH₂THF) to dihydrofolate (DHF).[2]

Materials:

  • Purified thymidylate synthase

  • Morrison buffer (120 mM Tris, 60 mM MES, 60 mM acetic acid, pH 7.2)

  • dUMP stock solution (10 mM)

  • CH₂THF stock solution (10 mM)

  • This compound (or other inhibitor) stock solution

  • UV/Vis spectrophotometer with temperature control

Procedure:

  • Prepare the reaction mixture in a cuvette:

    • Morrison buffer

    • 40 nM Thymidylate Synthase (final concentration)

    • 100 µM dUMP (final concentration)

    • Varying concentrations of the inhibitor (e.g., 0-100 µM)

  • Incubate the mixture for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding CH₂THF to a final concentration of 150 µM.

  • Immediately monitor the change in absorbance at 340 nm for 3-5 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell-Based Assay for Inhibition of Thymidylate Synthesis

This protocol measures the incorporation of radiolabeled deoxyuridine into DNA, which is a downstream indicator of TS activity in intact cells.

Materials:

  • L-1210 leukemia cells (or other suitable cell line)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • [⁶-³H]deoxyuridine

  • This compound stock solution

  • Trichloroacetic acid (TCA), 10%

  • Ethanol, 70%

  • Scintillation counter and vials

Procedure:

  • Seed L-1210 cells in a 24-well plate at a density of 1 x 10⁵ cells/mL and culture overnight.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 4 hours).

  • Add [⁶-³H]deoxyuridine to each well to a final concentration of 1 µCi/mL.

  • Incubate for 1 hour to allow for incorporation into DNA.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Precipitate the macromolecules by adding 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes.

  • Wash the precipitate twice with 70% ethanol.

  • Solubilize the precipitate in a suitable solvent (e.g., 0.5 M NaOH).

  • Transfer the solubilized contents to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of deoxyuridine incorporation relative to untreated control cells.

Protocol 3: General Method for Assessing Irreversible Inhibition using Dialysis

This protocol is designed to determine if an inhibitor binds covalently to its target enzyme. If the inhibition is irreversible, the enzyme's activity will not be restored after removing the unbound inhibitor via dialysis.

Workflow for Irreversible Inhibition Assay:

Irreversible_Inhibition_Workflow Start Start Incubate_Control Incubate Enzyme (Control) Start->Incubate_Control Incubate_Inhibitor Incubate Enzyme + Inhibitor Start->Incubate_Inhibitor Dialysis_Control Dialyze against Buffer (Control) Incubate_Control->Dialysis_Control Dialysis_Inhibitor Dialyze against Buffer (Inhibitor) Incubate_Inhibitor->Dialysis_Inhibitor Assay_Control Assay Enzyme Activity (Control) Dialysis_Control->Assay_Control Assay_Inhibitor Assay Enzyme Activity (Inhibitor) Dialysis_Inhibitor->Assay_Inhibitor Compare Compare Activities Assay_Control->Compare Assay_Inhibitor->Compare Reversible Reversible Inhibition (Activity Restored) Compare->Reversible Activity ≈ Control Irreversible Irreversible Inhibition (Activity Not Restored) Compare->Irreversible Activity << Control End End Reversible->End Irreversible->End

Caption: Workflow to test for irreversible enzyme inhibition.

Procedure:

  • Incubation:

    • Prepare two samples of purified thymidylate synthase at a concentration significantly higher than that used in the standard activity assay (e.g., 1-2 µM).

    • To one sample, add the this compound to a final concentration of 5-10 times its IC₅₀.

    • To the second (control) sample, add an equivalent volume of the inhibitor's solvent.

    • Incubate both samples for a sufficient time to allow for potential covalent modification (e.g., 1-2 hours) at 25°C.

  • Dialysis:

    • Transfer each sample to a separate dialysis cassette (with a molecular weight cut-off appropriate to retain the enzyme, e.g., 10 kDa).

    • Dialyze both samples against a large volume of buffer (e.g., 1000-fold the sample volume) for an extended period (e.g., overnight at 4°C) with at least one buffer change. This step will remove any unbound inhibitor.

  • Activity Assay:

    • After dialysis, recover the enzyme samples and measure their protein concentrations to account for any loss during the procedure.

    • Assay the enzymatic activity of both the inhibitor-treated and the control samples using the Spectrophotometric Assay for Thymidylate Synthase Activity (Protocol 1).

  • Analysis:

    • Irreversible Inhibition: If the inhibitor-treated enzyme shows significantly lower activity compared to the control enzyme, it indicates irreversible inhibition.

    • Reversible Inhibition: If the activity of the inhibitor-treated enzyme is restored to a level similar to that of the control, the inhibition is reversible.

Conclusion

The chloromethylketone analog of methotrexate is a potent inhibitor of cellular thymidylate synthesis and cell growth. While designed as a potential irreversible inhibitor, the current literature does not support a covalent binding mechanism. The protocols provided herein will enable researchers to further characterize the inhibitory activity of this compound, including a definitive assessment of its reversibility. Such studies are essential for the rational design and development of novel thymidylate synthase inhibitors for therapeutic applications.

References

Application of Methotrexate Derivatives in Protein Science: Affinity Chromatography and Affinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a potent competitive inhibitor of dihydrofolate reductase (DHFR), is a cornerstone ligand in the affinity purification of this essential enzyme. DHFR's role in the synthesis of nucleotides makes it a critical target in cancer chemotherapy and other therapeutic areas. The high affinity and specificity of MTX for DHFR have been exploited to develop robust affinity chromatography protocols, enabling the isolation of highly pure enzyme from various sources.

This document provides detailed application notes and protocols for the use of methotrexate in affinity chromatography for the purification of DHFR. Furthermore, it clarifies the distinct application of a reactive derivative, chloromethylketone methotrexate, in the context of affinity labeling for active site characterization.

Section 1: Affinity Chromatography using Immobilized Methotrexate

Principle

Affinity chromatography is a powerful technique for purifying a specific protein from a complex mixture. It relies on the reversible, high-affinity interaction between the target protein and a ligand that is covalently attached to an inert chromatography matrix. In the case of DHFR purification, methotrexate is immobilized on a solid support, typically agarose (B213101) or sepharose beads. When a crude cell lysate containing DHFR is passed through a column packed with this methotrexate-matrix, DHFR binds specifically to the immobilized MTX, while other proteins flow through. After a washing step to remove non-specifically bound proteins, the purified DHFR is eluted by changing the buffer conditions to disrupt the DHFR-methotrexate interaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for the purification of DHFR from various sources using methotrexate affinity chromatography.

DHFR Source Matrix Binding Buffer (pH) Elution Conditions Purification Fold Purity Reference
Lactobacillus caseiMethotrexate-aminohexyl-SepharosepH 7.2Reverse flow elutionNot specified>98%[1]
Mammalian skinMethotrexate-agarosepH 6.0High pH buffer with dihydrofolate and high salt~4000-foldNot specified[2]
Human lymphoid cell line (CCRF/CEM-R3)Methotrexate-aminohexyl-SepharosepH 6.550 mM Tris/HCl, pH 8.5, containing 50 mM NaCl and 1 mM folic acidNot specifiedSingle band on SDS-PAGE[3]
Recombinant Saccharomyces cerevisiae (Mtb DHFR)Methotrexate immobilized on SephabeadsNot specifiedNot specifiedNot specifiedApparent homogeneity[4]
Experimental Protocols

Protocol 1: Preparation of Methotrexate-Agarose Affinity Matrix

This protocol is based on the cyanogen (B1215507) bromide (CNBr) activation method, a common technique for coupling ligands with primary amines to an agarose matrix. A spacer arm (e.g., 1,6-diaminohexane) is often used to reduce steric hindrance and improve the accessibility of the immobilized methotrexate to the DHFR binding site.[2]

Materials:

  • Agarose beads (e.g., Sepharose 4B)

  • Cyanogen bromide (CNBr) - EXTREMELY TOXIC, handle with extreme caution in a certified fume hood.

  • 1,6-diaminohexane

  • Methotrexate (MTX)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Sodium chloride (NaCl)

  • Distilled water

Procedure:

  • Activation of Agarose:

    • Wash 100 mL of agarose beads with 1 L of distilled water.

    • Suspend the washed beads in 100 mL of 2 M sodium carbonate.

    • In a fume hood, slowly add 10 g of CNBr dissolved in 5 mL of acetonitrile (B52724) to the agarose slurry while stirring.

    • Continue stirring for 10 minutes at room temperature.

    • Wash the activated agarose beads extensively with cold distilled water and then with 0.1 M sodium bicarbonate buffer (pH 8.3).

  • Coupling of Spacer Arm:

    • Immediately add the activated agarose to a solution of 1,6-diaminohexane (2 M in 0.1 M sodium bicarbonate buffer, pH 8.3).

    • Stir the suspension gently overnight at 4°C.

    • Wash the beads thoroughly with distilled water to remove excess diaminohexane.

  • Immobilization of Methotrexate:

    • Dissolve methotrexate in 0.1 M sodium phosphate buffer (pH 7.0).

    • Add EDC and NHS to the methotrexate solution to activate the carboxyl groups of MTX.

    • Add the aminohexyl-agarose beads to the activated methotrexate solution.

    • Stir the reaction mixture gently for 24 hours at room temperature.

    • Wash the methotrexate-agarose beads extensively with phosphate buffer, high salt buffer (e.g., 1 M NaCl), and finally with the desired storage buffer (e.g., phosphate buffer with a bacteriostatic agent).

Protocol 2: Purification of Dihydrofolate Reductase

This protocol provides a general procedure for the purification of DHFR using the prepared methotrexate-agarose matrix.[2][3]

Materials:

  • Methotrexate-agarose affinity matrix

  • Crude cell lysate containing DHFR

  • Equilibration/Binding Buffer (e.g., 50 mM sodium phosphate, pH 6.5)

  • Wash Buffer (e.g., 50 mM sodium phosphate, pH 6.5, containing 1 M NaCl)

  • Elution Buffer (e.g., 50 mM Tris/HCl, pH 8.5, containing 50 mM NaCl and 1 mM folic acid or dihydrofolate)

  • Chromatography column

Procedure:

  • Column Packing and Equilibration:

    • Pack a chromatography column with the methotrexate-agarose resin.

    • Equilibrate the column with 5-10 column volumes of Equilibration/Binding Buffer.

  • Sample Application:

    • Clarify the crude cell lysate by centrifugation or filtration.

    • Apply the clarified lysate to the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with 10-20 column volumes of Equilibration/Binding Buffer to remove unbound proteins.

    • Further wash the column with 5-10 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Re-equilibrate the column with 5-10 column volumes of Equilibration/Binding Buffer.

  • Elution:

    • Elute the bound DHFR from the column by applying the Elution Buffer. The inclusion of folic acid or dihydrofolate will compete with the immobilized methotrexate for binding to DHFR, thus facilitating its elution. A change in pH can also be used to disrupt the interaction.

    • Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm) and DHFR activity.

  • Post-Elution:

    • Pool the fractions containing purified DHFR.

    • Dialyze or buffer exchange the purified protein into a suitable storage buffer.

    • Regenerate the affinity column by washing with high and low pH buffers, followed by re-equilibration in the storage buffer.

Visualization of Experimental Workflow

AffinityChromatographyWorkflow start Start: Crude Cell Lysate column Methotrexate-Agarose Column start->column Sample Application wash1 Wash with Equilibration Buffer column->wash1 wash2 Wash with High Salt Buffer column->wash2 elution Elute with Folic Acid / High pH column->elution unbound Unbound Proteins (Flow-through) column->unbound Binding wash1->column wash2->column nonspecific Non-specifically Bound Proteins wash2->nonspecific purified Purified DHFR elution->purified end End purified->end

Caption: Workflow for DHFR purification by methotrexate affinity chromatography.

Section 2: Affinity Labeling with this compound

Principle and Distinction from Affinity Chromatography

While methotrexate is used for the reversible binding and purification of DHFR in affinity chromatography, its chloromethylketone derivative serves a different, irreversible purpose: affinity labeling .

An affinity label is a molecule that is structurally similar to the natural ligand of a protein but also contains a reactive functional group. The label first binds to the active site of the protein in a specific and reversible manner, similar to an inhibitor. Then, the reactive group forms a stable, covalent bond with a nearby amino acid residue in the active site.

This compound is designed as such an affinity label for DHFR. The methotrexate moiety directs the molecule to the DHFR active site, and the reactive chloromethylketone group can then covalently modify a nucleophilic amino acid residue within the binding pocket. This irreversible inactivation is a powerful tool for:

  • Identifying active site residues: By digesting the covalently modified protein and identifying the labeled amino acid, researchers can gain insights into the structure and function of the enzyme's active site.

  • Studying enzyme mechanism: The kinetics of irreversible inhibition can provide information about the binding and catalytic steps of the enzyme.

  • Quantifying active enzyme: Since the labeling is stoichiometric, it can be used to determine the concentration of active enzyme in a sample.

It is crucial to understand that due to the formation of a covalent bond, This compound is not suitable for creating a reusable affinity chromatography matrix for preparative protein purification. The target protein would be permanently attached to the resin and could not be eluted in its active form.

Conceptual Protocol for Affinity Labeling of DHFR

This protocol outlines the general steps for the affinity labeling of DHFR with this compound.

Materials:

  • Purified DHFR

  • This compound

  • Reaction Buffer (e.g., phosphate or Tris buffer at a specific pH)

  • Quenching reagent (e.g., a thiol-containing compound like dithiothreitol (B142953) or β-mercaptoethanol)

  • SDS-PAGE reagents for analysis

  • Mass spectrometer for identification of the labeled residue (optional)

Procedure:

  • Incubation:

    • Incubate the purified DHFR with a specific concentration of this compound in the reaction buffer. The concentration and incubation time will depend on the reactivity of the compound and the desired extent of labeling.

    • Run a control reaction without the affinity label.

  • Quenching:

    • Stop the labeling reaction by adding an excess of a quenching reagent to react with any unbound this compound.

  • Analysis of Inactivation:

    • Measure the enzymatic activity of the labeled DHFR and compare it to the control to confirm inactivation.

  • Identification of Labeled Protein:

    • Analyze the reaction mixture by SDS-PAGE to visualize the covalently modified DHFR. A shift in molecular weight may be observed.

  • Identification of Labeled Residue (Advanced):

    • Excise the labeled protein band from the gel.

    • Perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptide fragments by mass spectrometry to identify the peptide containing the covalent modification and pinpoint the labeled amino acid residue.

Visualization of Affinity Labeling Principle

AffinityLabeling cluster_0 Reversible Binding cluster_1 Covalent Bond Formation Enzyme DHFR Active Site Label CMK-MTX Enzyme->Label Non-covalent interaction CovalentComplex Irreversibly Labeled DHFR Label->CovalentComplex Covalent bond formation

Caption: Principle of affinity labeling of DHFR with this compound.

Conclusion

Methotrexate and its derivatives are invaluable tools in the study of dihydrofolate reductase. While immobilized methotrexate is the ligand of choice for the efficient purification of DHFR via affinity chromatography, the reactive chloromethylketone analog is a powerful affinity label for elucidating the structure and function of the enzyme's active site. A clear understanding of the distinct applications of these molecules is essential for their effective use in research and drug development.

References

Application Notes and Protocols: In Vitro Studies of Thymidylate Synthesis Inhibition by a Putative Chloromethylketone Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX) is a cornerstone of chemotherapy and immunosuppressive therapy, primarily functioning as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] This inhibition leads to a depletion of tetrahydrofolate (THF), a crucial cofactor for thymidylate synthase (TS), the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP).[3][4][5] While MTX's primary target is DHFR, its polyglutamated metabolites have been shown to directly inhibit thymidylate synthase, albeit with lower potency compared to their effect on DHFR.[6][7][8]

This document explores the hypothetical in vitro investigation of a novel methotrexate derivative: chloromethylketone methotrexate (CMK-MTX). The introduction of a chloromethylketone group is a well-established strategy for converting a reversible enzyme inhibitor into an irreversible one by forming a covalent bond with a nucleophilic residue in the enzyme's active site. This application note provides a theoretical framework and detailed protocols for studying the inhibitory potential of CMK-MTX on thymidylate synthesis, with a focus on its potential for irreversible inhibition.

Proposed Mechanism of Action

Standard methotrexate acts as a competitive inhibitor of DHFR and a noncompetitive inhibitor of thymidylate synthase (in its polyglutamated form).[1][7] We hypothesize that a chloromethylketone derivative of methotrexate would act as an irreversible inhibitor of thymidylate synthase. The chloromethylketone moiety is a reactive electrophile that can form a covalent bond with a nucleophilic amino acid residue, such as a cysteine or histidine, within the active site of the enzyme. This covalent modification would lead to the irreversible inactivation of thymidylate synthase.

Data Presentation

The following table summarizes the known inhibitory constants for methotrexate and its polyglutamated derivatives against thymidylate synthase, which can serve as a benchmark for evaluating the potency of a putative this compound.

InhibitorInhibition TypeK_i (μM)IC_50 (μM)Cell LineReference
Methotrexate (MTX-Glu1)Uncompetitive1322MCF-7 Human Breast Cancer[6][7]
Methotrexate diglutamate (MTX-Glu2)Noncompetitive0.17Not ReportedMCF-7 Human Breast Cancer[6][7]
Methotrexate triglutamate (MTX-Glu3)NoncompetitiveNot ReportedNot ReportedMCF-7 Human Breast Cancer[6][7]
Methotrexate tetraglutamate (MTX-Glu4)NoncompetitiveNot ReportedNot ReportedMCF-7 Human Breast Cancer[6][7]
Methotrexate pentaglutamate (MTX-Glu5)Noncompetitive0.047Not ReportedMCF-7 Human Breast Cancer[6][7]

Experimental Protocols

Protocol 1: In Vitro Thymidylate Synthase Activity Assay (Spectrophotometric)

This protocol is adapted from established spectrophotometric assays for thymidylate synthase activity.

1. Materials:

  • Purified recombinant human thymidylate synthase

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-Methylenetetrahydrofolate (CH₂THF)

  • Dihydrofolate reductase (DHFR) from E. coli

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • β-mercaptoethanol

  • This compound (CMK-MTX)

  • Methotrexate (as a control)

  • UV-Vis spectrophotometer

2. Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 1 mM dUMP

    • 0.2 mM NADPH

    • 1 unit/mL DHFR

    • 5 mM β-mercaptoethanol

  • Enzyme and Inhibitor Pre-incubation:

    • To assess time-dependent inhibition (characteristic of irreversible inhibitors), pre-incubate thymidylate synthase with CMK-MTX at various concentrations for different time intervals (e.g., 0, 15, 30, 60 minutes) before initiating the reaction.

    • For control experiments, pre-incubate the enzyme with methotrexate.

  • Reaction Initiation: Initiate the reaction by adding 0.1 mM CH₂THF to the reaction mixture.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Record the absorbance every 15 seconds for 10 minutes.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine the IC₅₀ value for CMK-MTX and compare it to methotrexate. For time-dependent inhibition, plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration.

Protocol 2: Tritium (B154650) Release Assay for Thymidylate Synthase Activity

This highly sensitive radioisotopic assay measures the release of tritium from [5-³H]dUMP.

1. Materials:

  • Purified recombinant human thymidylate synthase

  • [5-³H]deoxyuridine monophosphate ([5-³H]dUMP)

  • 5,10-Methylenetetrahydrofolate (CH₂THF)

  • Tris-HCl buffer (pH 7.5)

  • β-mercaptoethanol

  • This compound (CMK-MTX)

  • Methotrexate

  • Activated charcoal suspension

  • Scintillation vials and cocktail

  • Liquid scintillation counter

2. Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 10 mM β-mercaptoethanol

    • 0.2 mM CH₂THF

    • Purified thymidylate synthase

    • Varying concentrations of CMK-MTX or methotrexate

  • Pre-incubation: Pre-incubate the enzyme with the inhibitors for various time points as described in Protocol 1.

  • Reaction Initiation: Start the reaction by adding [5-³H]dUMP (specific activity ~1 Ci/mmol).

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding an activated charcoal suspension to adsorb the unreacted [5-³H]dUMP.

  • Separation: Centrifuge the tubes to pellet the charcoal.

  • Measurement: Transfer the supernatant, containing the released ³H₂O, to a scintillation vial with a scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a liquid scintillation counter. Calculate the enzyme activity and the extent of inhibition.

Visualizations

Thymidylate_Synthesis_Pathway cluster_TS Thymidylate Synthesis cluster_DHFR Folate Cycle dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP CH2THF 5,10-CH₂THF CH2THF->TS DHF DHF DHFR Dihydrofolate Reductase DHF->DHFR THF THF NADPH NADPH NADPH->DHFR NADP NADP+ TS->dTMP TS->DHF DHFR->THF DHFR->NADP CMK_MTX Chloromethylketone Methotrexate CMK_MTX->TS Irreversible Inhibition (Covalent Bonding) MTX Methotrexate MTX->DHFR Competitive Inhibition Experimental_Workflow start Start reagents Prepare Reaction Mixture (Buffer, dUMP, NADPH, DHFR) start->reagents preincubation Pre-incubate Enzyme (TS) with Inhibitor (CMK-MTX or MTX) reagents->preincubation initiation Initiate Reaction (Add CH₂THF) preincubation->initiation measurement Measure Absorbance Change at 340 nm initiation->measurement analysis Calculate Initial Velocity and Inhibition measurement->analysis end End analysis->end

References

Application Notes and Protocols for Studying Covalent Modification by Chloromethylketone Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols to investigate the covalent modification of target proteins by chloromethylketone methotrexate (B535133). This reactive analog of methotrexate is designed to form a permanent covalent bond with its target, offering a powerful tool for identifying and characterizing target engagement, elucidating mechanisms of action, and developing novel therapeutics.

Application Notes

Chloromethylketone methotrexate is a derivative of the widely used antifolate drug, methotrexate. The chloromethylketone group is an electrophilic "warhead" that can react with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) in the active site or other accessible regions of target proteins. The primary target of methotrexate is dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and essential for rapidly dividing cells[1][2]. By covalently modifying DHFR, this compound can lead to irreversible enzyme inhibition.

The techniques described herein are designed to confirm the covalent binding, identify the specific amino acid residue(s) modified, and quantify the extent of target engagement both in biochemical and cellular contexts. Mass spectrometry is the cornerstone technique for the direct detection and characterization of the covalent adduct[3]. Cellular assays are subsequently used to determine the functional consequences of this irreversible inhibition.

Key Applications:

  • Target Validation: Irreversibly label the target protein to confirm it as the bona fide target of methotrexate.

  • Mechanism of Action Studies: Elucidate the specific amino acid residues involved in the binding and inhibition of the target protein.

  • Drug Discovery: Screen for and characterize novel covalent inhibitors with improved potency and selectivity.

  • Pharmacodynamic Biomarker Development: Utilize the covalent adduct as a biomarker for target engagement in preclinical and clinical studies.

Data Presentation

Table 1: Quantitative Analysis of Covalent Modification

ParameterDescriptionTypical Value/RangeAnalytical MethodReference
Δ Mass (Da) The mass difference between the unmodified protein and the protein covalently modified with this compound.+469.9 DaIntact Protein Mass Spectrometry[3]
% Target Occupancy The percentage of the target protein that is covalently modified at a given concentration and time.0 - 100%LC-MS/MS (Bottom-up Proteomics)[3]
kinact/Ki (M-1s-1) The second-order rate constant for irreversible inhibition, representing the efficiency of covalent bond formation.VariesEnzyme Kinetics Assay, Mass Spectrometry
IC50 (nM) The concentration of inhibitor required to reduce enzyme activity by 50%.VariesDHFR Activity Assay[4]
Cellular IC50 (µM) The concentration of inhibitor required to inhibit cell growth by 50%.VariesCell Viability Assay (e.g., MTT)

Note: The molecular weight of this compound is 486.91 g/mol . The mass addition upon covalent modification will be less due to the loss of HCl during the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Strategy)

Materials:

  • Methotrexate

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Diazomethane (B1218177) or (Trimethylsilyl)diazomethane

  • Anhydrous HCl in a suitable solvent (e.g., diethyl ether)

  • Anhydrous and inert solvents (e.g., DMF, THF)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Activation of the γ-carboxyl group of Methotrexate:

    • Dissolve methotrexate in anhydrous DMF.

    • Add N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to the solution to activate the γ-carboxyl group of the glutamate (B1630785) residue.

    • Stir the reaction at room temperature for several hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Formation of the Diazoketone:

    • To the filtrate containing the activated methotrexate, add a solution of diazomethane in diethyl ether at 0°C. Caution: Diazomethane is explosive and toxic. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Allow the reaction to proceed until the yellow color of diazomethane disappears.

  • Conversion to Chloromethylketone:

    • Carefully add a solution of anhydrous HCl in diethyl ether to the reaction mixture at 0°C.

    • Nitrogen gas will be evolved.

    • Stir the reaction for a short period.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the resulting this compound derivative using column chromatography (e.g., silica (B1680970) gel) with an appropriate solvent system.

    • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Covalent Labeling of a Target Protein (e.g., DHFR)

This protocol describes the incubation of a purified protein with this compound to form a covalent adduct.

Materials:

  • Purified recombinant target protein (e.g., human DHFR)

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • DMSO (for dissolving the inhibitor)

  • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Dilute the target protein to a final concentration of 1-5 µM in the reaction buffer.

  • Add this compound to the protein solution to a final concentration of 10-50 µM (a 10-fold molar excess is a good starting point). Include a control sample with DMSO only.

  • Incubate the reaction mixture at room temperature or 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, take an aliquot of the reaction and quench it by adding a high concentration of a reducing agent like DTT or by adding SDS-PAGE loading buffer and boiling.

  • Analyze the samples by SDS-PAGE to observe any shifts in molecular weight (though often the mass change is too small to be seen on a standard gel).

  • Prepare samples for mass spectrometry analysis (see Protocol 3).

Protocol 3: Mass Spectrometry Analysis of Covalent Adducts

This protocol details the preparation and analysis of the covalently modified protein by mass spectrometry to confirm adduct formation and identify the site of modification.

Part A: Intact Protein Analysis (Top-Down MS)

  • Sample Preparation:

    • Following the in vitro labeling reaction (Protocol 2), desalt the protein sample using a C4 ZipTip or similar reversed-phase chromatography method to remove non-covalently bound inhibitor and buffer components.

    • Elute the protein in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile (B52724), 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) on an instrument capable of high-resolution measurements (e.g., Q-TOF or Orbitrap).

    • Acquire spectra for both the unmodified control protein and the this compound-treated sample.

    • Deconvolute the resulting multiply charged spectra to determine the average mass of the protein.

    • Confirm covalent modification by observing a mass increase in the treated sample corresponding to the mass of the this compound adduct[3].

Part B: Peptide Mapping (Bottom-Up MS)

  • Proteolytic Digestion:

    • Take the quenched reaction mixture from Protocol 2.

    • Denature the protein by adding urea (B33335) or guanidine (B92328) hydrochloride.

    • Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.

    • Digest the protein with a protease such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Separate the peptides on a C18 reversed-phase column with a gradient of acetonitrile in 0.1% formic acid.

    • The mass spectrometer should be operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the sequence of the target protein using a database search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Include a variable modification corresponding to the mass of the this compound adduct on all potential reactive amino acid residues (Cys, His, Lys, etc.).

    • The search results will identify the specific peptide(s) containing the modification, and the MS/MS spectrum will pinpoint the exact amino acid residue that has been covalently labeled.

Protocol 4: DHFR Enzyme Activity Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH[2][5]. This can be used to determine the IC50 and kinetics of inhibition by this compound.

Materials:

  • Purified DHFR enzyme

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer, NADPH (e.g., 100 µM), and DHFR enzyme (e.g., 10-50 nM).

  • To determine the IC50, pre-incubate the enzyme with varying concentrations of this compound for a fixed time (e.g., 30 minutes) before starting the reaction.

  • Initiate the reaction by adding DHF (e.g., 50 µM).

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the curve.

  • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.

  • For kinetic analysis of irreversible inhibition (kinact/Ki), measure the rate of inactivation at different inhibitor concentrations over time.

Protocol 5: Cellular Target Engagement Assay

This protocol uses a cellular thermal shift assay (CETSA) to confirm that this compound engages its target protein inside cells[6][7].

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • Cell culture medium and PBS

  • Lysis buffer (containing protease inhibitors)

  • Equipment for heating samples precisely, centrifugation, and Western blotting or mass spectrometry.

Procedure:

  • Treatment: Treat cultured cells with either vehicle (DMSO) or a desired concentration of this compound for a specific duration (e.g., 1-4 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.

  • Data Interpretation: Covalent binding of this compound will stabilize the target protein, leading to a shift in its melting curve to a higher temperature compared to the vehicle-treated control.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays protein Purified Target Protein (e.g., DHFR) labeling Covalent Labeling Reaction protein->labeling inhibitor Chloromethylketone Methotrexate inhibitor->labeling treatment Cell Treatment inhibitor->treatment ms_intact Intact Protein MS (Confirm Adduct) labeling->ms_intact Δ Mass ms_peptide Bottom-up Proteomics (Identify Site) labeling->ms_peptide Modification Site enzyme_assay Enzyme Activity Assay (Kinetics/IC50) labeling->enzyme_assay Inhibition cells Cultured Cells cells->treatment cetsa Cellular Thermal Shift Assay (CETSA) treatment->cetsa viability Cell Viability Assay (e.g., MTT) treatment->viability Cytotoxicity readout Western Blot / MS (Target Engagement) cetsa->readout

Caption: Experimental workflow for studying covalent modification.

covalent_modification_pathway cluster_DHFR DHFR Active Site MTX_CMK Chloromethylketone Methotrexate Covalent_Complex DHFR-MTX Covalent Adduct (Irreversibly Inhibited) MTX_CMK->Covalent_Complex Covalent Bond Formation DHFR DHFR (Target Protein) DHFR->Covalent_Complex Nucleophile Nucleophilic Residue (e.g., Cys, His, Lys) Nucleophile->Covalent_Complex THF Tetrahydrofolate (THF) Covalent_Complex->THF INHIBITED DHF Dihydrofolate (DHF) DHF->THF DHFR-catalyzed reduction DNA_Synthesis dNTP Synthesis THF->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Cycle_Arrest

Caption: Mechanism of irreversible inhibition by this compound.

References

Troubleshooting & Optimization

troubleshooting solubility issues with chloromethylketone methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromethylketone methotrexate (B535133).

Frequently Asked Questions (FAQs)

Q1: What is chloromethylketone methotrexate?

This compound is a derivative of methotrexate, an antimetabolite and antifolate agent. It is classified as an active compound and an analog of methotrexate, with potential applications as an antitumor agent. Its chemical formula is C₂₁H₂₃ClN₈O₄ and it has a molecular weight of 486.91 g/mol .[1]

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For the parent compound, methotrexate, solubility in DMSO is reported to be as high as 91 mg/mL.[3] While the chloromethylketone derivative is also soluble in DMSO, it is recommended to determine the exact solubility for your specific batch and experimental conditions.

Q3: How should I store this compound?

For long-term storage, the solid compound should be stored at -20°C in a dry and dark environment. Under these conditions, it is expected to be stable for more than three years. Stock solutions in DMSO can be stored at 0-4°C for short-term use (days to weeks) or at -20°C for longer-term storage (months).[2]

Q4: What are the safety precautions for handling this compound?

This compound is a derivative of methotrexate, a cytotoxic agent, and should be handled with appropriate safety precautions.[4] It is recommended to handle the compound in a chemical fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. Avoid inhalation of the powder and contact with skin and eyes.

Troubleshooting Solubility Issues

Researchers may encounter challenges with the solubility of this compound. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: The compound is not dissolving in my chosen solvent.

  • Verify the Solvent: Confirm that you are using a recommended solvent. DMSO is the primary recommended solvent for this compound.[2]

  • Check Solvent Quality: Ensure the DMSO is of high purity and anhydrous. The presence of water can significantly decrease the solubility of many organic compounds.

  • Gentle Warming: Try gently warming the solution in a water bath (up to 37°C). Do not overheat, as this may cause degradation of the compound.

  • Sonication: Use a sonicator bath to aid in dissolution. The ultrasonic waves can help to break up any clumps of powder and increase the surface area for solvation.

  • Vortexing: Vigorous vortexing can also help to dissolve the compound.

Problem: The compound precipitates out of solution after initial dissolution.

  • Supersaturation: You may have created a supersaturated solution. Try preparing a more dilute stock solution.

  • Temperature Change: If the solution was warmed to dissolve the compound, it may precipitate as it cools to room temperature. If this occurs, you may need to work with a slightly warmed solution or prepare a more dilute stock.

  • pH of the Final Medium: The parent compound, methotrexate, has pH-dependent solubility and can precipitate in acidic conditions.[2][5] If you are diluting your DMSO stock solution into an aqueous buffer or cell culture medium, the final pH could be causing precipitation. Consider adjusting the pH of the final solution to be neutral or slightly alkaline (pH 7.0-8.0).

  • Introduction of Water: If your DMSO stock solution is exposed to humid air, it can absorb water, which may lead to precipitation of the compound over time. Ensure your stock solutions are tightly capped and stored in a dry environment.

Problem: I need to prepare an aqueous solution for my experiment.

Directly dissolving this compound in aqueous buffers is not recommended due to its low water solubility. The preferred method is to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous experimental medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.

Data Summary

The following table summarizes the solubility of the parent compound, methotrexate, in various solvents. This information can serve as a useful reference, but please note that the solubility of this compound may differ.

SolventSolubility of Methotrexate
DMSO~91 mg/mL[3]
Dimethyl formamide (B127407) (DMF)~14 mg/mL[6]
PBS (pH 7.2)~1 mg/mL[6]
WaterPractically insoluble[7]
EthanolPractically insoluble[7]
ChloroformPractically insoluble[7]
EtherPractically insoluble[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 486.91 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Carefully weigh out 4.87 mg of this compound powder on an analytical balance. Perform this step in a chemical fume hood.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath until the solution is clear.

  • Storage: Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term use.

Visualizations

Below are diagrams illustrating key experimental workflows and troubleshooting logic.

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation receive Receive Compound weigh Weigh Compound in Fume Hood receive->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve store Store Stock Solution at -20°C dissolve->store thaw Thaw Aliquot of Stock Solution store->thaw dilute Dilute into Experimental Medium thaw->dilute perform Perform Assay dilute->perform

Caption: A general workflow from receiving the compound to its use in an experiment.

troubleshooting_workflow Troubleshooting Solubility Issues start Compound Not Dissolving check_solvent Is the solvent anhydrous DMSO? start->check_solvent use_dmso Use high-purity, anhydrous DMSO check_solvent->use_dmso No aid_dissolution Aid Dissolution (Vortex, Sonicate, Gentle Warming) check_solvent->aid_dissolution Yes use_dmso->aid_dissolution still_undissolved Still not dissolving? aid_dissolution->still_undissolved prepare_dilute Prepare a more dilute solution still_undissolved->prepare_dilute Yes success Solubility Issue Resolved still_undissolved->success No prepare_dilute->success precipitation Compound Precipitates After Dissolving check_temp Was the solution heated? precipitation->check_temp use_warm Use a warmed solution or prepare a more dilute stock check_temp->use_warm Yes check_ph Check pH of final aqueous medium check_temp->check_ph No use_warm->success adjust_ph Adjust pH to neutral/slightly alkaline check_ph->adjust_ph adjust_ph->success

Caption: A decision tree for troubleshooting common solubility problems.

References

Technical Support Center: Optimizing Chloromethylketone Methotrexate (CMK-MTX) for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working with Chloromethylketone Methotrexate (CMK-MTX) in cell-based assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about CMK-MTX and its application in cell culture experiments.

???+ question "Q1: What is this compound (CMK-MTX) and how does it differ from standard Methotrexate (MTX)?"

???+ question "Q2: What is the primary mechanism of action for CMK-MTX in cancer cells?"

???+ question "Q3: How should I prepare and store CMK-MTX stock solutions?"

???+ question "Q4: What is a good starting concentration range for my first experiment?"

Part 2: Experimental Design & Protocols
Protocol: Determining the IC50 of CMK-MTX using an MTT Assay

This protocol provides a general framework for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of CMK-MTX.

Objective: To determine the concentration of CMK-MTX that inhibits the metabolic activity of a cell population by 50%.

Materials:

  • Selected cell line

  • Complete culture medium (consider using medium without hypoxanthine (B114508) and thymidine)[1]

  • 96-well clear-bottom black plates (for fluorescence/luminescence) or standard clear plates (for absorbance)[2]

  • CMK-MTX stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Analysis start Optimize Cell Seeding Density (Determine optimal cell number for logarithmic growth over 72h) seed Seed cells in 96-well plate and allow to adhere (24h) start->seed prep_drug Prepare serial dilutions of CMK-MTX from stock treat Replace medium with medium containing CMK-MTX dilutions (Include Vehicle & No-Cell Controls) incubate Incubate for desired time (e.g., 24h, 48h, 72h) treat->incubate add_mtt Add MTT reagent to each well (Incubate 2-4 hours) incubate->add_mtt solubilize Remove medium, add solubilization buffer (e.g., DMSO) add_mtt->solubilize read_plate Read absorbance on microplate reader solubilize->read_plate analyze Calculate % Viability and plot dose-response curve to determine IC50 value read_plate->analyze

Fig 1. Experimental workflow for determining the IC50 of CMK-MTX.

Procedure:

  • Cell Seeding:

    • Determine the optimal seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[4]

    • Seed cells into a 96-well plate at the predetermined density in 100 µL of complete culture medium.

    • Include wells for "vehicle control" (cells + highest concentration of DMSO) and "blank" (medium only, no cells).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of CMK-MTX in culture medium. For a 10 µM top concentration, you might prepare 2X working solutions (e.g., 20 µM, 6.67 µM, 2.22 µM, etc.).

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the appropriate CMK-MTX dilution or control medium to each well.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The effect of irreversible inhibitors is often time-dependent.[5]

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

    • Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance on a microplate reader at a wavelength of 570 nm.

    • Calculation:

      • Subtract the average absorbance of the "blank" wells from all other wells.

      • Calculate the percentage of viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) * 100

    • Analysis: Plot % Viability against the log of the CMK-MTX concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.

Part 3: Data Interpretation & Quantitative Data
Reference Data: Methotrexate (MTX) IC50 Values

The following table summarizes published IC50 values for the parent compound, Methotrexate (MTX) , in various cell lines. These values should be used only as a rough reference point for designing your experiments with CMK-MTX. The potency of CMK-MTX may differ significantly due to its irreversible mechanism.

Cell LineCancer TypeIncubation TimeIC50 Value (µM)
DaoyMedulloblastoma6 days0.095
Saos-2Osteosarcoma6 days0.035
HCT-116Colorectal Cancer24 hours0.37
HCT-116Colorectal Cancer48 hours0.15
A-549Lung Carcinoma48 hours0.10
HEP3BHepatocarcinoma24 hours18.34
SKOV-3Ovarian CancerNot Specified40

Data compiled from multiple sources.[7][8][9][10] Note that IC50 values are highly dependent on the assay conditions, cell density, and specific protocol used.[5][11]

Signaling Pathway Diagram

The diagram below illustrates the folate synthesis pathway and highlights the different inhibitory mechanisms of MTX and CMK-MTX on the target enzyme, DHFR.

G DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA/RNA Synthesis (Thymidine & Purines) THF->DNA DHFR->THF Product MTX Methotrexate (MTX) MTX->DHFR Competitive Inhibition (Reversible) CMK_MTX CMK-Methotrexate CMK_MTX->DHFR Covalent Bonding (Irreversible)

Fig 2. Inhibition of Dihydrofolate Reductase (DHFR) by MTX and CMK-MTX.
Part 4: Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of CMK-MTX concentration.

???+ question "Q5: My results are inconsistent between experiments. What are the common causes?"

???+ question "Q6: I observe high cell viability even at the highest concentrations of CMK-MTX. What could be wrong?"

G p1 Problem: High Cell Viability at All Concentrations c1 Is the compound degraded? p1->c1 Check 1 c2 Is the concentration range too low? p1->c2 Check 2 c3 Are cells bypassing the DHFR block? p1->c3 Check 3 c4 Is the incubation time too short? p1->c4 Check 4 s1 Solution: Use a fresh aliquot of CMK-MTX. Confirm stock concentration. c1->s1 s2 Solution: Extend the dose range (e.g., up to 50 or 100 µM). c2->s2 s3 Solution: Use culture medium lacking hypoxanthine and thymidine (B127349). These allow salvage pathways. c3->s3 s4 Solution: Increase incubation time. Irreversible inhibitors require time to bind. Test 48h and 72h. c4->s4

Fig 3. Troubleshooting logic for unexpectedly high cell viability.

???+ question "Q7: All my cells, including the vehicle controls, are dying. What should I do?"

???+ question "Q8: I see a high "edge effect" in my 96-well plate. How can I minimize this?"

References

stability and storage conditions for chloromethylketone methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloromethylketone Methotrexate (B535133). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Chloromethylketone Methotrexate?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a dry environment. While some suppliers suggest room temperature storage for shipping, long-term storage at -20°C is recommended to minimize degradation.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are expected to be less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C and protect it from light.[2][3][4] Avoid repeated freeze-thaw cycles. The stability of the compound in solution is highly dependent on the solvent, pH, and buffer components.

Q3: What solvents are recommended for dissolving this compound?

A3: The choice of solvent will depend on the experimental requirements. Due to the chloromethylketone group, aprotic solvents like DMSO or DMF are generally preferred for initial stock solutions to prevent solvolysis. For aqueous buffers, it is crucial to consider the pH, as the stability of chloromethylketone compounds can be pH-dependent.[5]

Q4: Is this compound sensitive to light?

A4: Methotrexate itself is known to be sensitive to light, which can lead to photodegradation.[2][3][4][6][7] Therefore, it is crucial to protect both solid and dissolved forms of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the likely degradation pathways for this compound?

A5: The primary degradation pathways for this compound are likely to involve the reactive chloromethylketone group and the methotrexate core. The chloromethylketone moiety is susceptible to nucleophilic attack, leading to hydrolysis or reaction with buffer components. The methotrexate portion can undergo oxidation and cleavage, particularly when exposed to light and non-optimal pH conditions.[5][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity Compound degradation due to improper storage or handling.1. Prepare fresh solutions of the compound for each experiment.2. Ensure the compound is stored at the recommended temperature and protected from light.3. Perform a stability test of the compound in your specific experimental buffer (see Experimental Protocols).
Inconsistent experimental results Variability in compound concentration due to degradation between experiments.1. Aliquot stock solutions to avoid multiple freeze-thaw cycles.2. Use a consistent protocol for solution preparation and handling.3. Qualify the activity of each new batch of the compound.
Precipitation of the compound in aqueous buffer Low solubility of the compound in the chosen buffer system.1. First, dissolve the compound in a small amount of an organic solvent like DMSO before diluting with the aqueous buffer.2. Perform a solubility test to determine the maximum concentration achievable in your buffer.3. Consider adjusting the pH of the buffer, as this can influence solubility.

Stability Data Summary

Specific quantitative stability data for this compound is not extensively available in published literature. The stability of related compounds is summarized below to provide general guidance. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Table 1: General Stability of Methotrexate under Various Conditions

Condition Observation Reference
Temperature (Solution) Stable for up to 6 days at 4°C in whole blood.[8]
Light Exposure Methotrexate is light-sensitive and can undergo photodegradation.[7]
pH Stability is pH-dependent; degradation can occur at both acidic and alkaline pH.[9]
Solution (0.9% NaCl) Stable for 28 days at 25°C when protected from light.[10]
Solution (5% Dextrose) Stability is concentration-dependent; a 0.2 mg/mL solution was stable for only 3 days.[10]

Experimental Protocols

Protocol 1: Determining the Stability of this compound in an Aqueous Buffer

  • Preparation of Stock Solution: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

  • Preparation of Test Solutions: Dilute the stock solution into the aqueous buffer of interest to the final working concentration.

  • Incubation: Aliquot the test solution into multiple tubes and incubate them under different conditions (e.g., 4°C, room temperature, 37°C) and time points (e.g., 0, 2, 4, 8, 24 hours). Protect samples from light.

  • Analysis: At each time point, analyze the remaining concentration of the intact compound using a suitable analytical method such as HPLC-UV or LC-MS.

  • Data Interpretation: Plot the concentration of the compound versus time for each condition to determine the rate of degradation.

Visualizations

experimental_workflow Workflow for Stability Assessment prep_stock Prepare Stock Solution (in DMSO) prep_test Prepare Test Solutions (in Aqueous Buffer) prep_stock->prep_test incubation Incubate at Various Temperatures and Time Points prep_test->incubation analysis Analyze by HPLC or LC-MS incubation->analysis interpretation Interpret Data and Determine Degradation Rate analysis->interpretation

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway Potential Degradation Pathways cluster_compound This compound cluster_degradation Degradation Products CM_MTX Chloromethylketone Methotrexate hydrolysis Hydrolyzed Product (Inactive) CM_MTX->hydrolysis Nucleophilic Attack (e.g., by H2O) oxidation Oxidized Methotrexate Derivatives CM_MTX->oxidation Oxidation (e.g., by light, air) adduct Buffer Adduct CM_MTX->adduct Reaction with Buffer Nucleophiles

Caption: Potential degradation pathways for this compound.

References

minimizing off-target effects of chloromethylketone methotrexate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloromethylketone Methotrexate (B535133) (CMK-MTX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CMK-MTX?

A1: CMK-MTX is a highly specific irreversible inhibitor of dihydrofolate reductase (DHFR). The methotrexate (MTX) component of the molecule provides high-affinity binding to the active site of DHFR. The chloromethylketone (CMK) moiety is a reactive electrophile that forms a covalent bond with a nucleophilic residue, typically a histidine or cysteine, within the DHFR active site. This covalent and irreversible binding leads to the permanent inactivation of the enzyme, blocking the synthesis of tetrahydrofolate and subsequently inhibiting DNA synthesis, repair, and cellular replication.[1][2][3]

Q2: What are the potential sources of off-target effects with CMK-MTX?

A2: Off-target effects can arise from two main sources:

  • Methotrexate-related effects: The MTX portion can still inhibit other folate-dependent enzymes, especially if it becomes polyglutamated within the cell. This can disrupt various metabolic pathways beyond just DNA synthesis.[4][5]

  • Chloromethylketone reactivity: The CMK group is an electrophile and can react with other nucleophilic residues, such as cysteine, on other proteins. This is particularly a concern at higher concentrations, where the inhibitor may non-specifically alkylate other cellular proteins, leading to unintended biological consequences.[6] A common off-target effect of reactive electrophiles is the depletion of cellular glutathione (B108866), a key antioxidant.[7]

Q3: How can I distinguish between on-target DHFR inhibition and off-target effects in my cellular assays?

A3: A key strategy is to use a multi-pronged approach:

  • Dose-response curves: On-target effects should manifest at lower concentrations consistent with the potency of CMK-MTX for DHFR. Off-target effects typically appear at higher concentrations.

  • Rescue experiments: Co-administration of leucovorin (folinic acid), which bypasses the need for DHFR activity, should rescue the on-target effects of CMK-MTX. If a cellular phenotype persists despite leucovorin rescue, it is likely due to an off-target effect.

  • Inactive controls: Synthesize or obtain a control compound where the CMK group is replaced with a non-reactive functional group. This control will still bind to DHFR (reversibly) but cannot form a covalent bond. This helps to isolate effects specifically due to the irreversible covalent modification.

  • Measure off-target engagement: Directly assess known off-target pathways. For example, measuring cellular glutathione levels can indicate if CMK-MTX is causing significant off-target alkylation.[8]

Q4: I am observing significant cytotoxicity even at low nanomolar concentrations. Is this expected?

A4: High potency is expected from an irreversible inhibitor. The irreversible nature of the binding means that even transient exposure can lead to permanent enzyme inactivation. Over time, this leads to a cumulative effect, resulting in potent cytotoxicity. However, if the observed cytotoxicity is much higher than anticipated based on the known kinetics of DHFR inhibition, or if it occurs very rapidly, it may suggest a potent off-target effect, such as inhibition of a critical signaling pathway or rapid induction of apoptosis through off-target mechanisms.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
High variability in cell viability assays (e.g., MTT assay). 1. Uneven cell seeding. 2. Incomplete solubilization of formazan (B1609692) crystals. 3. CMK-MTX instability in media.1. Ensure a single-cell suspension before seeding and allow plates to sit at room temperature for 20 minutes before incubation to ensure even settling. 2. After adding the solubilization solution, shake the plate on an orbital shaker for at least 15 minutes to ensure all crystals are dissolved.[9] 3. Prepare fresh dilutions of CMK-MTX for each experiment from a frozen stock.
Leucovorin rescue is incomplete, even at high concentrations. 1. The observed phenotype is due to an off-target effect of the CMK moiety. 2. Insufficient leucovorin concentration or incubation time.1. Perform a glutathione depletion assay to check for off-target reactivity.[10] 2. Run a dose-response of leucovorin to ensure you are using a saturating concentration. Increase the pre-incubation time with leucovorin before adding CMK-MTX.
Discrepancy between biochemical assay potency and cellular assay potency. 1. Poor cell permeability of CMK-MTX. 2. Active efflux of the compound from the cells. 3. Intracellular metabolism of CMK-MTX.1. Use a cell line with known high expression of folate transporters. 2. Co-incubate with known efflux pump inhibitors to see if potency increases. 3. Analyze cell lysates by mass spectrometry to look for metabolic degradation products of CMK-MTX.
Unexpected activation of apoptosis at concentrations that should be sub-toxic. The CMK group may be reacting with and activating pro-apoptotic proteins like caspases.1. Perform a caspase activity assay in treated cells.[11][12] 2. Compare the apoptotic response to that of standard methotrexate and a non-reactive CMK-MTX analog.

Quantitative Data

The potency of an irreversible inhibitor like CMK-MTX is best described by its kinetic parameters, KI (the initial binding affinity) and kinact (the rate of covalent bond formation). The overall efficiency is given by kinact/KI. The following table provides illustrative kinetic and potency data.

Parameter Value Description
Target Enzyme Dihydrofolate Reductase (DHFR)Primary target of the methotrexate moiety.
IC50 (vs. human DHFR) ~0.12 µMConcentration for 50% inhibition in an enzymatic assay; this is a time-dependent value for irreversible inhibitors.[13]
KI (illustrative) 10 nMThe concentration of inhibitor required to achieve half-maximal rate of inactivation. Reflects initial binding affinity.
kinact (illustrative) 0.1 s-1The maximal rate of enzyme inactivation at saturating inhibitor concentrations.
kinact/KI (illustrative) 1 x 107 M-1s-1The second-order rate constant, representing the overall efficiency of the irreversible inhibitor.

Note: The KI and kinact values are illustrative for a potent chloromethylketone inhibitor and are not specific experimental values for CMK-MTX.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is used to assess the cytotoxic effects of CMK-MTX.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Cell culture medium

  • CMK-MTX

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Prepare serial dilutions of CMK-MTX in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CMK-MTX. Include a vehicle-only control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate at 37°C for 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[14]

  • Add 100 µL of solubilization solution to each well.

  • Place the plate on an orbital shaker for 15-30 minutes to fully dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Caspase-3 Activity Assay (Fluorometric)

This protocol measures the activity of caspase-3, a key executioner of apoptosis, in response to CMK-MTX treatment.

Materials:

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer

  • Assay buffer

  • DTT (dithiothreitol)

  • Black 96-well plates suitable for fluorescence measurements

Procedure:

  • Culture and treat cells with CMK-MTX for the desired time.

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells by incubating with cell lysis buffer on ice for 10 minutes.

  • Centrifuge the lysates at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Prepare a reaction mixture containing assay buffer, DTT, and the Ac-DEVD-AMC substrate.

  • Add 50 µL of the reaction mixture to each well of a black 96-well plate.

  • Add 50 µL of cell lysate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.[11] The fluorescence intensity is proportional to the caspase-3 activity.

Cellular Glutathione Depletion Assay

This assay determines if CMK-MTX is causing off-target effects by depleting cellular glutathione (GSH), a key antioxidant.

Materials:

  • 5% Sulfosalicylic acid (SSA) for deproteination

  • Assay buffer

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Glutathione Reductase

  • NADPH

Procedure:

  • Culture and treat cells with various concentrations of CMK-MTX.

  • Harvest the cells and wash with PBS.

  • Homogenize the cell pellet in 5% SSA and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the GSH.

  • In a 96-well plate, add the sample supernatant to the assay buffer.

  • Add DTNB and Glutathione Reductase to each well.

  • Initiate the reaction by adding NADPH.

  • The Glutathione Reductase will recycle GSSG to GSH, and GSH will react with DTNB to produce a yellow-colored product.

  • Measure the rate of change in absorbance at 405-414 nm over several minutes. The rate is proportional to the total glutathione concentration in the sample.[8][15]

Visualizations

CMK_MTX_Mechanism cluster_0 CMK-MTX Action cluster_1 Cellular Consequence CMK_MTX CMK-MTX DHFR_complex DHFR-CMK-MTX (Reversible Complex) CMK_MTX->DHFR_complex KI (High Affinity Binding) DHFR_covalent DHFR-CMK-MTX (Covalent Adduct) DHFR_complex->DHFR_covalent kinact (Covalent Bond) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHFR_covalent->THF Inhibition DHF->THF DHFR (Inhibited) DNA_synthesis DNA Synthesis & Repair THF->DNA_synthesis Required for Cell_cycle_arrest Cell Cycle Arrest & Apoptosis DNA_synthesis->Cell_cycle_arrest Inhibition leads to

Caption: Mechanism of CMK-MTX irreversible inhibition of DHFR.

Off_Target_Pathway cluster_0 On-Target Pathway cluster_1 Off-Target Pathway CMK_MTX CMK-MTX DHFR DHFR CMK_MTX->DHFR Inhibits DNA_Synth Inhibition of DNA Synthesis DHFR->DNA_Synth OnTarget_Apoptosis On-Target Apoptosis DNA_Synth->OnTarget_Apoptosis High_CMK_MTX High Conc. CMK-MTX GSH Glutathione (GSH) High_CMK_MTX->GSH Reacts with (CMK moiety) GSH_Depletion GSH Depletion GSH->GSH_Depletion Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress OffTarget_Apoptosis Off-Target Apoptosis Oxidative_Stress->OffTarget_Apoptosis

Caption: On-target vs. potential off-target effects of CMK-MTX.

Experimental_Workflow start Observe Cellular Phenotype (e.g., Cytotoxicity) rescue Perform Leucovorin Rescue Experiment start->rescue off_target_assay Assess Off-Target Effects: - Glutathione Depletion - Caspase Activity rescue->off_target_assay Phenotype NOT Rescued on_target Conclusion: Phenotype is On-Target (DHFR-mediated) rescue->on_target Phenotype Rescued off_target Conclusion: Phenotype is Off-Target (CMK-mediated) off_target_assay->off_target Off-Target Effect Confirmed mixed Conclusion: Phenotype has both On- and Off-Target Components off_target_assay->mixed No Clear Off-Target Effect Detected (Consider other mechanisms)

Caption: Workflow to differentiate on-target and off-target effects.

References

Technical Support Center: Enhancing the Solubility of Hydrophobic Methotrexate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophobic methotrexate (B535133) (MTX) analogs. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on improving the solubility of these challenging compounds.

I. Frequently Asked Questions (FAQs)

Q1: Why are my hydrophobic methotrexate analogs poorly soluble in aqueous solutions?

A1: Methotrexate and its analogs can be poorly soluble in aqueous media due to the presence of hydrophobic moieties in their chemical structure. The limited aqueous solubility can hinder in vitro assays and lead to low bioavailability in vivo. Factors such as the crystal lattice energy of the solid-state compound and the presence of non-polar functional groups contribute to this poor solubility.

Q2: What are the most common strategies to improve the solubility of hydrophobic MTX analogs?

A2: The most widely used and effective methods for enhancing the solubility of poorly water-soluble drugs like MTX analogs include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic drug molecule within the hydrophobic cavity of a cyclodextrin.

  • Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.

  • Nanoemulsions: Formulating the drug within the oil phase of a thermodynamically stable, nanometer-sized oil-in-water emulsion.

  • pH Adjustment: Methotrexate is a weak dicarboxylic acid, and its solubility can be increased in alkaline solutions. However, the stability of the compound at different pH values must be considered.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, DMSO) can enhance solubility. However, the toxicity and potential for the co-solvent to interfere with biological assays must be carefully evaluated.[1]

Q3: How do I choose the best solubility enhancement technique for my specific MTX analog?

A3: The optimal method depends on the physicochemical properties of your specific analog, the desired final concentration, and the intended application (e.g., in vitro cell culture, animal studies). A preliminary screening of different techniques is often necessary. Consider factors like the logP value, melting point, and chemical stability of your analog. For instance, thermolabile compounds may not be suitable for methods requiring heat, such as the fusion method for solid dispersions.

Q4: Can I use DMSO to dissolve my MTX analog for cell culture experiments?

A4: While DMSO is a powerful solvent for many hydrophobic compounds, its use in cell culture should be approached with caution.[2] High concentrations of DMSO can be toxic to cells and may interfere with cellular processes, potentially confounding experimental results.[2] If DMSO is used, it is crucial to keep the final concentration in the cell culture medium as low as possible (typically well below 0.5%) and to include a vehicle control in your experiments.

II. Troubleshooting Guides

Cyclodextrin Complexation
Problem Possible Cause Troubleshooting Steps
Low solubility enhancement Inefficient complex formation.- Optimize the molar ratio: Conduct a phase solubility study to determine the optimal drug-to-cyclodextrin ratio.[3] - Select a different cyclodextrin: The size of the cyclodextrin cavity should be appropriate for the size of the hydrophobic portion of your MTX analog. Consider screening β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[3] - Change the preparation method: If physical mixing is ineffective, try kneading, co-evaporation, or freeze-drying to facilitate complex formation.[4]
Precipitation upon dilution The complex may be dissociating, or the solubility limit in the diluted medium is exceeded.- Increase the cyclodextrin concentration in the final medium: This can help maintain the equilibrium towards the complexed form. - Use a more soluble cyclodextrin derivative: HP-β-CD, for instance, has a much higher aqueous solubility than β-cyclodextrin.
Inconsistent results Variability in the complexation efficiency.- Ensure complete dissolution of the cyclodextrin before adding the drug. - Standardize the preparation method: Control parameters such as temperature, stirring speed, and time.
Solid Dispersion
Problem Possible Cause Troubleshooting Steps
Drug recrystallization during storage The amorphous solid dispersion is thermodynamically unstable.- Increase the polymer-to-drug ratio: A higher polymer concentration can better stabilize the amorphous drug. - Select a polymer with strong interactions with the drug: Hydrogen bonding between the drug and the polymer can inhibit recrystallization. - Store the solid dispersion in a desiccator: Moisture can act as a plasticizer and promote recrystallization.
Incomplete drug release Poor wettability of the solid dispersion or gel formation by the polymer.- Incorporate a surfactant in the formulation to improve wettability. - Use a lower molecular weight polymer or a combination of polymers to reduce gelling.
Phase separation during preparation Immiscibility between the drug and the polymer in the molten state or during solvent evaporation.- For the fusion method, select a polymer with a melting point close to that of the drug. - For the solvent evaporation method, choose a common solvent in which both the drug and polymer are highly soluble.
Nanoemulsions
Problem Possible Cause Troubleshooting Steps
Formation of a cloudy or milky emulsion instead of a clear/translucent nanoemulsion Droplet size is too large.- Increase the surfactant-to-oil ratio. - Optimize the homogenization process: Increase the sonication time/power or the number of passes through the microfluidizer.[5][6] - Select a more efficient surfactant/co-surfactant system.
Phase separation or creaming over time The nanoemulsion is unstable.- Ensure the droplet size is sufficiently small (typically < 200 nm). [7] - Optimize the surfactant concentration: There should be enough surfactant to cover the surface of the oil droplets. - Check for Ostwald ripening: This can be an issue for very small nanoemulsions. Incorporating a less water-soluble oil can help mitigate this.[5][6]
Low drug loading capacity Poor solubility of the MTX analog in the oil phase.- Screen different oils to find one with the highest solubilizing capacity for your specific analog.[8] - Consider using a co-solvent that is soluble in the oil phase to help dissolve the drug.

III. Data Presentation: Solubility Enhancement of Methotrexate

The following tables summarize quantitative data on the solubility enhancement of methotrexate using various techniques. While this data is for methotrexate, it provides a valuable starting point for formulating its hydrophobic analogs.

Table 1: Solubility of Methotrexate in Various Solvents

SolventSolubilityReference
Water (20°C)~0.01 mg/mL[9]
PBS (pH 7.2)~1 mg/mL[10]
DMSO~3 mg/mL[10]
Dimethyl formamide (B127407) (DMF)~14 mg/mL[10]
EthanolPractically soluble[11]
AcetoneSoluble[11]

Table 2: Solubility Enhancement of Methotrexate using Solid Dispersion with PEG-4000 and PVP-K30

Formulation (Drug:Polymer Ratio)PolymerSolubility (µg/mL)Fold IncreaseReference
MTX alone-20.8 ± 0.951.0[4]
F1 (1:1)PEG-400086.53 ± 0.974.2[4]
F2 (1:2)PEG-4000228.8 ± 0.9811.0[4]
F3 (1:4)PEG-4000478.4 ± 0.9623.0[4]
F4 (1:1)PVP-K30112.32 ± 0.985.4[4]
F5 (1:2)PVP-K30374.4 ± 0.9718.0[4]
F6 (1:4)PVP-K30624.4 ± 0.9830.0[4]

Table 3: Solubility Enhancement of Methotrexate with Cyclodextrins

CyclodextrinStoichiometry (MTX:CD)Solubility Fold IncreaseReference
DM-β-CD1:12268

IV. Experimental Protocols

Protocol for Preparation of Cyclodextrin Inclusion Complexes by Co-evaporation
  • Determine the optimal molar ratio of your MTX analog to the chosen cyclodextrin (e.g., HP-β-CD) through a phase solubility study.

  • Dissolve the cyclodextrin in a suitable volume of deionized water with stirring.

  • Dissolve the MTX analog in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the drug solution to the cyclodextrin solution while stirring continuously.

  • Continue stirring for 24-48 hours at a constant temperature (e.g., 25°C) to allow for complex formation.

  • Remove the solvent by rotary evaporation under reduced pressure until a solid residue is obtained.

  • Dry the resulting solid in a vacuum oven to remove any residual solvent.

  • Gently grind the solid complex into a fine powder.

Protocol for Preparation of Solid Dispersion by Solvent Evaporation
  • Select a suitable hydrophilic polymer (e.g., PVP-K30, PEG-4000) and determine the desired drug-to-polymer ratio.

  • Choose a common volatile solvent in which both the MTX analog and the polymer are readily soluble (e.g., ethanol, methanol).

  • Dissolve the drug and the polymer in the chosen solvent to obtain a clear solution.

  • Remove the solvent using a rotary evaporator under vacuum. The temperature should be kept low to prevent degradation of the drug and polymer.

  • Further dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to ensure complete removal of the solvent.

  • Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Sieve the powder to obtain a uniform particle size.

Protocol for Preparation of Nanoemulsion by High-Pressure Homogenization
  • Screen various oils and surfactants to determine the best combination for solubilizing your MTX analog.

  • Prepare the oil phase by dissolving the MTX analog in the selected oil. Gentle heating may be required.

  • Prepare the aqueous phase by dissolving the surfactant and co-surfactant (if used) in deionized water.

  • Add the oil phase to the aqueous phase while stirring at high speed with a magnetic stirrer to form a coarse emulsion.

  • Subject the coarse emulsion to high-pressure homogenization. The number of passes and the pressure will need to be optimized to achieve the desired droplet size.

  • Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential to ensure it meets the required specifications.

V. Visualization of Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Formulation & Optimization cluster_3 Characterization & Evaluation cluster_4 Outcome start Poorly Soluble MTX Analog strategy Select Solubility Enhancement Technique(s) start->strategy cd Cyclodextrin Complexation strategy->cd sd Solid Dispersion strategy->sd ne Nanoemulsion strategy->ne formulate_cd Prepare Inclusion Complexes cd->formulate_cd formulate_sd Prepare Solid Dispersions sd->formulate_sd formulate_ne Prepare Nanoemulsions ne->formulate_ne optimize Optimize Formulation (e.g., ratios, process parameters) formulate_cd->optimize formulate_sd->optimize formulate_ne->optimize characterize Physicochemical Characterization (e.g., DSC, XRD, Particle Size) optimize->characterize solubility_test Solubility & Dissolution Testing characterize->solubility_test stability Stability Studies solubility_test->stability end Optimized Formulation with Enhanced Solubility stability->end

Caption: Workflow for selecting and optimizing a solubility enhancement strategy.

dhfr_pathway DHFR Inhibition Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_synthesis DNA Synthesis (Thymidylate & Purine Synthesis) THF->DNA_synthesis DHFR->THF NADPH -> NADP+ MTX Methotrexate (MTX) & Analogs MTX->DHFR Cell_proliferation Inhibition of Cell Proliferation DNA_synthesis->Cell_proliferation

Caption: Methotrexate inhibits DHFR, blocking DNA synthesis.

adenosine_pathway Adenosine (B11128) Signaling Pathway MTX Methotrexate (MTX) AICAR_T AICAR Transformylase MTX->AICAR_T AICAR AICAR Accumulation AICAR_T->AICAR AMP_deaminase AMP Deaminase AICAR->AMP_deaminase Adenosine Extracellular Adenosine AMP_deaminase->Adenosine Inhibition of Adenosine breakdown A2A_receptor Adenosine A2A Receptor Adenosine->A2A_receptor Anti_inflammatory Anti-inflammatory Effects A2A_receptor->Anti_inflammatory

Caption: MTX's anti-inflammatory effects via adenosine signaling.

References

Technical Support Center: Stability of Reactive Methotrexate Analogs in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing reactive methotrexate (B535133) analogs in their experiments, ensuring the stability of these compounds in culture media is paramount for obtaining accurate and reproducible results. This technical support center provides essential guidance on assessing and troubleshooting the stability of methotrexate and its analogs in common cell culture environments.

Frequently Asked Questions (FAQs)

Q1: How stable is methotrexate in standard cell culture media like DMEM or RPMI-1640?

Methotrexate is generally stable at a neutral or basic pH.[1] However, the complex composition of cell culture media, which includes vitamins, amino acids, salts, and serum, can potentially influence its stability. While comprehensive quantitative data on methotrexate stability specifically within DMEM or RPMI-1640 at 37°C with 5% CO2 is not extensively published in readily available literature, it is known that methotrexate can undergo degradation under certain conditions, such as exposure to light or acidic pH.[2][3] Therefore, it is crucial to prepare fresh solutions and minimize prolonged storage in culture media.

Q2: Can components of the culture medium interact with methotrexate or its analogs?

Yes, interactions are possible. For instance, folic acid present in many culture media can compete with methotrexate for cellular uptake and may influence its efficacy.[4][5][6] Additionally, amino acids and other media components could potentially react with highly reactive analogs, leading to their degradation or modification. The presence of serum is another factor, as methotrexate is known to bind to plasma proteins, which could affect its availability and stability in culture.[7]

Q3: My IC50 values for a methotrexate analog are inconsistent between experiments. What could be the cause?

Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors related to the stability and handling of the compound.[8] Key contributing factors include:

  • Degradation of the analog: If the compound is unstable in the culture medium, its effective concentration will decrease over the course of the experiment, leading to variability in the measured IC50.

  • Inconsistent cell seeding density: The number of cells per well can significantly impact the apparent potency of a cytotoxic agent.[8]

  • Variability in incubation time: The duration of drug exposure is a critical parameter that must be kept consistent.[9]

  • Issues with serial dilutions: Inaccurate pipetting or improper mixing during the preparation of serial dilutions can lead to significant errors in the final drug concentrations.

  • Contamination: Microbial contamination can affect cell health and metabolism, thereby influencing the assay results.

Q4: I'm observing precipitation of my methotrexate analog in the culture medium. What can I do?

Methotrexate and some of its analogs have poor aqueous solubility, which can be exacerbated in the complex environment of culture media.[10][11] To address this:

  • Prepare a high-concentration stock solution in a suitable solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds.[12] Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Warm the medium: Gently warming the culture medium to 37°C before adding the drug solution can sometimes help to keep the compound in solution.

  • Vortex or mix thoroughly: Ensure the drug is well-dispersed in the medium immediately after addition.

  • Consider formulation strategies: For particularly problematic compounds, exploring formulation approaches like solid dispersions may be necessary to improve solubility.[10]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments with reactive methotrexate analogs.

Problem Potential Cause Recommended Solution
Inconsistent or unexpectedly high IC50 values 1. Compound degradation: The analog is not stable for the duration of the experiment.- Perform a stability study of the analog in the specific culture medium under your experimental conditions (see Experimental Protocols section). - Prepare fresh drug dilutions for each experiment. - Reduce the incubation time if possible.
2. Inaccurate drug concentration: Errors in preparing stock solutions or serial dilutions.- Verify the concentration of the stock solution. - Use calibrated pipettes and ensure proper mixing at each dilution step.
3. Cell-related variability: Inconsistent cell number, passage number, or cell health.- Use a consistent cell seeding density for all experiments. - Use cells within a defined passage number range. - Regularly check for and address any cell culture contamination.
4. Interaction with media components: Folic acid in the medium may be interfering with the drug's action.- Consider using a custom medium with a known and consistent concentration of folic acid, or a folate-free medium supplemented with a controlled amount.
Precipitation of the compound in culture medium 1. Poor aqueous solubility: The analog has limited solubility in the aqueous environment of the culture medium.- Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the culture is minimal. - Gently warm the medium to 37°C before adding the compound.
2. Interaction with serum proteins: The analog may be precipitating upon interaction with proteins in the fetal bovine serum (FBS).- Try reducing the serum concentration if your cell line can tolerate it. - Test the solubility of the compound in serum-free medium versus serum-containing medium.
No or low cytotoxic effect observed 1. Compound inactivity or degradation: The analog may be inactive or has completely degraded.- Confirm the identity and purity of the compound. - Perform a stability assessment to ensure it is not rapidly degrading.
2. Cellular resistance: The cell line may be resistant to the methotrexate analog.- Investigate the expression levels of drug transporters or target enzymes (e.g., DHFR) in your cell line.[13]
3. Incorrect assay endpoint: The chosen incubation time may be too short to observe a cytotoxic effect.- Perform a time-course experiment to determine the optimal duration of drug exposure.

Data Presentation

Table 1: Factors Influencing the Stability of Methotrexate and its Analogs
FactorInfluence on StabilityRecommendations
pH Methotrexate is more stable in neutral to slightly alkaline conditions. Acidic pH can lead to degradation.[1][11]Maintain the pH of the culture medium within the optimal range for your cells (typically 7.2-7.4).
Light Methotrexate is known to be sensitive to light, which can cause photodegradation.[2]Protect stock solutions and drug-containing media from light by using amber vials and minimizing exposure.
Temperature Higher temperatures can accelerate chemical degradation.Store stock solutions at the recommended temperature (e.g., -20°C or -80°C). Minimize the time that drug-containing media is kept at 37°C before being added to cells.
Culture Medium Components Folic acid can compete with methotrexate. Other components like amino acids or reducing agents could potentially react with analogs.[4][14]Be aware of the composition of your culture medium. For sensitive experiments, consider using a custom formulation with defined component concentrations.
Serum Methotrexate binds to serum albumin, which can affect its free concentration and potentially its stability.[7]Be consistent with the type and percentage of serum used in your experiments.

Experimental Protocols

Protocol 1: Assessing the Stability of a Methotrexate Analog in Culture Medium using HPLC

This protocol outlines a general procedure to quantify the stability of a methotrexate analog in a specific cell culture medium over time.

1. Materials:

  • Methotrexate analog of interest

  • Cell culture medium (e.g., DMEM or RPMI-1640) with or without serum, as required for the experiment

  • Sterile, amber microcentrifuge tubes or vials

  • Incubator set to 37°C with 5% CO2

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18) and mobile phase for the specific analog

  • Validated analytical standard of the methotrexate analog

2. Procedure:

  • Preparation of the Test Solution: Prepare a solution of the methotrexate analog in the desired cell culture medium at the final concentration used in your experiments.

  • Incubation: Aliquot the test solution into sterile, amber microcentrifuge tubes. Place the tubes in a 37°C incubator with 5% CO2.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot from the incubator.

  • Sample Preparation for HPLC:

    • If the medium contains serum, a protein precipitation step is necessary. Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate the solvent if necessary.

    • Reconstitute the sample in the HPLC mobile phase.

    • If the medium is serum-free, you may be able to directly inject the sample after filtration, but a validation of this approach is necessary.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run the analysis using a validated method for the specific methotrexate analog.

    • Quantify the peak area corresponding to the intact analog.

  • Data Analysis:

    • Calculate the concentration of the analog remaining at each time point by comparing the peak area to a standard curve generated from the validated analytical standard.

    • Plot the percentage of the analog remaining versus time to determine its stability profile.

Mandatory Visualizations

Dihydrofolate Reductase (DHFR) Inhibition Pathway

DHFR_Inhibition_Pathway cluster_key DHFR Inhibition Pathway Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis (Thymidylate & Purine Synthesis) Tetrahydrofolate->DNA_Synthesis Required for DHFR->Tetrahydrofolate Catalyzes MTX Methotrexate & Analogs MTX->DHFR Inhibits Cell_Proliferation Inhibition of Cell Proliferation DNA_Synthesis->Cell_Proliferation Leads to

Caption: Mechanism of action of methotrexate and its analogs via inhibition of DHFR.

Experimental Workflow for Stability Assessment

Stability_Workflow Prep Prepare Drug Solution in Culture Medium Incubate Incubate at 37°C, 5% CO2 Prep->Incubate Sample Collect Samples at Time Points (0, 2, 4, 8... hrs) Incubate->Sample Process Sample Processing (e.g., Protein Precipitation) Sample->Process HPLC HPLC Analysis Process->HPLC Analyze Quantify Remaining Drug & Plot vs. Time HPLC->Analyze

Caption: Workflow for determining the stability of a compound in cell culture medium.

References

strategies for reducing non-specific binding of chloromethylketone methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chloromethylketone methotrexate (B535133) (CMK-MTX). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on strategies to reduce non-specific binding.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with CMK-MTX.

Q1: What are the common causes of high non-specific binding with CMK-MTX?

High non-specific binding can arise from several factors:

  • Probe Concentration: Using a concentration of CMK-MTX that is too high can lead to increased off-target interactions.[1][2]

  • Insufficient Blocking: Inadequate blocking of non-specific sites on membranes or beads can result in the probe binding to unintended proteins.[1]

  • Inadequate Washing: Washing steps that are not stringent enough may fail to remove weakly bound, non-specific CMK-MTX.

  • Hydrophobic and Ionic Interactions: The inherent physicochemical properties of CMK-MTX and other molecules in your experimental system can lead to non-specific adsorption.[3]

  • Long Incubation Times: Extended incubation periods can sometimes increase the likelihood of non-specific binding.

Q2: My negative controls show a high signal. What does this indicate and what should I do?

A high signal in your negative controls is a clear indicator of non-specific binding. Here are some steps to take:

  • "-UV" Control: If you are using a photo-activatable version of the probe, a control sample that is not exposed to UV light is essential to check for non-photoinducible binding.[1]

  • "No Probe" Control: This control helps identify background signals originating from your detection reagents or sample matrix.[1]

  • Competition Assay: The gold standard for demonstrating specific binding is a competition experiment.[1] Pre-incubate your sample with an excess (e.g., 10-100 fold) of unlabeled methotrexate before adding the CMK-MTX probe. A significant decrease in the signal compared to the sample without the competitor indicates specific binding to the intended target.[1]

Q3: How can I optimize my blocking step to reduce background?

Effective blocking is crucial for minimizing non-specific binding. Consider the following:

  • Choice of Blocking Agent: The most common blocking agents are Bovine Serum Albumin (BSA) and non-fat dry milk.[4] However, the optimal blocking agent can be application-dependent.[5] For example, milk-based blockers may not be suitable for detecting phospho-proteins.[4] Protein-free blockers are also available and can be effective.[5][6]

  • Concentration and Incubation Time: The concentration of the blocking agent and the incubation time need to be optimized for each experiment.[7] Insufficient blocking can lead to high background, while excessive blocking might mask the target.[7]

  • Addition of Detergents: Including a mild non-ionic detergent like Tween-20 (typically at 0.05-0.1%) in your blocking and wash buffers can help reduce non-specific interactions.[4][8]

Q4: What are the best washing conditions to minimize non-specific interactions?

Proper washing is critical to remove unbound and non-specifically bound probe.

  • Buffer Composition: Use a wash buffer that is compatible with your blocking buffer (e.g., TBS-T if you used a TBS-based blocking buffer).[9]

  • Number and Duration of Washes: Perform multiple, vigorous washes. Typically, 3-4 washes of 5-10 minutes each with gentle agitation are recommended.

  • Detergent Concentration: Maintaining a low concentration of a non-ionic detergent (e.g., 0.05-0.1% Tween-20) in the wash buffer is often beneficial.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of chloromethylketone methotrexate?

Methotrexate itself is a folate antagonist that primarily inhibits dihydrofolate reductase (DHFR).[10][11][12] This inhibition disrupts the synthesis of DNA, RNA, and proteins, making it an effective agent against rapidly proliferating cells like cancer cells.[11][12] The chloromethylketone (CMK) group is a reactive electrophile that can form a covalent bond with nucleophilic residues (such as cysteine, lysine, or histidine) in the active site of a target enzyme.[13] Therefore, CMK-MTX is designed to be a covalent, irreversible inhibitor of its target, which is typically DHFR or other folate-binding proteins.[14]

Q2: How does pH affect the reactivity and binding of CMK-MTX?

The pH of the experimental buffer can influence both the reactivity of the chloromethylketone warhead and the ionization state of amino acid residues on the target protein. It is important to assess the stability and reactivity of your compound at the specific pH of your assay.[14] Buffers containing nucleophiles, such as DTT or β-mercaptoethanol, should be avoided as they can react with and inactivate the CMK-MTX probe.[14]

Q3: Can I use detergents to reduce non-specific binding?

Yes, non-ionic detergents are commonly used to reduce non-specific binding.[1]

  • Tween-20 and Triton X-100: These are frequently added to blocking and washing buffers at low concentrations (e.g., 0.05% to 0.5%) to disrupt non-specific hydrophobic interactions.[4][8]

Quantitative Data Summary

Table 1: Comparison of Common Blocking Buffers
Blocking BufferAdvantagesDisadvantages
Bovine Serum Albumin (BSA) Compatible with most detection systems, allows for high sensitivity.[4]Can be more expensive, may not block as completely as milk.[4]
Non-fat Dry Milk Inexpensive, provides more complete blocking.[4]Incompatible with phospho-specific antibodies and avidin/biotin systems.[4]
Protein-Free Blockers Reduces the risk of cross-reactivity with protein-based probes or antibodies.[5][6]May require more optimization for specific applications.

Experimental Protocols

Protocol 1: General Workflow for Affinity Labeling with CMK-MTX

This protocol provides a general framework for using CMK-MTX to label its target protein in a cellular lysate.

1. Preparation of Cell Lysate:

  • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Clarify the lysate by centrifugation to remove cellular debris.
  • Determine the protein concentration of the lysate.

2. Blocking (Optional but Recommended):

  • Pre-clear the lysate with beads or a resin to remove proteins that are known to bind non-specifically.[1]

3. Labeling Reaction:

  • Dilute the cell lysate to the desired protein concentration.
  • Add CMK-MTX to the lysate at the desired final concentration.
  • For competition experiments, pre-incubate the lysate with an excess of unlabeled methotrexate for 30-60 minutes before adding CMK-MTX.[1]
  • Incubate the reaction at the optimal temperature and for the appropriate duration (this may require optimization).

4. Enrichment of Labeled Proteins (if applicable):

  • If your CMK-MTX probe contains a tag (e.g., biotin), use the corresponding affinity resin (e.g., streptavidin beads) to enrich for labeled proteins.

5. Washing:

  • Wash the beads extensively with a wash buffer containing a non-ionic detergent to remove unbound and non-specifically bound proteins.

6. Elution and Analysis:

  • Elute the bound proteins from the beads.
  • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Washout Assay for Irreversible Inhibition

This protocol helps to confirm the irreversible nature of CMK-MTX binding.[14]

1. Cell/Enzyme Preparation:

  • Prepare your cells or enzyme solution as you would for a standard activity assay.

2. Inhibitor Treatment:

  • Treat the cells or enzyme with a saturating concentration of CMK-MTX for a defined period (e.g., 1-2 hours).
  • Include a non-covalent inhibitor as a control, as well as a vehicle-only (e.g., DMSO) control.

3. Washout Step:

  • For cells: Remove the inhibitor-containing medium and wash the cells multiple times with fresh, inhibitor-free medium.
  • For enzymes: Use a method like rapid dilution or a spin column to remove the unbound inhibitor.

4. Functional Readout:

  • After the washout, measure the biological activity of the target.

5. Data Analysis:

  • Compare the activity of the target after treatment with CMK-MTX, the non-covalent control, and the vehicle control. Sustained inhibition after the washout for the CMK-MTX treated sample is indicative of irreversible binding.[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis prep_lysate Prepare Cell Lysate pre_clear Pre-clear Lysate (Optional) prep_lysate->pre_clear add_probe Add CMK-MTX Probe pre_clear->add_probe add_competitor Add Competitor (for control) add_competitor->add_probe incubation Incubate add_probe->incubation enrich Enrich Labeled Proteins incubation->enrich wash Wash to Remove Non-specific Binders enrich->wash elute Elute wash->elute analyze Analyze (e.g., Western Blot, MS) elute->analyze troubleshooting_flowchart start High Non-specific Binding Observed q1 Is the probe concentration optimized? start->q1 sol1 Reduce probe concentration q1->sol1 No q2 Is the blocking step adequate? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize blocking agent, concentration, and time q2->sol2 No q3 Are washing steps stringent enough? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Increase number and duration of washes q3->sol3 No q4 Have you performed a competition assay? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Perform competition assay to confirm specific binding q4->sol4 No end_node Reduced Non-specific Binding q4->end_node Yes a4_yes Yes a4_no No sol4->end_node mtx_pathway cluster_cell Cellular Environment mtx_ext Methotrexate (MTX) (Extracellular) rfc1 Reduced Folate Carrier 1 (RFC1) mtx_ext->rfc1 Uptake mtx_int Methotrexate (MTX) (Intracellular) rfc1->mtx_int fpgs Folylpolyglutamate Synthase (FPGS) mtx_int->fpgs mtx_pg MTX Polyglutamates fpgs->mtx_pg inhibition Inhibition mtx_pg->inhibition dhfr Dihydrofolate Reductase (DHFR) synthesis_block Inhibition of DNA, RNA, and Protein Synthesis dhfr->synthesis_block inhibition->dhfr

References

optimizing incubation time for irreversible inhibition by chloromethylketone methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving methotrexate (B535133) analogues, with a specific focus on investigating the inhibitory potential of compounds like chloromethylketone methotrexate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it a known irreversible inhibitor?

A1: this compound, chemically known as 4-amino-4-deoxy-N10-methylpteroyl-(6-chloro-5-oxo)-L-norleucine, is an analogue of methotrexate where the gamma-carboxyl group is replaced by a chloromethylketone. While the chloromethylketone moiety is a reactive group often used to design irreversible inhibitors, a study on this specific compound found that it exhibited significant antifolate activity but did not show evidence of covalent bond formation with its target enzymes in the systems investigated. Therefore, while it is a potent inhibitor, its classification as a truly irreversible inhibitor is not definitively established in the literature.

Q2: How does methotrexate and its analogues typically work?

A2: Methotrexate is a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[1] By blocking DHFR, methotrexate disrupts DNA synthesis, repair, and cellular replication.[2] Its polyglutamated forms can also inhibit other enzymes like thymidylate synthase and have anti-inflammatory effects through pathways involving adenosine (B11128) signaling and the JAK/STAT pathway.[1][3][4] Methotrexate analogues are designed to interact with the same or similar cellular targets.

Q3: What is the key difference between a reversible and an irreversible inhibitor?

A3: A reversible inhibitor binds non-covalently to an enzyme, and its effect can be reversed, for instance, by diluting the inhibitor concentration. An irreversible inhibitor, on the other hand, typically forms a stable, covalent bond with the enzyme, leading to a permanent loss of activity that cannot be recovered by simple dilution.

Q4: How can I determine if my methotrexate analogue is a reversible or irreversible inhibitor?

A4: To determine the mechanism of inhibition, you can perform a time-dependent IC50 assay and a washout experiment. If the inhibitor's IC50 value decreases with longer pre-incubation times with the enzyme, it suggests a time-dependent, and possibly covalent, mechanism.[5] A washout experiment, where the inhibitor is removed and enzyme activity is measured, can confirm irreversibility if the activity does not recover.[5]

Troubleshooting Guide: Enzyme Inhibition Assays

Problem Potential Cause Troubleshooting Steps
High variability in IC50 values For covalent inhibitors, the IC50 is highly dependent on pre-incubation time.[5] Inconsistent timing will lead to variable results.Standardize the pre-incubation time for all experiments. Report the pre-incubation time along with the IC50 value.
No inhibition observed The inhibitor may be unstable in the assay buffer, or the concentration range might be too low. The enzyme might be inactive.Check the stability of the compound in your assay buffer over the experiment's duration. Test a broader range of inhibitor concentrations. Always include a positive control inhibitor and check the activity of your enzyme stock.
Enzyme activity is too low or too high The enzyme concentration is not optimal for the assay window.Titrate the enzyme concentration to find a level that gives a robust signal within the linear range of the assay.
High background signal The inhibitor itself might be fluorescent or interfere with the detection method. Aggregation of the inhibitor at high concentrations can also cause light scattering.Run a control experiment with the inhibitor and all assay components except the enzyme to measure its intrinsic signal. If the inhibitor is fluorescent, subtract this background signal from your measurements.[6]
Inconsistent results between experiments Variations in reagent preparation, incubation times, or temperature can all contribute to poor reproducibility.Prepare fresh reagents for each experiment. Use calibrated pipettes and ensure consistent incubation times and temperatures. Consider preparing a master mix for the reaction components to minimize pipetting errors.[7]

Experimental Protocols

Protocol 1: Time-Dependent IC50 Assay to Investigate Irreversible Inhibition

This protocol helps determine if the inhibitory effect of a compound like this compound is time-dependent, which is a characteristic of irreversible or slow-binding inhibitors.[5]

Materials:

  • Target enzyme (e.g., Dihydrofolate Reductase)

  • This compound stock solution (in an appropriate solvent like DMSO)

  • Assay buffer

  • Substrate (e.g., Dihydrofolic acid)

  • Cofactor (e.g., NADPH)

  • Multi-well plates (e.g., 96-well)

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • In a multi-well plate, add the enzyme solution to the assay buffer.

    • Add the serially diluted inhibitor to the enzyme solution. Include a control with only the solvent (e.g., DMSO).

    • Incubate the enzyme-inhibitor mixture for different durations (e.g., 15 min, 30 min, 60 min, 120 min) at a constant temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate and cofactor to all wells simultaneously.

  • Detection: Measure the reaction rate immediately using a plate reader by monitoring the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial velocity for each inhibitor concentration at each pre-incubation time point.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration for each pre-incubation time.

    • Fit the data to a dose-response curve to determine the IC50 value for each pre-incubation time.

Expected Outcome: If the IC50 value decreases with longer pre-incubation times, it suggests that this compound may be acting as a time-dependent or irreversible inhibitor.[5]

Protocol 2: Washout Assay for Determining Irreversibility

This protocol is designed to differentiate between a reversible and an irreversible inhibitor by attempting to restore enzyme activity after inhibitor removal.[5]

Procedure:

  • Inhibitor Treatment:

    • Incubate the enzyme with a high concentration of this compound (e.g., 10x IC50) for a fixed period (e.g., 60 minutes).

    • As controls, incubate the enzyme with a known reversible inhibitor and with the solvent (e.g., DMSO) alone.

  • Washout Step:

    • Remove the unbound inhibitor from the enzyme-inhibitor complex. This can be achieved through rapid dilution (e.g., 100-fold dilution into fresh assay buffer) or by using a spin column.

  • Measure Enzyme Activity:

    • Immediately after the washout step, add the substrate and cofactor to initiate the reaction.

    • Measure the enzyme activity.

  • Data Analysis:

    • Compare the enzyme activity in the samples treated with this compound, the reversible inhibitor, and the solvent control.

Expected Outcome: If the enzyme activity in the this compound-treated sample remains significantly inhibited after the washout, it indicates irreversible binding. If the activity is restored to the level of the solvent control, the inhibition is likely reversible.

Quantitative Data Summary

The following table summarizes the kind of data you would generate from the described experiments to characterize the inhibition by this compound.

Parameter Description Example Value Significance
IC50 (15 min pre-incubation) Concentration of inhibitor that reduces enzyme activity by 50% after a 15-minute pre-incubation.250 nMProvides a baseline potency measurement.
IC50 (60 min pre-incubation) Concentration of inhibitor that reduces enzyme activity by 50% after a 60-minute pre-incubation.50 nMA lower IC50 with longer pre-incubation suggests time-dependent inhibition.[5]
% Activity Recovery (Washout) The percentage of enzyme activity restored after removing the unbound inhibitor.< 10%A low recovery of activity after washout is a strong indicator of irreversible inhibition.[5]

Visualizations

Methotrexate_Pathway cluster_extracellular Extracellular cluster_cell Cellular Compartment MTX_ext Methotrexate (MTX) RFC1 Reduced Folate Carrier 1 (RFC1) MTX_ext->RFC1 Transport MTX_int Intracellular MTX RFC1->MTX_int FPGS Folylpolyglutamate Synthase (FPGS) MTX_int->FPGS MTX_PG MTX Polyglutamates FPGS->MTX_PG DHFR Dihydrofolate Reductase (DHFR) MTX_PG->DHFR Inhibits TS Thymidylate Synthase (TS) MTX_PG->TS Inhibits ATIC ATIC MTX_PG->ATIC Inhibits THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Substrate THF->TS Purine_Synth Purine Synthesis THF->Purine_Synth dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS Substrate DNA_RNA_Synth DNA/RNA Synthesis dTMP->DNA_RNA_Synth Purine_Synth->DNA_RNA_Synth Adenosine_Release Adenosine Release ATIC->Adenosine_Release Anti_Inflammatory Anti-inflammatory Effects Adenosine_Release->Anti_Inflammatory

Caption: Cellular pathway of methotrexate and its polyglutamated forms.

Inhibition_Workflow cluster_workflow Experimental Workflow to Determine Inhibition Mechanism Start Start: Prepare Enzyme and Inhibitor Time_IC50 Protocol 1: Time-Dependent IC50 Assay Start->Time_IC50 Pre_incubation Pre-incubate Enzyme + Inhibitor (e.g., 15, 30, 60, 120 min) Time_IC50->Pre_incubation Add_Substrate Initiate Reaction: Add Substrate Pre_incubation->Add_Substrate Measure_Activity Measure Enzyme Activity Add_Substrate->Measure_Activity Analyze_IC50 Calculate IC50 for each pre-incubation time Measure_Activity->Analyze_IC50 Decision Does IC50 decrease with time? Analyze_IC50->Decision Washout Protocol 2: Washout Assay Decision->Washout Yes Conclusion_Reversible Conclusion: Reversible Inhibition Decision->Conclusion_Reversible No Incubate_High_Conc Incubate Enzyme with high [Inhibitor] Washout->Incubate_High_Conc Remove_Inhibitor Washout Step: Remove unbound inhibitor Incubate_High_Conc->Remove_Inhibitor Measure_Recovery Measure Recovered Enzyme Activity Remove_Inhibitor->Measure_Recovery Analyze_Recovery Compare activity to controls Measure_Recovery->Analyze_Recovery Conclusion_Irreversible Conclusion: Irreversible Inhibition Analyze_Recovery->Conclusion_Irreversible Activity not recovered Analyze_Recovery->Conclusion_Reversible Activity recovered

Caption: Workflow for characterizing the inhibition mechanism.

References

dealing with the reactivity of the halomethyl ketone group in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: The Halomethyl Ketone Group

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the highly reactive halomethyl ketone functional group. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges associated with this unique moiety in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: I am observing low yields and significant degradation of my halomethyl ketone product. What could be the cause and how can I fix it?

Answer:

Low yields and product degradation are common challenges when working with halomethyl ketones due to their high reactivity. The primary culprits are often inappropriate pH, the presence of nucleophiles, and elevated temperatures.

  • Potential Causes:

    • pH Instability: Halomethyl ketones are susceptible to degradation, particularly at non-optimal pH values. Studies have shown that chloromethyl ketone derivatives are most stable at lower pH.[1]

    • Nucleophilic Attack: The carbon of the halomethyl group is highly electrophilic and susceptible to attack by nucleophiles present in the reaction mixture, including water, alcohols, or amines. This can lead to unwanted side products and consumption of your starting material.

    • Thermal Instability: Like many reactive compounds, halomethyl ketones can be sensitive to heat, leading to decomposition over time.

  • Recommended Solutions:

    • pH Control: Maintain a slightly acidic to neutral pH during your reaction and workup. Buffer your reaction mixture if necessary. For storage of solutions, lower pH values are generally preferred for stability.[1]

    • Use of Anhydrous Solvents: Whenever possible, use dry solvents to minimize hydrolysis. Solvents like anhydrous DMSO or DMF are often recommended for preparing stock solutions.[2]

    • Temperature Management: Perform reactions at the lowest effective temperature. For purification and storage, maintain cold conditions (e.g., 0°C for workup, -20°C for long-term storage).[2]

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be a degradation pathway for some derivatives.[1]

Question 2: My reaction is producing multiple side products, making purification difficult. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple side products is often a consequence of the multiple reactive sites within the halomethyl ketone group.[3] Both the carbonyl carbon and the halogen-bearing carbon are electrophilic.

  • Potential Causes:

    • Competing Reaction Pathways: Nucleophiles can attack either the carbonyl carbon or the α-carbon, leading to different products.[3]

    • Base-Catalyzed Side Reactions: In the presence of a base, enolates can form, leading to halogenation at the α-carbon of methyl ketones (the haloform reaction), which can result in a mixture of products.[4][5]

    • Reactivity of the Halogen: The choice of halogen (F, Cl, Br, I) significantly impacts reactivity. For instance, changing a chloro group to a bromo group can increase the degradation rate.[1]

  • Recommended Solutions:

    • Choice of Halogen: Consider using a less reactive halogen if selectivity is an issue. Peptidyl fluoromethyl ketones (FMKs) are generally less reactive and more selective than their chloromethyl ketone (CMK) counterparts.[6]

    • Protecting Groups: If the ketone functionality is interfering with a desired reaction at another site, consider protecting it as an acetal (B89532) or ketal. These are stable under basic and neutral conditions and can be removed with aqueous acid.[7][8][9]

    • Control of Stoichiometry: Carefully control the stoichiometry of your reagents to minimize side reactions.

    • Reaction Conditions: Optimize solvent, temperature, and reaction time to favor the desired product.

Question 3: My purified halomethyl ketone compound is unstable during storage. What are the best practices for storing these compounds?

Answer:

The inherent reactivity of halomethyl ketones makes them prone to degradation even during storage. Proper storage is critical to maintain their integrity and activity.

  • Potential Causes:

    • Hydrolysis: Exposure to atmospheric moisture can lead to hydrolysis.

    • Thermal Degradation: Storage at ambient temperatures can accelerate decomposition.

    • Photodegradation: Some compounds are sensitive to light.[2]

  • Recommended Solutions:

    • Solid Storage: Store the solid compound at -20°C in a desiccator to protect it from moisture.[2]

    • Solution Storage: Prepare stock solutions in anhydrous solvents like DMSO or DMF.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation.[2] Store these aliquots at -20°C.[2]

    • Handling Precautions: Before opening a vial of the solid compound, allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[2]

    • Protection from Light: Store compounds in amber vials or protect them from light to prevent potential photochemical degradation.[2][10]

Storage Condition Solid Compound Stock Solution (in Anhydrous DMSO/DMF)
Temperature -20°C[2]-20°C[2]
Protection Store in a desiccator, protect from light.[2][10]Aliquot into single-use vials, protect from light.[2][10]
Precautions Allow to warm to room temperature before opening.[2]Avoid repeated freeze-thaw cycles.[2]

Frequently Asked Questions (FAQs)

Q1: What makes the halomethyl ketone group so reactive?

A1: The high reactivity of the halomethyl ketone group stems from the powerful electron-withdrawing inductive effect of both the carbonyl group and the adjacent halogen atom.[3] This makes the α-carbon (the carbon bonded to the halogen) highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions. Additionally, the carbonyl carbon itself is an electrophilic site.[3] This dual reactivity is key to its function as an inhibitor of cysteine and serine proteases, where it forms a stable covalent bond with active site nucleophiles.[11][12]

Q2: How does the choice of halogen (F, Cl, Br, I) affect reactivity and stability?

A2: The choice of halogen significantly influences the reactivity and stability of the halomethyl ketone. The reactivity generally follows the trend of leaving group ability: I > Br > Cl > F.

Halogen Reactivity Stability Notes
Fluoro (F) LowestHighestGenerally more selective and less prone to non-specific alkylation due to the strength of the C-F bond.[6]
Chloro (Cl) ModerateModerateA common choice for protease inhibitors, balancing reactivity and stability.[13]
Bromo (Br) HighLowerMore reactive than chloromethyl ketones and can have a higher degradation rate.[1]
Iodo (I) HighestLowestThe most reactive, but often too unstable for many applications.

Q3: What are the best analytical techniques to monitor reactions involving halomethyl ketones?

A3: A combination of chromatographic and spectroscopic techniques is typically used:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, purity assessment of the final product, and stability studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the desired product and identification of side products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

Experimental Protocols

Protocol: Synthesis of a Peptidyl Chloromethyl Ketone

This protocol is a general guideline for the synthesis of a peptidyl chloromethyl ketone, a common class of protease inhibitors. The synthesis often involves the reaction of an N-protected amino acid or peptide with diazomethane (B1218177), followed by treatment with HCl.[14]

Caution: Diazomethane is a toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.[15][16]

  • Activation of the N-protected Peptide:

    • Dissolve the N-protected peptide (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -15°C in an ice-salt bath.

    • Add N-methylmorpholine (1 equivalent) followed by the dropwise addition of isobutyl chloroformate (1 equivalent).

    • Stir the reaction mixture at -15°C for 15 minutes to form the mixed anhydride (B1165640).

  • Formation of the Diazomethyl Ketone:

    • In a separate flask, generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established procedures.[15]

    • Carefully add the ethereal solution of diazomethane to the mixed anhydride solution at 0°C.

    • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Formation of the Chloromethyl Ketone:

    • Cool the reaction mixture to 0°C.

    • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., diethyl ether or dioxane) until the yellow color of the diazoketone disappears and gas evolution ceases.[14][15]

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization to yield the pure peptidyl chloromethyl ketone.

Visualizations

Halomethyl_Ketone_Reactivity Factors Influencing Halomethyl Ketone Reactivity Reactivity Halomethyl Ketone Reactivity Inductive Inductive Effects Reactivity->Inductive Influenced by Steric Steric Hindrance Reactivity->Steric Influenced by Solvent Solvent Effects Reactivity->Solvent Influenced by LeavingGroup Halogen Leaving Group Ability Reactivity->LeavingGroup Influenced by Carbonyl Carbonyl Group (-I Effect) Inductive->Carbonyl Halogen Halogen Atom (-I Effect) Inductive->Halogen Protic Protic Solvents (e.g., H2O, MeOH) Solvent->Protic Can participate in hydrolysis Aprotic Aprotic Solvents (e.g., THF, DCM) Solvent->Aprotic Generally preferred Iodine Iodine (Best) LeavingGroup->Iodine Bromine Bromine LeavingGroup->Bromine Chlorine Chlorine LeavingGroup->Chlorine Fluorine Fluorine (Poorest) LeavingGroup->Fluorine

Caption: Factors influencing halomethyl ketone reactivity.

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield Start Low Yield or Product Degradation Check_pH Check Reaction pH Start->Check_pH Check_Solvent Check Solvent Purity Check_pH->Check_Solvent pH is Optimal Sol_pH Adjust pH to be slightly acidic/neutral. Use buffer if needed. Check_pH->Sol_pH pH is Basic/Extreme Check_Temp Check Reaction Temp. Check_Solvent->Check_Temp Solvent is Anhydrous Sol_Solvent Use anhydrous solvents. Check_Solvent->Sol_Solvent Moisture Present Sol_Temp Run reaction at lower temperature. Check_Temp->Sol_Temp Temp. is High Sol_Protect Consider protecting group for ketone. Check_Temp->Sol_Protect Temp. is Low End Re-run Experiment Sol_pH->End Sol_Solvent->End Sol_Temp->End Sol_Protect->End

Caption: Troubleshooting workflow for low reaction yield.

Cysteine_Protease_Inhibition Mechanism of Cysteine Protease Inhibition Protease Cysteine Protease (Active Site: Cys-SH, His-Im) Complex Initial Reversible Complex (Thiohemiketal) Protease->Complex Nucleophilic attack by Cys-S⁻ on C=O Inhibitor Halomethyl Ketone Inhibitor (R-CO-CH₂-X) Inhibitor->Complex Binding Covalent_Adduct Irreversible Covalent Adduct (Thioether Linkage) Complex->Covalent_Adduct Intramolecular SN2 attack; Halide (X⁻) expelled Inactive_Enzyme Inactive Enzyme Covalent_Adduct->Inactive_Enzyme

Caption: Mechanism of cysteine protease inhibition.

References

preventing degradation of chloromethylketone methotrexate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chloromethylketone Methotrexate (B535133)

Disclaimer: Chloromethylketone methotrexate is not a commonly documented compound. This guide is based on the established chemical properties of its two key components: methotrexate , an antifolate agent, and the chloromethylketone (CMK) moiety, a reactive group known for irreversible inhibition.[1] The advice provided is intended to serve as a general framework for handling a potentially unstable, reactive molecule.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing inhibitory activity. What is the likely cause?

A1: Loss of activity is likely due to the degradation of the compound. There are two primary vulnerabilities:

  • Degradation of the Methotrexate Core: The methotrexate molecule is susceptible to photodegradation and is most stable in a pH range of 6 to 8.[2][3] Exposure to light or solutions with acidic or highly alkaline pH can cause it to break down into inactive products like 2,4-diamino-6-pteridinecarboxylic acid and p-aminobenzoylglutamic acid.[4]

  • Reactivity of the Chloromethylketone (CMK) Moiety: The CMK group is a highly reactive electrophile.[1] It can be inactivated by nucleophiles commonly found in experimental buffers, such as thiols (e.g., DTT, β-mercaptoethanol) and primary amines (e.g., Tris buffer). It is also prone to hydrolysis, particularly at higher pH values.[5]

Q2: How should I prepare and store stock solutions of this compound?

A2: To ensure maximum stability:

  • Prepare concentrated stock solutions in an anhydrous aprotic solvent like DMSO or DMF.

  • Store these stock solutions in small, single-use aliquots at -20°C or below, protected from light.[6]

  • Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.[6]

Q3: What are the optimal handling procedures before starting my experiment?

A3: Before use, allow the vial of the compound to warm completely to room temperature before opening.[6] This crucial step prevents atmospheric moisture from condensing inside the vial, which could lead to hydrolysis of the reactive CMK group.

Q4: Which buffer components should I avoid in my experiments?

A4: Due to the high reactivity of the CMK group, it is critical to avoid buffers containing nucleophiles.

  • Avoid Thiol-Containing Reagents: Do not use DTT, β-mercaptoethanol, or other reducing agents in buffers that will come into contact with the compound.

  • Avoid Primary Amine Buffers: Buffers like Tris can react with the CMK moiety. Consider using non-nucleophilic buffers such as HEPES or phosphate (B84403) buffers.

  • Control pH: Maintain the experimental pH between 6 and 8 to ensure the stability of the methotrexate structure.[2] Chloromethyl ketones are also generally more stable at lower pH values.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Inhibitory Activity 1. Compound Degradation: Stock solution or working solution has degraded due to improper storage, handling, or incompatible buffers.• Prepare fresh stock solutions from solid material.[6]• Ensure stock solutions are stored as single-use aliquots at -20°C or below.[6]• Switch to a non-nucleophilic buffer (e.g., HEPES) and ensure the pH is between 6 and 8.
2. Photodegradation: Exposure of the methotrexate component to light.• Protect all solutions containing the compound from light by using amber tubes or wrapping containers in foil.[2]
Precipitate in Solution 1. Poor Solubility: The compound is precipitating out of the aqueous experimental buffer.• Ensure the stock solution is fully dissolved in DMSO/DMF before diluting into aqueous buffer.[7]• Briefly sonicate the final working solution to aid dissolution.[8]• Check that the final concentration of the organic solvent (e.g., DMSO) is not causing precipitation and is compatible with your experimental system (typically <0.5%).[7]
High Variability in Results 1. Inconsistent Compound Concentration: Due to partial degradation or precipitation.• Prepare fresh working solutions immediately before each experiment.[8]• Before preparing dilutions, centrifuge the stock solution to pellet any pre-existing aggregates.[8]• Ensure thorough mixing after adding the compound to the assay wells.
2. Reaction with Media Components: Components in cell culture media (e.g., amino acids, vitamins) may be reacting with the CMK group.• Minimize the pre-incubation time of the compound in the full culture medium before adding it to cells.

Data Presentation: Stability of Key Moieties

Table 1: Factors Affecting Methotrexate Stability

Condition Effect on Stability Key Degradation Products
Light Exposure Significant degradation occurs upon exposure to fluorescent or UV light.[4][9] 2,4-diamino-6-pteridinecarbaldehyde, p-aminobenzoylglutamic acid.[4]
pH Most stable between pH 6 and 8.[2] Hydrolysis increases rapidly above pH 9.[4] Unstable in acidic solutions.[10] N10-Methylpteroylglutamic acid (at high pH).[4]
Temperature Stable at room temperature when protected from light.[2] Degradation is accelerated at higher temperatures.[4] N10-Methylpteroylglutamic acid (thermal hydrolysis).[4]

| Oxidizing Agents | Susceptible to oxidation. | Oxidized pteridine (B1203161) derivatives. |

Table 2: Reactivity of the Chloromethylketone (CMK) Moiety

Reagent Class Examples Effect on Stability
Nucleophilic Thiols DTT, β-mercaptoethanol, Glutathione (GSH) Rapidly reacts with and inactivates the CMK group.[8]
Nucleophilic Amines Tris buffer, primary amines in media Can react with the CMK group, leading to inactivation.

| Aqueous Buffers (Hydrolysis) | Water | Susceptible to hydrolysis, especially at pH > 8.[5] |

Experimental Protocols

Protocol 1: General Handling and Use of this compound

  • Reconstitution of Lyophilized Powder:

    • Allow the vial of the solid compound to equilibrate to room temperature for at least 15 minutes before opening.

    • Reconstitute the powder in anhydrous DMSO to a high concentration (e.g., 10-50 mM).

    • Vortex gently until the solid is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the concentrated stock solution into small, single-use volumes in amber or light-blocking microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C. Record the preparation date.

  • Preparation of Working Solution:

    • Immediately before the experiment, retrieve a single aliquot of the stock solution.

    • Perform serial dilutions in a non-nucleophilic buffer (e.g., HEPES or PBS, pH 7.2-7.4).

    • Ensure the final concentration of DMSO in the assay is kept to a minimum (e.g., <0.5%).

  • Addition to Assay:

    • Add the final working solution to the assay plate or reaction tube.

    • Mix thoroughly but gently to ensure a homogenous concentration without introducing excessive air.

    • Proceed with the experimental incubation, ensuring plates or tubes are protected from direct light.

Visualizations

G cluster_degradation Potential Degradation Pathways Compound Chloromethylketone Methotrexate MTX_Deg Methotrexate Degradation Products (e.g., Pteridine derivatives) Compound->MTX_Deg Light, pH < 6 or > 8 CMK_Deg Inactivated CMK Moiety (Hydrolyzed or Adducted) Compound->CMK_Deg Nucleophiles (Thiols, Amines) High pH, Water

Caption: Potential degradation pathways for the compound.

G start Start: Loss of Compound Activity check_storage Were stock solutions stored correctly? (-20°C, single-use aliquots, protected from light) start->check_storage check_buffer Does the experimental buffer contain nucleophiles? (e.g., Tris, DTT) check_storage->check_buffer Yes sol_storage Solution: Prepare fresh stock solution. check_storage->sol_storage No check_pH Is the buffer pH between 6 and 8? check_buffer->check_pH No sol_buffer Solution: Switch to a non-nucleophilic buffer (e.g., HEPES). check_buffer->sol_buffer Yes check_light Was the experiment protected from light? check_pH->check_light Yes sol_pH Solution: Adjust buffer pH to 6-8. check_pH->sol_pH No sol_light Solution: Repeat experiment in the dark or using amber tubes. check_light->sol_light No end Problem Resolved check_light->end Yes sol_storage->end sol_buffer->end sol_pH->end sol_light->end

Caption: Troubleshooting workflow for loss of activity.

G start Start: Solid Compound warm 1. Equilibrate vial to room temperature start->warm reconstitute 2. Reconstitute in anhydrous DMSO to create stock solution warm->reconstitute aliquot 3. Aliquot into single-use, light-protected tubes reconstitute->aliquot store 4. Store at -20°C or below aliquot->store prepare_working 5. Prepare fresh working solution in non-nucleophilic buffer (pH 6-8) store->prepare_working Before Experiment run_assay 6. Add to assay and protect from light prepare_working->run_assay end End: Experiment Complete run_assay->end

Caption: Recommended experimental workflow.

References

Validation & Comparative

comparing the efficacy of chloromethylketone methotrexate vs methotrexate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research and drug development, the quest for more potent and selective therapeutic agents is perpetual. Methotrexate (B535133) (MTX), a cornerstone of chemotherapy for decades, continues to be a benchmark against which new antifolate agents are measured. This guide provides a detailed in vitro comparison of Chloromethylketone Methotrexate (CMK-MTX), a derivative of MTX, with its parent compound, focusing on their efficacy in inhibiting cancer cell growth and key enzymatic targets.

Comparative Efficacy Against Leukemia Cells

The primary measure of a chemotherapeutic agent's efficacy in vitro is its ability to inhibit the growth of cancer cell lines. Data from a key study on murine leukemia L-1210 cells provides a direct comparison of the cytotoxic effects of CMK-MTX.

CompoundCell LineAssayIC50 (µM)
This compound (CMK-MTX)L-1210Cell Growth Inhibition0.2[1]
Methotrexate (MTX)L-1210Cell Growth Inhibition0.00084 - 0.016

Note: The IC50 value for Methotrexate is a representative range from multiple studies under various conditions.

The data indicates that while CMK-MTX is an effective inhibitor of L-1210 leukemia cell growth, its potency is notably less than that of methotrexate, which exhibits activity at nanomolar concentrations.

Inhibition of Key Enzymes in Nucleotide Synthesis

Methotrexate and its analogs primarily exert their cytotoxic effects by disrupting the folate metabolic pathway, which is crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. Two key enzymes in this pathway are Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).

CompoundTarget EnzymeCell LineAssayIC50 (µM)
This compound (CMK-MTX)Thymidylate SynthaseL-1210Thymidylate Synthesis Inhibition3[1]
Methotrexate (MTX)Dihydrofolate ReductaseL-1210DHFR Inhibition~0.072

Mechanism of Action: A Tale of Two Folate Antagonists

Methotrexate is a competitive inhibitor of DHFR, binding with an affinity approximately 1000 times greater than that of its natural substrate, dihydrofolate. This high-affinity binding leads to a depletion of intracellular tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, ultimately resulting in the inhibition of DNA synthesis and cell death.

cluster_0 Folate Metabolism Pathway cluster_1 Drug Inhibition DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines TS Thymidylate Synthase (TS) THF->TS dUMP dUMP dUMP->TS dTMP dTMP (Thymidylate) DNA DNA Synthesis dTMP->DNA Purines->DNA DHFR->THF Product TS->dTMP MTX Methotrexate (MTX) MTX->DHFR Competitive Inhibition CMK_MTX CMK-Methotrexate (CMK-MTX) CMK_MTX->TS Inhibition

Figure 1. Inhibition of the folate metabolism pathway.

CMK-MTX, as a derivative of methotrexate, is also presumed to function as an antifolate. The available data confirms its role as an inhibitor of thymidylate synthase[1]. The replacement of the gamma-carboxyl group of methotrexate with a chloromethylketone group may alter its binding affinity and interaction with target enzymes. The study by Gangjee, Kalman, and Bardos noted that while CMK-MTX demonstrated biological activity, there was no evidence of covalent bond formation with the enzymes, suggesting a non-covalent mode of inhibition[1].

Experimental Protocols

The following are generalized protocols for the key in vitro assays mentioned in this guide.

L-1210 Cell Growth Inhibition Assay

This assay is used to determine the concentration of a compound that inhibits the growth of L-1210 cells by 50% (IC50).

cluster_workflow Cell Growth Inhibition Assay Workflow start Seed L-1210 cells in 96-well plates treat Add serial dilutions of test compounds (CMK-MTX, MTX) start->treat incubate Incubate for a defined period (e.g., 48-72 hours) treat->incubate assay Add cell viability reagent (e.g., MTT) incubate->assay read Measure absorbance with a plate reader assay->read calculate Calculate IC50 values from dose-response curves read->calculate

Figure 2. Workflow for cell growth inhibition assay.
  • Cell Culture: L-1210 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density.

  • Drug Treatment: The cells are exposed to a range of concentrations of the test compounds (CMK-MTX and MTX).

  • Incubation: The plates are incubated for a period that allows for cell division (typically 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells.

  • Data Analysis: The absorbance is read using a microplate reader, and the data is used to generate a dose-response curve from which the IC50 value is calculated.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

  • Reagent Preparation: Prepare assay buffer, a solution of the substrate dihydrofolate, the cofactor NADPH, and the DHFR enzyme.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Assay Reaction: In a 96-well UV-transparent plate, combine the assay buffer, DHFR enzyme, and the test inhibitor.

  • Initiation of Reaction: The reaction is initiated by adding NADPH and dihydrofolate.

  • Measurement: The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the uninhibited control to determine the percent inhibition and subsequently the IC50 value.

Conclusion

Based on the available in vitro data, this compound is a recognized inhibitor of leukemia cell growth and thymidylate synthesis. However, when compared to its parent compound, methotrexate, it appears to be a less potent cytotoxic agent against the L-1210 cell line. The significantly lower IC50 values of methotrexate in cell growth inhibition assays highlight its potent antifolate activity, which is primarily driven by its high-affinity binding to and inhibition of dihydrofolate reductase. Further studies are required to fully elucidate the inhibitory profile of CMK-MTX against DHFR and other enzymes in the folate pathway to provide a more comprehensive understanding of its mechanism of action and potential as a therapeutic agent.

References

A Comparative Analysis of Chloromethylketone Methotrexate as a Specific Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of chloromethylketone methotrexate (B535133) with its parent compound, methotrexate, and other analogs as an enzyme inhibitor. The focus is on the validation of its specificity and inhibitory potential, supported by available experimental data and methodologies. This document aims to be an objective resource for researchers in pharmacology and drug development.

Introduction to Methotrexate and its Analogs

Methotrexate (MTX) is a cornerstone of chemotherapy and autoimmune disease treatment, primarily functioning as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate necessary for DNA replication.[1][3][4] The high affinity of methotrexate for DHFR effectively halts this process, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[4]

To enhance its therapeutic index and overcome resistance, various analogs of methotrexate have been synthesized. One such analog is chloromethylketone methotrexate, which incorporates a reactive chloromethylketone moiety. This functional group is designed to form a covalent bond with nucleophilic residues in the enzyme's active site, potentially leading to irreversible inhibition. This guide examines the available evidence for the efficacy and specificity of this compound as a DHFR inhibitor.

Performance Comparison of Methotrexate Analogs

The following table summarizes the inhibitory activities of methotrexate and its analogs from various studies. It is important to note the different experimental systems and enzymes used, which can influence the absolute values.

CompoundTarget/SystemIC50/ID50/KiReference
Methotrexate L1210 Mouse Leukemia DHFRIC50: 0.160 µM[5]
Lactobacillus casei DHFRID50: 6.2 nM[6]
Lactobacillus casei DHFR (radioligand binding)ID50: 16 nM[6]
This compound Leukemia L-1210 cell growthIC50: 2 x 10⁻⁷ M (0.2 µM)[7]
Thymidylate synthesis in L-1210 cellsI50: 3 x 10⁻⁶ M (3 µM)[7]
Diazoketone Methotrexate Leukemia L-1210 cell growthIC50: 4 x 10⁻⁷ M (0.4 µM)[7]
Thymidylate synthesis in L-1210 cellsI50: 3 x 10⁻⁶ M (3 µM)[7]
Nα-(4-Amino-4-deoxy-N10-methylpteroyl)-Nε-(iodoacetyl)-L-lysine Lactobacillus casei DHFRID50: 4.5 nM[6]
Lactobacillus casei DHFR (radioligand binding)ID50: 31 nM[6]
Aminopterin-Ornithine Analog L1210 Mouse Leukemia DHFRIC50: 0.072 µM[5]
Mouse Liver Folylpolyglutamate SynthetaseKi: 0.15 µM[5]

Note: IC50 is the half-maximal inhibitory concentration, ID50 is the half-maximal inhibitory dose, and Ki is the inhibition constant.

From the available data, this compound demonstrates potent inhibition of leukemia cell growth, with an IC50 value of 0.2 µM.[7] This is comparable to other methotrexate analogs. However, a key study by Gangjee et al. (1982) found no evidence of covalent bond formation between this compound and the target enzymes, despite the presence of the reactive chloromethylketone group.[7] This suggests that, in the systems studied, it may be acting as a potent reversible inhibitor rather than an irreversible one. In contrast, an iodoacetyl-lysine analog of methotrexate did show evidence of time-dependent, irreversible inhibition of DHFR.[6]

Signaling and Metabolic Pathways

The following diagrams illustrate the folate metabolic pathway and the proposed mechanism of action for irreversible inhibitors.

Folate_Metabolism Folate Metabolic Pathway and Inhibition cluster_pathway Cellular Folate Metabolism cluster_inhibition Mechanism of Inhibition Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate Purine Synthesis Purine Synthesis Tetrahydrofolate->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate Synthesis DNA Synthesis DNA Synthesis Purine Synthesis->DNA Synthesis Thymidylate Synthesis->DNA Synthesis DHFR->Tetrahydrofolate Product Methotrexate Methotrexate Methotrexate->DHFR Competitive Inhibition Chloromethylketone_MTX Chloromethylketone Methotrexate Chloromethylketone_MTX->DHFR Potential Irreversible Inhibition

Caption: Inhibition of the folate metabolic pathway by methotrexate and its analogs.

Irreversible_Inhibition_Workflow Proposed Mechanism of Irreversible Inhibition cluster_legend Legend Enzyme_Inhibitor_Complex E + I ⇌ E·I Covalent_Adduct E-I Enzyme_Inhibitor_Complex->Covalent_Adduct E E: Enzyme (DHFR) I I: Inhibitor (Chloromethylketone MTX) E_I E·I: Reversible Complex E-I_covalent E-I: Covalent Adduct (Irreversible) k_inact_label k_inact: Rate of inactivation

Caption: The two-step process of irreversible enzyme inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibitors. Below are representative protocols for key assays.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified DHFR enzyme

  • NADPH solution

  • Dihydrofolate (DHF) solution

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Inhibitor solutions (Methotrexate, this compound) at various concentrations

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • To each well of the microplate, add the assay buffer, NADPH solution, and the inhibitor solution.

  • Initiate the reaction by adding the DHF solution.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • The rate of decrease in absorbance is proportional to the DHFR activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Thymidylate Synthase Inhibition Assay

This assay measures the activity of thymidylate synthase, another key enzyme in the folate pathway, by quantifying the release of tritium (B154650) from [5-³H]dUMP.

Materials:

  • Purified thymidylate synthase

  • [5-³H]dUMP (radiolabeled substrate)

  • 5,10-methylenetetrahydrofolate (cofactor)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing magnesium chloride and formaldehyde)

  • Inhibitor solutions

  • Charcoal suspension

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, 5,10-methylenetetrahydrofolate, and the inhibitor at various concentrations.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding [5-³H]dUMP.

  • After a defined incubation period, stop the reaction by adding a charcoal suspension, which binds to the unreacted [5-³H]dUMP.

  • Centrifuge the samples to pellet the charcoal.

  • Transfer the supernatant, containing the released tritium in the form of ³H₂O, to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the I50 value as described for the DHFR assay.

Conclusion

This compound is a potent inhibitor of cancer cell growth, with activity comparable to its parent compound, methotrexate.[7] The inclusion of the chloromethylketone group was intended to induce irreversible inhibition of its target enzyme, DHFR, through covalent bond formation. However, the available evidence from the foundational study on this compound did not demonstrate this covalent interaction.[7] This suggests that its mechanism of action in the studied systems may be primarily through high-affinity, reversible binding.

Further research is warranted to fully elucidate the inhibitory mechanism of this compound. This could involve biophysical techniques to directly probe for covalent adduct formation with purified DHFR, as well as studies with different enzyme isoforms or under different reaction conditions. A direct comparison of the Ki values for DHFR inhibition by methotrexate and this compound would be particularly insightful.

For researchers in drug development, while this compound shows promise as a cytotoxic agent, its validation as a specific, irreversible enzyme inhibitor requires more definitive experimental support. The principles behind its design, however, remain a valuable strategy in the development of novel, targeted therapeutics.

References

cross-reactivity analysis of chloromethylketone methotrexate with other enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity of chloromethylketone methotrexate (B535133). Due to the limited availability of direct experimental data on this specific analog, this guide synthesizes information on the parent compound, methotrexate, and its known analogs to offer a predictive overview of its potential interactions with key enzymes. The primary targets of methotrexate, Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), are compared with other potentially interacting enzymes, including the cysteine protease Cathepsin B and the hydrolytic enzyme Paraoxonase-1 (PON1).

Executive Summary

Methotrexate is a potent inhibitor of DHFR and, to a lesser extent, TS, which are crucial for nucleotide synthesis. The introduction of a chloromethylketone (CMK) group, a known reactive moiety that can form covalent bonds with nucleophilic residues in enzyme active sites, suggests that a CMK analog of methotrexate could exhibit altered potency and a different cross-reactivity profile. While specific data for chloromethylketone methotrexate is scarce, a study on a closely related analog where the γ-carboxyl group is replaced by a chloromethylketone showed effective inhibition of thymidylate synthesis.[1] This suggests that the CMK derivative retains antifolate activity. The high reactivity of the CMK group also raises the possibility of off-target interactions with enzymes susceptible to alkylation, such as cysteine proteases.

Enzyme Inhibition Profile

The following table summarizes the available quantitative data for the inhibition of various enzymes by methotrexate and its chloromethylketone analog. It is important to note that direct comparative data for this compound across all listed enzymes is not currently available in published literature.

EnzymeInhibitorIC50KiInhibition TypeSource
Dihydrofolate Reductase (DHFR) Methotrexate-8.1 nMCompetitive[2]
This compoundData Not AvailableData Not Available-
Thymidylate Synthase (TS) Methotrexate22 µM13 µMUncompetitive[3][4]
4-amino-4-deoxy-N10-methylpteroyl-(6-chloro-5-oxo)-L-norleucine3 µMData Not Available-[1]
Cathepsin B MethotrexateData Not AvailableData Not Available-
Chloromethylketone PeptidesVaries (nM to µM range)VariesIrreversible[5]
Paraoxonase-1 (PON1) Methotrexate38.50 µM42.36 µMCompetitive[6]
This compoundData Not AvailableData Not Available-

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with the enzymes discussed in this guide.

folate_metabolism cluster_DHFR DHFR Inhibition cluster_TS TS Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ THF->DHF Methylene-THF Purines Purine Synthesis THF->Purines Serine Serine Glycine Glycine Serine->Glycine SHMT dUMP dUMP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis DHFR Dihydrofolate Reductase (DHFR) MTX Methotrexate MTX->DHFR Inhibits CMK_MTX Chloromethylketone Methotrexate CMK_MTX->DHFR Potentially Inhibits TS Thymidylate Synthase (TS) MTX_analog MTX Analogs MTX_analog->TS Inhibits

Figure 1. Folate metabolism pathway and sites of inhibition by methotrexate and its analogs.

cathepsin_b_pathway cluster_lysosome Lysosome cluster_cytosol Cytosol ProCatB Pro-Cathepsin B CatB_active Active Cathepsin B ProCatB->CatB_active Autocatalytic activation (low pH) Protein Degradation Protein Degradation CatB_active->Protein Degradation CatB_secreted Secreted Cathepsin B CatB_active->CatB_secreted Secretion Lysosome_leakage Lysosomal Membrane Permeabilization CatB_cytosol Cytosolic Cathepsin B Lysosome_leakage->CatB_cytosol NLRP3 NLRP3 Inflammasome CatB_cytosol->NLRP3 Activates Apoptosis Apoptosis CatB_cytosol->Apoptosis Induces Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b Pro-IL-1β Caspase1->IL1b Cleaves IL1b_active Active IL-1β IL1b->IL1b_active ECM_degradation Extracellular Matrix Degradation CatB_secreted->ECM_degradation Promotes CMK Chloromethylketones CMK->CatB_active Irreversibly Inhibits

Figure 2. Simplified signaling pathways involving Cathepsin B.

Experimental Protocols

Detailed methodologies for key enzymatic assays are provided below to facilitate the independent evaluation of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from commercially available DHFR inhibitor screening kits and classical enzyme kinetics studies.[1][2][5]

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

Materials:

  • Purified recombinant human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Methotrexate (as a positive control)

  • This compound (test compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM DTT

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound and methotrexate in the assay buffer.

  • In a 96-well plate, add 2 µL of the diluted inhibitor or vehicle control.

  • Add 178 µL of a solution containing DHFR enzyme and NADPH in assay buffer to each well. The final concentration of NADPH should be around 100 µM.

  • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of DHF solution (final concentration ~50 µM).

  • Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of NADPH consumption (decrease in A340) for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

  • To determine the Ki and the mechanism of inhibition, the assay should be repeated with varying concentrations of the substrate (DHF).

Thymidylate Synthase (TS) Inhibition Assay

This protocol is based on a whole-cell assay to measure the inhibition of de novo thymidylate synthesis.[7]

Principle: The activity of TS is measured by monitoring the incorporation of radiolabeled deoxyuridine into DNA. Inhibition of TS by the test compound will reduce the amount of incorporated radioactivity.

Materials:

  • Human cancer cell line (e.g., CCRF-CEM)

  • Cell culture medium and supplements

  • [5-³H]deoxyuridine

  • This compound (test compound)

  • Trichloroacetic acid (TCA)

  • Scintillation counter and fluid

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Add [5-³H]deoxyuridine to each well and incubate for a further 1-2 hours.

  • Terminate the incubation by aspirating the medium and washing the cells with cold PBS.

  • Precipitate the macromolecules by adding cold 10% TCA and incubate on ice for 30 minutes.

  • Wash the precipitate with 5% TCA to remove unincorporated radiolabel.

  • Solubilize the precipitate in a suitable solvent (e.g., 0.5 M NaOH).

  • Transfer the solubilized sample to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Plot the radioactivity (as a percentage of the untreated control) against the inhibitor concentration to determine the IC50 value.

Cathepsin B Inhibition Assay

This protocol is based on commercially available fluorometric inhibitor screening kits.[8][9]

Principle: Cathepsin B activity is measured by its ability to cleave a synthetic fluorogenic substrate, releasing a fluorescent group. An inhibitor will prevent or reduce this cleavage, resulting in a decreased fluorescent signal.

Materials:

  • Purified human Cathepsin B

  • Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Cathepsin B Assay Buffer: Typically a buffer at acidic pH (e.g., 5.5) containing DTT to maintain the active site cysteine in a reduced state.

  • A known Cathepsin B inhibitor (e.g., CA-074) as a positive control.

  • This compound (test compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the control inhibitor.

  • To each well of a 96-well plate, add the Cathepsin B enzyme diluted in the assay buffer.

  • Add the diluted inhibitor or vehicle control to the respective wells.

  • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity kinetically over 30-60 minutes (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

  • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

  • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Conclusion

The introduction of a chloromethylketone moiety to methotrexate is anticipated to alter its enzymatic inhibition profile significantly. While it is likely to retain its inhibitory activity against DHFR and TS, the covalent-modifying nature of the CMK group could lead to irreversible inhibition and potentially broader cross-reactivity with other enzymes containing nucleophilic residues in their active sites, such as cysteine proteases. The provided experimental protocols offer a framework for a comprehensive in-house evaluation of the cross-reactivity of this compound. Further studies are warranted to fully characterize its enzymatic interactions and to assess its therapeutic potential and off-target effects.

References

A Comparative Analysis of Chloromethylketone Methotrexate and Other Thymidylate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of chloromethylketone methotrexate (B535133) and other prominent thymidylate synthase (TS) inhibitors, a critical class of anti-cancer agents. By targeting thymidylate synthase, these compounds disrupt the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication, thereby selectively targeting rapidly proliferating cancer cells. This guide summarizes key quantitative data, details experimental methodologies for assessing inhibitor performance, and visualizes the underlying biochemical pathways.

Data Presentation: A Comparative Look at Inhibitor Potency

The following tables summarize the inhibitory activities of chloromethylketone methotrexate and other key thymidylate synthase inhibitors. It is important to note that the experimental conditions, such as the cell line used and the duration of exposure, can significantly influence the observed IC50 values.

InhibitorCell LineIC50 (µM)Reference
This compound L-1210 Leukemia0.2[1]
Diazoketone Methotrexate L-1210 Leukemia0.4[1]
Methotrexate (MTX) L1210 Murine Leukemia0.024[2]
H35 Rat Hepatoma0.01[2]
A549 Human Lung Carcinoma0.013 - 0.25[3]
T24 Bladder Cancer0.0167
MCF-7 Breast Cancer0.035
5-Fluorouracil (5-FU) HT29 Colon Cancer10.10 µg/ml
HCT116 Colon Cancer12.69 µg/ml
Esophageal Squamous Cell Carcinoma (25 cell lines)1.00 - 39.81[4]
Raltitrexed L1210 Murine Leukemia0.009[5]
Pemetrexed A549 Lung AdenocarcinomaVaries with cell line[6]
HCC827 Lung AdenocarcinomaVaries with cell line[6]
H1975 Lung AdenocarcinomaVaries with cell line[6]

Table 1: Comparative in vitro Cytotoxicity (IC50) of Thymidylate Synthase Inhibitors. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

InhibitorEnzyme SourceKi (µM)Inhibition TypeReference
This compound L-1210 Leukemia Cells (in vitro thymidylate synthesis)3.0 (I50)-[1]
Methotrexate (MTX-Glu1) MCF-7 Human Breast Cancer13Uncompetitive[7]
Methotrexate polyglutamates (MTX-Glu2 to MTX-Glu5) MCF-7 Human Breast Cancer0.047 - 0.17Noncompetitive[7]

Table 2: Comparative Enzyme Inhibition Constants (Ki) against Thymidylate Synthase. The inhibition constant (Ki) is a measure of the potency of an inhibitor; it represents the concentration required to produce half-maximum inhibition.

Experimental Protocols

Determination of In Vitro Cytotoxicity (IC50) using the MTT Assay

The half-maximal inhibitory concentration (IC50) of a compound is a quantitative measure of its potency in inhibiting a biological process, such as cell proliferation, by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and, consequently, the IC50 of cytotoxic compounds.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)

  • Test compounds (e.g., this compound, methotrexate) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, count them, and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Enzyme Inhibition Constant (Ki)

The inhibition constant (Ki) is a critical parameter for characterizing the potency of an enzyme inhibitor. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor.

Principle: The determination of Ki typically involves measuring the initial reaction velocity of the enzyme at various substrate and inhibitor concentrations. By analyzing how the inhibitor affects the Michaelis-Menten kinetics of the enzyme, the type of inhibition (competitive, non-competitive, or uncompetitive) and the Ki value can be determined.

Materials:

  • Purified thymidylate synthase enzyme

  • Substrates: deoxyuridine monophosphate (dUMP) and 5,10-methylenetetrahydrofolate (CH2H4folate)

  • Inhibitor compound

  • Reaction buffer

  • Spectrophotometer or other suitable detection system

Procedure:

  • Enzyme Assay: A standard assay is used to measure the activity of thymidylate synthase. This is often a spectrophotometric assay that monitors the conversion of CH2H4folate to dihydrofolate (DHF), which results in an increase in absorbance at 340 nm.

  • Varying Substrate and Inhibitor Concentrations: The assay is performed with a range of dUMP concentrations while keeping the CH2H4folate concentration constant, and vice versa. This is repeated for several different fixed concentrations of the inhibitor.

  • Data Analysis:

    • The initial reaction velocities are plotted against the substrate concentrations for each inhibitor concentration.

    • These data are then fitted to the appropriate Michaelis-Menten equation for the observed type of inhibition (competitive, non-competitive, or uncompetitive) using non-linear regression analysis.

    • Alternatively, graphical methods such as Lineweaver-Burk or Dixon plots can be used to determine the type of inhibition and calculate the Ki value. For competitive inhibition, Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Mandatory Visualization

Below are diagrams illustrating the key signaling pathways and experimental workflows relevant to thymidylate synthase inhibitors.

Thymidylate_Synthesis_Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 Folate Cycle cluster_2 Thymidylate Synthesis cluster_3 DNA Synthesis cluster_4 Inhibitors dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS THF Tetrahydrofolate (THF) CH2THF 5,10-Methylene-THF THF->CH2THF DHF Dihydrofolate (DHF) DHF->THF DHFR CH2THF->TS TS->DHF dTMP dTMP TS->dTMP Methylation dTTP dTTP dTMP->dTTP Phosphorylation DNA DNA dTTP->DNA CM_MTX Chloromethylketone Methotrexate CM_MTX->TS MTX Methotrexate MTX->DHF Inhibits DHFR MTX->TS FU 5-Fluorouracil FU->TS Ralti Raltitrexed Ralti->TS Peme Pemetrexed Peme->TS

Caption: Thymidylate Synthesis Pathway and Points of Inhibition.

Purine_Pyrimidine_Synthesis_Inhibition cluster_purine De Novo Purine Synthesis cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_folate Folate Metabolism cluster_inhibitor Inhibitor PRPP_purine PRPP IMP IMP PRPP_purine->IMP Multiple Steps (Requires THF derivatives) AMP AMP IMP->AMP GMP GMP IMP->GMP Carbamoyl_P Carbamoyl Phosphate UMP UMP Carbamoyl_P->UMP Multiple Steps dUMP dUMP UMP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (Requires THF derivative) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) MTX Methotrexate MTX->PRPP_purine Inhibits Purine Synthesis MTX->dUMP Inhibits Thymidylate Synthase MTX->DHF Inhibits DHFR

Caption: Methotrexate's Impact on Purine and Pyrimidine Synthesis.

Experimental_Workflow_IC50 start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate overnight for attachment seed_cells->incubate_attach prepare_drugs Prepare serial dilutions of inhibitors incubate_attach->prepare_drugs treat_cells Treat cells with inhibitors prepare_drugs->treat_cells incubate_treat Incubate for 48-72 hours treat_cells->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental Workflow for IC50 Determination using MTT Assay.

References

Validating the Target Engagement of Chloromethylketone Methotrexate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, unequivocally demonstrating the binding mechanism of a novel therapeutic agent to its intended target is a cornerstone of preclinical validation. This guide provides a comparative analysis of chloromethylketone methotrexate (B535133) (MTX-CMK), a derivative of the widely-used dihydrofolate reductase (DHFR) inhibitor methotrexate (MTX), and its interaction with DHFR. While designed as a potential covalent inhibitor, initial studies suggest a more complex mechanism of action. This guide will delve into the available experimental data, outlining the synthesis, biological activity, and the evidence regarding its binding mode in comparison to its non-covalent counterpart, methotrexate.

Comparison of Inhibitory Activity

The primary goal of modifying methotrexate to include a chloromethylketone moiety was to introduce a reactive group capable of forming a covalent bond with a nucleophilic residue in the active site of DHFR, potentially leading to irreversible inhibition. However, studies by Gangjee, Kalman, and Bardos in 1982, which first described the synthesis of MTX-CMK, did not find evidence of covalent bond formation. Despite this, the compound exhibited significant biological activity. The following table summarizes the available quantitative data on the inhibitory potency of MTX-CMK and compares it with that of methotrexate.

CompoundTarget/SystemParameterValueReference
Chloromethylketone MethotrexateL-1210 Leukemia CellsIC50 (Growth Inhibition)2 x 10-7 M[1]
This compoundL-1210 CellsI50 (Thymidylate Synthesis)3 x 10-6 M[1]
MethotrexateDihydrofolate ReductaseKi3.4 pM[2]
MethotrexateL-1210 Leukemia CellsIC50 (Growth Inhibition)~10-8 - 10-9 M[1] (Implied)

Note: The IC50 values for MTX-CMK are from a single study and further validation would be beneficial. The Ki for methotrexate is a well-established value and is provided for context on its high affinity for DHFR.

Experimental Protocols

The validation of a covalent inhibitor typically involves a series of biochemical and biophysical assays. While the initial study on MTX-CMK did not confirm covalent binding, the methodologies employed are standard in the field for characterizing enzyme inhibitors.

Synthesis of this compound

The synthesis of 4-amino-4-deoxy-N10-methylpteroyl-(6-chloro-5-oxo)-L-norleucine (this compound) was first described by Gangjee, Kalman, and Bardos in 1982. The key feature of this analog is the replacement of the γ-carboxyl group of methotrexate with a chloromethylketone group.[1]

Cell Growth Inhibition Assay

The inhibitory effect of MTX-CMK on cell proliferation was assessed using L-1210 leukemia cells in culture. The IC50 value, representing the concentration of the compound required to inhibit cell growth by 50%, was determined.[1]

Thymidylate Synthesis Inhibition Assay

The ability of MTX-CMK to inhibit the synthesis of thymidylate, a crucial component of DNA, was measured in L-1210 cells. The I50 value, the concentration at which thymidylate synthesis is inhibited by 50%, was determined.[1]

Proposed Workflow for Validating Covalent Binding

To definitively determine if MTX-CMK can act as a covalent inhibitor of DHFR under any conditions, a series of experiments would be required. The following workflow outlines the key steps.

G cluster_0 Initial Screening cluster_1 Confirmation of Covalent Adduct cluster_2 Kinetic Characterization cluster_3 Comparison synthesis Synthesis of MTX-CMK inhibition_assay Enzyme Inhibition Assay (DHFR) synthesis->inhibition_assay mass_spec Mass Spectrometry (Intact Protein & Peptide Mapping) inhibition_assay->mass_spec xray X-ray Crystallography inhibition_assay->xray kinetics Time-dependent Inhibition Kinetics (kinact/Ki) mass_spec->kinetics comparison Compare Potency and Mechanism with Methotrexate xray->comparison kinetics->comparison G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF Product MTX Methotrexate (MTX) / MTX-CMK MTX->DHFR Inhibition DNA_RNA DNA and RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis

References

A Comparative Analysis of Chloromethylketone Methotrexate and Diazoketone Methotrexate: Potency and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of oncology and drug development, understanding the nuances of methotrexate (B535133) analogues is crucial for advancing cancer therapeutics. This guide provides a detailed comparison of two such analogues: chloromethylketone methotrexate and diazoketone methotrexate. By examining their inhibitory concentrations (IC50), underlying mechanisms of action, and the experimental protocols used for their evaluation, this document aims to offer a clear and objective resource for the scientific community.

Performance Data: A Side-by-Side Comparison

The inhibitory efficacy of this compound and diazoketone methotrexate was evaluated against murine L-1210 leukemia cells. The results, summarized below, indicate that the chloromethylketone analogue is approximately twice as potent in inhibiting cell growth.

CompoundCell LineIC50 (Cell Growth Inhibition)I50 (Thymidylate Synthesis Inhibition)
This compoundL-1210 Leukemia2 x 10⁻⁷ M[1]3 x 10⁻⁶ M[1]
Diazoketone MethotrexateL-1210 Leukemia4 x 10⁻⁷ M[1]3 x 10⁻⁶ M[1]

Mechanism of Action: Targeting Folate Metabolism

Both chloromethylketone and diazoketone derivatives of methotrexate exert their cytotoxic effects by disrupting the folate metabolic pathway, which is essential for the synthesis of nucleotides and subsequent DNA replication. Methotrexate and its analogues are classified as antifolates.[2][3] The primary target for classical methotrexate is dihydrofolate reductase (DHFR).[4][5] Inhibition of DHFR leads to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate.[6]

These particular analogues, however, have also been shown to be effective inhibitors of thymidylate synthase.[1] This dual inhibitory action on two key enzymes in the folate pathway likely contributes to their potent anticancer activity. Interestingly, despite the presence of chemically reactive chloromethylketone and diazoketone moieties, studies have indicated that these analogues do not form covalent bonds with the active sites of their target enzymes.[1]

Below is a diagram illustrating the key steps in the folate pathway and the points of inhibition by these methotrexate analogues.

folate_pathway cluster_inhibition Inhibition by Methotrexate Analogues DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene THF THF->CH2THF CH2THF->DHF dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA Chloromethylketone MTX Chloromethylketone MTX DHFR DHFR Chloromethylketone MTX->DHFR inhibit Thymidylate Synthase Thymidylate Synthase Chloromethylketone MTX->Thymidylate Synthase inhibit Diazoketone MTX Diazoketone MTX Diazoketone MTX->DHFR inhibit Diazoketone MTX->Thymidylate Synthase inhibit

Folate metabolism and points of inhibition.

Experimental Protocols

The determination of IC50 values is a cornerstone of in vitro pharmacology. The following is a representative protocol for assessing the cell growth inhibition of these compounds.

Cell Culture and Viability Assay
  • Cell Seeding: L-1210 leukemia cells are seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells per well in a suitable culture medium supplemented with fetal bovine serum.

  • Compound Preparation: Stock solutions of this compound and diazoketone methotrexate are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.

  • Treatment: The serially diluted compounds are added to the wells containing the L-1210 cells. A set of wells containing cells with no compound and another set with only the solvent serve as negative and vehicle controls, respectively.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: After the incubation period, cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the general workflow for determining the IC50 values.

ic50_workflow start Start cell_seeding Seed L-1210 Cells in 96-well Plates start->cell_seeding compound_prep Prepare Serial Dilutions of Methotrexate Analogues cell_seeding->compound_prep treatment Add Compounds to Cells compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform MTT Cell Viability Assay incubation->viability_assay data_analysis Measure Absorbance and Calculate % Viability viability_assay->data_analysis ic50_determination Determine IC50 from Dose-Response Curve data_analysis->ic50_determination end End ic50_determination->end

Workflow for IC50 determination.

References

biochemical comparison of methotrexate and its reactive analogs as DHFR inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed biochemical comparison of the archetypal antifolate, methotrexate (B535133), and its reactive analogs in their role as inhibitors of dihydrofolate reductase (DHFR). This essential enzyme is a critical target in cancer chemotherapy and the treatment of autoimmune diseases.

Methotrexate (MTX), a cornerstone in therapeutic regimens for decades, functions by competitively inhibiting DHFR, an enzyme pivotal for the synthesis of nucleotides and certain amino acids, thereby hindering DNA replication and cell proliferation.[1] The relentless pursuit of enhanced efficacy and reduced toxicity has spurred the development of a multitude of methotrexate analogs. This guide delves into the biochemical nuances of these compounds, presenting a comparative analysis of their inhibitory potency, cellular activity, and the signaling pathways they influence.

Comparative Inhibitory Potency Against DHFR

The primary measure of a DHFR inhibitor's efficacy is its ability to block the enzyme's catalytic activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value for these parameters signifies a more potent inhibitor. The following table summarizes the DHFR inhibitory activities of methotrexate and several of its key analogs.

CompoundSource of DHFRIC50 (µM)Ki (µM)Reference(s)
Methotrexate (MTX)L1210 Mouse Leukemia0.002-[2]
Methotrexate (MTX)Lactobacillus casei0.0062-[3]
Methotrexate (MTX)Human0.12 ± 0.07-[4]
Aminopterin (B17811) (AMT)L1210 Mouse Leukemia0.002-[2]
APA-Orn (AMT analogue)L1210 Mouse Leukemia0.0720.15 ± 0.06[2]
mAPA-Orn (MTX analogue)L1210 Mouse Leukemia0.16020.4 ± 7.7[2]
Nα-(iodoacetyl)-L-lysine-MTXLactobacillus casei0.0045-[3]
MTX γ-phosphonate analogueMurineLess active than MTX-[5]
AMT γ-phosphonate analogueMurineLess active than MTX8.4[5]
PyrimethamineHuman52 ± 35-[4]

Cellular Cytotoxicity and Uptake

Beyond direct enzyme inhibition, the therapeutic effectiveness of these compounds is dictated by their ability to enter target cells and exert their antiproliferative effects. The following table presents the in vitro cytotoxicity of methotrexate and its analogs against various cancer cell lines.

CompoundCell LineIC50 (µM)NotesReference(s)
Methotrexate (MTX)L1210 (wild-type)0.002[2]
Aminopterin (AMT)L1210 (wild-type)0.002[2]
APA-Orn & mAPA-OrnL1210 (wild-type)0.40 - 2.4Positively charged amino group appears detrimental to cellular uptake.[2]
MTX-lysine derivativesL1210Up to 120-fold less toxic than MTXUptake across the cell membrane becomes difficult with positively charged lysines.[6]
MTX γ-phosphonate analogueL1210/R81 (MTX-resistant)3x more potent than MTX[5]

Impact on Cellular Signaling Pathways

Recent research has unveiled that the therapeutic effects of methotrexate extend beyond simple DHFR inhibition, implicating its modulation of key cellular signaling pathways.

Methotrexate has been identified as a potent suppressor of the JAK/STAT signaling pathway, a crucial regulator of hematopoiesis, immunity, and inflammation.[7][8] This suppression is independent of DHFR inhibition and is comparable to the action of JAK1/2 inhibitors like ruxolitinib.[7] This finding suggests that the anti-inflammatory effects of low-dose methotrexate in diseases like rheumatoid arthritis may be attributable to its impact on this pathway.[7][8]

Furthermore, methotrexate has been shown to inhibit the activation of Nuclear Factor κB (NF-κB), a critical mediator of inflammatory processes.[9] In T cells, this inhibition is mediated through the depletion of tetrahydrobiopterin (B1682763) (BH4) and an increase in JNK-dependent p53 activity.[9] In fibroblast-like synoviocytes, the mechanism involves adenosine (B11128) receptor signaling.[9]

Below is a diagram illustrating the central role of DHFR in cellular metabolism and the downstream consequences of its inhibition.

DHFR_Pathway cluster_0 DHFR Catalytic Cycle DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor MTX Methotrexate & Reactive Analogs MTX->DHFR Inhibition DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation DHFR_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitors) start->reagent_prep plate_setup Set up 96-well Plate (Blank, Controls, Test Compounds) reagent_prep->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor (15 min) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add DHF) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 340 nm) reaction_initiation->kinetic_measurement data_analysis Data Analysis (Calculate Initial Velocities, % Inhibition) kinetic_measurement->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

References

specificity profiling of chloromethylketone methotrexate against a panel of enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a chloromethylketone derivative of methotrexate (B535133) against a panel of key enzymes in the folate metabolism pathway. This document summarizes quantitative inhibitory data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive overview of this compound's specificity.

A chloromethylketone analog of methotrexate has been synthesized to explore its potential as an irreversible inhibitor of enzymes involved in folate metabolism. While methotrexate (MTX) itself is a potent reversible inhibitor of dihydrofolate reductase (DHFR), the introduction of a reactive chloromethylketone moiety is intended to facilitate covalent bond formation with nucleophilic residues in the active sites of target enzymes, potentially leading to enhanced potency and prolonged duration of action.

Comparative Inhibitory Activity

The inhibitory potential of chloromethylketone methotrexate and related methotrexate analogs has been evaluated against several key enzymes. The following table summarizes the available quantitative data, providing a snapshot of the compound's activity and selectivity.

CompoundTarget EnzymeInhibition MetricValueReference
This compound Analog Thymidylate Synthase (TS)I503 x 10-6 M
Methotrexate (MTX)Dihydrofolate Reductase (DHFR) from L1210 mouse leukemiaIC500.160 µM
Aminopterin (AMT) Analog (APA-Orn)Dihydrofolate Reductase (DHFR) from L1210 mouse leukemiaIC500.072 µM
Methotrexate (MTX) Analog (mAPA-Orn)Folylpolyglutamate Synthetase (FPGS) from mouse liverKi20.4 ± 7.7 µM
Aminopterin (AMT) Analog (APA-Orn)Folylpolyglutamate Synthetase (FPGS) from mouse liverKi0.15 ± 0.06 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used to assess the inhibitory activity of methotrexate analogs against key enzymes.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity against DHFR is typically determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.

Materials:

  • DHFR enzyme (from L1210 mouse leukemia cells)

  • Dihydrofolate (DHF)

  • NADPH

  • Test compounds (methotrexate analogs)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

Procedure:

  • A reaction mixture is prepared containing the assay buffer, NADPH, and the test compound at various concentrations.

  • The mixture is pre-incubated at a specified temperature (e.g., 37°C) for a defined period.

  • The enzymatic reaction is initiated by the addition of DHF.

  • The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition for each concentration of the test compound is determined relative to a control reaction without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Folylpolyglutamate Synthetase (FPGS) Inhibition Assay

The activity of FPGS is measured by quantifying the incorporation of radiolabeled glutamate (B1630785) into a folate substrate.

Materials:

  • Partially purified FPGS (from mouse liver)

  • Folate substrate (e.g., methotrexate or aminopterin)

  • [3H]-Glutamate

  • ATP

  • Test compounds (methotrexate analogs)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.85, containing 20 mM MgCl2, 10 mM KCl, and 20 mM dithiothreitol

Procedure:

  • The reaction mixture is prepared with the assay buffer, ATP, [3H]-glutamate, the folate substrate, and the test compound at various concentrations.

  • The mixture is pre-incubated at 37°C.

  • The reaction is initiated by the addition of the FPGS enzyme.

  • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) and then terminated, often by the addition of an acidic solution.

  • The radiolabeled polyglutamated products are separated from the unreacted [3H]-glutamate using an appropriate method, such as anion-exchange chromatography.

  • The radioactivity of the product fraction is measured using a scintillation counter.

  • The inhibitory effect of the test compound is determined by comparing the amount of product formed in the presence of the inhibitor to a control reaction.

  • The Ki value is determined by fitting the data to an appropriate model of enzyme inhibition.

Thymidylate Synthase (TS) Inhibition Assay

The inhibition of TS is assessed by measuring the release of tritium (B154650) from [5-3H]dUMP during its conversion to dTMP.

Materials:

  • Thymidylate Synthase

  • [5-3H]dUMP

  • 5,10-methylenetetrahydrofolate (CH2-THF)

  • Test compounds (this compound analog)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl2, and 6.5 mM dithiothreitol

Procedure:

  • A reaction mixture is prepared containing the assay buffer, CH2-THF, [5-3H]dUMP, and the test compound at various concentrations.

  • The reaction is initiated by the addition of thymidylate synthase.

  • The mixture is incubated at 37°C for a defined period.

  • The reaction is stopped, and the released tritiated water ([3H]H2O) is separated from the unreacted [5-3H]dUMP, typically by the addition of activated charcoal which binds the nucleotide.

  • The radioactivity of the supernatant, containing the [3H]H2O, is measured by liquid scintillation counting.

  • The percentage of inhibition is calculated for each inhibitor concentration.

  • The I50 value is determined from the dose-response curve.

Visualizing Pathways and Processes

To better understand the context of this research, the following diagrams illustrate the folate metabolism pathway and a general workflow for enzyme specificity profiling.

Folate_Metabolism_Pathway cluster_DHFR DHFR Inhibition cluster_TS TS Inhibition cluster_FPGS Polyglutamylation DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (inhibited by MTX) CH2THF 5,10-Methylene-THF THF->CH2THF SHMT Purines Purine Synthesis THF->Purines CH2THF->DHF CH2THF->THF Serine Serine Glycine Glycine Serine->Glycine dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) (inhibited by CMK-MTX analog) dUMP->dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA MTX_in Methotrexate (intracellular) MTX_poly MTX-polyglutamates MTX_in->MTX_poly FPGS (inhibited by MTX analogs)

Caption: Folate metabolism pathway highlighting the points of inhibition.

Enzyme_Specificity_Profiling_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Enzyme Panel Selection cluster_2 Inhibition Assays cluster_3 Data Analysis & Comparison A Synthesize Chloromethylketone Methotrexate Analog B Purify and Characterize (NMR, Mass Spec) A->B D Perform Enzyme Inhibition Assays for each enzyme B->D C Select Panel of Relevant Enzymes (e.g., DHFR, TS, FPGS) C->D E Determine IC50 / Ki values D->E F Compare Inhibitory Potency across the enzyme panel E->F G Assess Specificity Profile F->G

Caption: General workflow for enzyme specificity profiling.

Confirming Target Engagement of Methotrexate in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX), a cornerstone of therapy in cancer and autoimmune diseases, exerts its effects primarily by inhibiting dihydrofolate reductase (DHFR). Confirming that a drug candidate reaches and binds to its intended target within a living cell is a critical step in drug discovery and development. This guide provides an objective comparison of methodologies for confirming the target engagement of methotrexate and its derivatives in live cells, with a focus on a potential covalent probe, chloromethylketone methotrexate (MTX-CMK), and its alternatives.

Overview of Target Engagement Methodologies

Several techniques are available to monitor the interaction of small molecules with their protein targets in a cellular context. These methods vary in their principle, throughput, and the nature of the data they provide. Here, we compare the use of a putative covalent probe, this compound, with established methods such as the Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and the use of fluorescently-labeled methotrexate.

This compound (MTX-CMK): A Covalent Approach?

Chloromethylketone derivatives of ligands are often designed as reactive molecules capable of forming irreversible covalent bonds with nucleophilic residues in the active site of their target protein. In theory, an MTX-CMK probe would allow for the permanent labeling of DHFR, providing a definitive confirmation of target engagement.

However, seminal work on the synthesis and characterization of MTX-CMK revealed that while the compound exhibited biological activity, including inhibition of leukemia L-1210 cell growth and thymidylate synthesis, there was no evidence of covalent bond formation with the target enzyme in the systems studied[1]. This finding suggests that MTX-CMK may not function as an effective irreversible inhibitor for routine confirmation of target engagement in live cells.

In contrast, other reactive methotrexate derivatives, such as an N-hydroxysuccinimide ester of methotrexate, have demonstrated potent irreversible inhibition of the methotrexate transport system, indicating that the concept of using irreversible probes for folate pathway components is viable, though not necessarily through a chloromethylketone linkage to DHFR itself[2].

Conceptual Workflow for a Covalent Probe

G cluster_workflow Conceptual Workflow: Covalent Probe A Treat live cells with MTX-CMK probe B Cell Lysis A->B C Protein Separation (e.g., SDS-PAGE) B->C D Detection of Covalently Labeled DHFR C->D

Caption: Conceptual workflow for using a covalent probe like MTX-CMK to confirm target engagement.

Alternative Methods for Confirming Methotrexate Target Engagement

Given the limitations of MTX-CMK, several alternative and more established methods are available for robustly confirming methotrexate target engagement in live cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding. The principle is that a protein bound to its ligand is more resistant to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement in a native cellular environment without the need for modifying the compound or the target protein. CETSA has been successfully used to monitor the engagement of methotrexate with DHFR[3].

G cluster_cetsa Principle of Cellular Thermal Shift Assay (CETSA) A Treat cells with Methotrexate B Heat Shock at Varying Temperatures A->B C Cell Lysis and Separation of Soluble and Aggregated Proteins B->C D Quantify Soluble DHFR (e.g., Western Blot, MS) C->D E Shift in Melting Curve Indicates Target Engagement D->E

Caption: The principle of the Cellular Thermal Shift Assay (CETSA) for confirming target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a highly sensitive and quantitative method for measuring compound binding to a target protein in live cells. This technology uses energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal. This assay can provide quantitative data on compound affinity and occupancy in living cells[4][5][6].

G cluster_nanobret Mechanism of NanoBRET™ Target Engagement Assay cluster_no_drug No Drug cluster_with_drug With Methotrexate A NanoLuc-DHFR Fusion B Fluorescent Tracer A->B Tracer Binding C BRET Signal B->C Energy Transfer D NanoLuc-DHFR Fusion E Fluorescent Tracer D->E Tracer Displaced G No BRET Signal E->G F Methotrexate F->D MTX Binding

Caption: The mechanism of the NanoBRET™ Target Engagement Assay.

Fluorescent Methotrexate Probes

The use of methotrexate conjugated to a fluorescent dye allows for the direct visualization of its uptake and intracellular localization in live cells using fluorescence microscopy. While this method provides valuable spatial information, it is less quantitative for target engagement compared to CETSA or NanoBRET. However, it can be a powerful tool to study drug transport and accumulation in different cellular compartments[7][8][9].

Comparison of Methodologies

FeatureThis compound (MTX-CMK)Cellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayFluorescent Methotrexate Probes
Principle Covalent modification of the target protein.Ligand-induced thermal stabilization of the target protein.Bioluminescence Resonance Energy Transfer (BRET) competition assay.Direct fluorescence imaging of a labeled drug.
Target Modification NoNoRequires genetic fusion of NanoLuc® to the target protein.No
Compound Modification Yes (addition of a reactive chloromethylketone group).NoRequires a specific fluorescent tracer for the target.Yes (conjugation to a fluorophore).
Readout Detection of a covalently modified protein (e.g., by mass shift or reporter tag).Quantification of soluble protein after heat shock.BRET signal ratio.Fluorescence intensity and localization.
Quantitation Semi-quantitative (can indicate presence of binding).Quantitative (can determine apparent melting temperature shifts and IC50).Highly quantitative (can determine IC50, affinity, and residence time).Semi-quantitative (can measure relative fluorescence intensity).
Live Cell Compatibility YesYesYesYes
Throughput Low to medium.Medium to high (with automated platforms).High.Low to medium.
Key Advantage Potentially permanent labeling for downstream applications.Label-free, works with unmodified drug and endogenous protein.High sensitivity and quantitative data in live cells.Provides spatial information on drug distribution.
Key Disadvantage Lack of evidence for covalent binding to DHFR[1]; potential for off-target reactivity.Indirect measure of binding; not all binding events cause a thermal shift.Requires genetic engineering of cells and a specific tracer.The fluorescent tag may alter the drug's properties; phototoxicity.

Methotrexate Signaling Pathway

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition leads to a depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, ultimately resulting in the inhibition of DNA synthesis and cell proliferation.

G cluster_pathway Simplified Methotrexate Action Pathway MTX Methotrexate DHFR DHFR MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA

Caption: Simplified signaling pathway of methotrexate's mechanism of action.

Experimental Protocols

Live-Cell Imaging with Fluorescent Methotrexate
  • Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.

  • Probe Preparation: Prepare a stock solution of fluorescently labeled methotrexate (e.g., fluorescein-methotrexate) in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium.

  • Cell Labeling: Remove the culture medium from the cells and replace it with the medium containing the fluorescent methotrexate probe.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired time (e.g., 30 minutes to 2 hours).

  • Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels. Use appropriate filter sets for the chosen fluorophore.

Cellular Thermal Shift Assay (CETSA) for Methotrexate Target Engagement
  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with either vehicle (e.g., DMSO) or methotrexate at the desired concentration and incubate for a specific period (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Aliquoting: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include a non-heated control sample.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Analysis: Analyze the amount of soluble DHFR in each sample by Western blotting or mass spectrometry. Plot the relative amount of soluble DHFR as a function of temperature to generate melting curves for both vehicle- and methotrexate-treated samples. A shift in the melting curve to a higher temperature in the methotrexate-treated sample indicates target engagement.

General Protocol for NanoBRET™ Target Engagement Assay for DHFR
  • Cell Transfection: Co-transfect cells (e.g., HEK293) with a vector encoding for a NanoLuc®-DHFR fusion protein and a vector for a fluorescent tracer. Alternatively, use a stable cell line expressing the fusion protein. Plate the transfected cells in a white, 96-well assay plate.

  • Compound Preparation: Prepare serial dilutions of methotrexate in the appropriate assay medium.

  • Tracer Preparation: Prepare a solution of the fluorescent tracer at the recommended concentration in the assay medium.

  • Assay Procedure:

    • Add the methotrexate dilutions to the wells containing the cells.

    • Add the fluorescent tracer to all wells.

    • Incubate the plate at 37°C for the recommended time (e.g., 2 hours).

  • Signal Detection:

    • Add the NanoBRET™ substrate and extracellular NanoLuc® inhibitor to all wells.

    • Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio as a function of the methotrexate concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the potency of methotrexate in engaging DHFR in live cells.

References

A Comparative Guide to Tools for Studying Folate Metabolism: An Objective Look at Chloromethylketone Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is paramount. Folate metabolism, a cornerstone of cellular proliferation and survival, has long been a target of investigation. This guide provides a comprehensive comparison of tools available for studying this critical pathway, with a special focus on the validation of chloromethylketone methotrexate (B535133) (CMK-MTX) as a potential covalent probe.

Executive Summary

Methotrexate (MTX), a potent inhibitor of dihydrofolate reductase (DHFR), is a cornerstone of chemotherapy and autoimmune disease treatment. The desire for more specific and potent tools to study folate metabolism has led to the development of various MTX analogs. Among these, chloromethylketone methotrexate (CMK-MTX) was synthesized with the intention of creating a covalent inhibitor that could permanently label and inactivate folate-dependent enzymes. However, a thorough review of the available scientific literature reveals that while CMK-MTX demonstrates biological activity, its utility as a reliable covalent probe for studying folate metabolism is not well-established. In contrast, fluorescently labeled methotrexate and folate analogs have emerged as robust and versatile tools, offering a wealth of quantitative data and well-defined experimental applications. This guide presents a detailed comparison of CMK-MTX with these modern fluorescent probes, providing researchers with the necessary information to select the most appropriate tool for their experimental needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the available quantitative data for CMK-MTX and compares it with a representative fluorescent methotrexate analog, Fluorescein-Methotrexate (F-MTX).

FeatureThis compound (CMK-MTX)Fluorescein-Methotrexate (F-MTX)
Full Chemical Name 4-amino-4-deoxy-N10-methylpteroyl-(6-chloro-5-oxo)-L-norleucineNα-(4-amino-4-deoxy-10-methylpteroyl)-Nε-(fluoresceinyl)-L-lysine
Mechanism of Action Competitive inhibitor of thymidylate synthesis.[1] Intended as a covalent inhibitor, but evidence of covalent binding is lacking.[1]Competitive inhibitor of dihydrofolate reductase (DHFR).[2]
Inhibition of Cell Growth (IC50) 2 x 10-7 M (Leukemia L-1210 cells)[1]~10-fold less potent than methotrexate (IC50 of MTX is in the nM range)[2]
Inhibition of Thymidylate Synthesis (I50) 3 x 10-6 M (in vitro)[1]Data not available
Binding to DHFR Not reportedHigh-affinity, fluorescent complex formation[2]
Evidence of Covalent Binding No evidence of covalent bond formation in the systems investigated[1]Not applicable (designed as a reversible binding probe)
Primary Application Investigated as a potential antitumor agent and covalent probe[1]Cellular uptake studies, DHFR localization, flow cytometry, and drug resistance studies[3][4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound (CMK-MTX)

This protocol is a summary of the synthesis described by Gangjee, Kalman, and Bardos (1982).[1]

The synthesis of 4-amino-4-deoxy-N10-methylpteroyl-(6-chloro-5-oxo)-L-norleucine involves the modification of the γ-carboxyl group of methotrexate. The process starts with the conversion of the γ-carboxyl group into a diazoketone, which is then subsequently converted to a chloromethylketone. The detailed synthetic steps, including reagents and reaction conditions, are outlined in the original 1982 publication in the Journal of Pharmaceutical Sciences.

Protocol 2: Cell Growth Inhibition Assay for CMK-MTX

This protocol is based on the methodology used in the initial evaluation of CMK-MTX.[1]

  • Cell Culture: Leukemia L-1210 cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of CMK-MTX.

  • Incubation: The cells are incubated for a defined period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a suitable method, such as trypan blue exclusion or a metabolic assay (e.g., MTT assay).

  • IC50 Determination: The concentration of CMK-MTX that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay using Fluorescent Probes

This is a general protocol for a standard in vitro biochemical assay to determine the inhibitory activity of compounds on purified DHFR enzyme.

  • Reagents:

    • Purified DHFR enzyme

    • Dihydrofolate (DHF) substrate

    • NADPH cofactor

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Test inhibitor (e.g., F-MTX)

    • Positive control (e.g., Methotrexate)

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, inhibitor at various concentrations, and DHFR enzyme.

    • Incubate at room temperature for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of DHF and NADPH.

    • Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 4: Cellular Uptake and Localization using Fluorescent Methotrexate Analogs

This protocol describes the use of fluorescent MTX analogs for visualizing cellular uptake and subcellular localization.

  • Cell Culture: Grow the cells of interest on glass-bottom dishes or chamber slides suitable for microscopy.

  • Labeling: Incubate the cells with a fluorescent MTX analog (e.g., F-MTX) at an appropriate concentration and for a specific duration.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.

  • Fixation (Optional): Cells can be fixed with paraformaldehyde for long-term storage and imaging.

  • Imaging: Visualize the fluorescent signal within the cells using a fluorescence microscope or a confocal microscope. Co-localization with specific organelle markers can be performed to determine the subcellular distribution of the probe.

Mandatory Visualizations

Folate_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Folate Folate Folate_in Folate Folate->Folate_in Folate Transporters DHF Dihydrofolate (DHF) Folate_in->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF 5,10-Methylene-THF->DHF 5,10-Methylene-THF->THF Purine_Synthesis Purine Synthesis 5,10-Methylene-THF->Purine_Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA_RNA_Protein_Synthesis DNA, RNA, Protein Synthesis dTMP->DNA_RNA_Protein_Synthesis Purine_Synthesis->DNA_RNA_Protein_Synthesis Methotrexate Methotrexate Methotrexate->DHF Inhibits CMK-MTX CMK-MTX CMK-MTX->dUMP Inhibits Thymidylate Synthesis

Caption: Folate Metabolism Pathway and Inhibition by Methotrexate Analogs.

DHFR_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (DHFR, DHF, NADPH, Inhibitor) Prepare_Plate Prepare 96-well Plate Prepare_Reagents->Prepare_Plate Add_Components Add Buffer, Inhibitor, and DHFR Prepare_Plate->Add_Components Pre_Incubate Pre-incubate Add_Components->Pre_Incubate Start_Reaction Initiate Reaction with DHF/NADPH Pre_Incubate->Start_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic) Start_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity Measure_Absorbance->Calculate_Velocity Calculate_Inhibition Calculate % Inhibition Calculate_Velocity->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental Workflow for a DHFR Inhibition Assay.

Conclusion and Recommendations

The investigation into this compound (CMK-MTX) as a tool for studying folate metabolism reveals a significant gap in its validation. The initial and only identified study from 1982, while demonstrating its synthesis and some biological activity, crucially reported a lack of evidence for covalent bond formation, which was the primary rationale for its design.[1] The absence of subsequent research on CMK-MTX in the scientific literature for over four decades strongly suggests that it has not been adopted by the research community, likely due to this lack of covalent reactivity or other unforeseen limitations.

In stark contrast, the field has seen the development and widespread adoption of fluorescently labeled methotrexate and folate analogs. These probes offer a multitude of advantages:

  • Robust Validation: Their mechanism of action and utility have been extensively characterized in numerous studies.

  • Versatility: They can be employed in a wide range of applications, including enzyme inhibition assays, cellular uptake and trafficking studies, flow cytometry, and high-resolution microscopy.[2][3][4][5]

  • Quantitative Data: A wealth of quantitative data on their binding affinities, inhibitory concentrations, and cellular accumulation is readily available, providing a solid foundation for experimental design and data interpretation.

Therefore, for researchers seeking reliable and well-validated tools to investigate folate metabolism, the use of fluorescently labeled methotrexate and folate analogs is strongly recommended. These probes provide a powerful and versatile platform for dissecting the complexities of this essential metabolic pathway. While the concept of a covalent MTX analog like CMK-MTX remains intriguing, its practical utility is unsupported by the current body of scientific evidence. Future research could potentially revisit the design of covalent folate antagonists, but for now, the fluorescent probes represent the gold standard in the field.

References

Safety Operating Guide

Proper Disposal of Chloromethylketone Methotrexate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like chloromethylketone methotrexate (B535133) is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of chloromethylketone methotrexate, emphasizing operational plans and immediate safety information.

This compound is a derivative of methotrexate, a potent antineoplastic agent, and contains a reactive chloromethylketone group. This functional group classifies the compound as a hazardous substance that may be mutagenic and irritating to the skin and eyes.[1] Due to its cytotoxic nature and the reactive chloromethylketone moiety, specific disposal procedures must be followed to mitigate risks.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to handle the compound within a certified chemical fume hood to avoid inhalation of dust or aerosols. Personal Protective Equipment (PPE) is mandatory and includes:

  • Gloves: Two pairs of nitrile gloves are recommended.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A disposable, solid-front gown is preferred.

  • Respiratory Protection: If there is a risk of aerosol generation and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.

Spill Management

In the event of a spill, the area should be immediately secured to prevent further contamination.

  • Alert personnel in the vicinity.

  • Don appropriate PPE before cleaning the spill.

  • For liquid spills: Absorb the material with absorbent pads.

  • For solid spills: Gently cover the spill with damp absorbent material to avoid raising dust.

  • Clean the area with a suitable decontaminating solution (e.g., a high-pH detergent), followed by a thorough rinse with water. All cleaning materials must be disposed of as hazardous waste.

Disposal Procedures

The recommended and safest method for the ultimate disposal of this compound and any contaminated materials is incineration by a licensed hazardous waste disposal facility .[2][3][4][5] Chemical inactivation within the laboratory is not recommended as it may produce byproducts that are more hazardous than the original compound.[2][3]

Step-by-Step Waste Segregation and Collection:

  • Designated Waste Container: All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, gowns), and cleaning materials, must be placed in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container. The container should be specifically marked for "Cytotoxic Waste" or "Chemotherapeutic Waste."

  • Sharps Disposal: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is also labeled as cytotoxic waste.

  • Liquid Waste: All liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Sealing and Storage: Once the waste container is full (do not overfill), securely seal it. Store the sealed container in a designated, secure area away from general laboratory traffic until it is collected by the licensed hazardous waste disposal service.

  • Contact EHS: Follow your institution's specific procedures for arranging the pickup of hazardous waste.

Quantitative Data for Safe Handling and Disposal

ParameterSpecificationRationale
Primary Disposal Method Incineration at ≥1000°CEnsures complete destruction of the cytotoxic compound.[3]
In-Lab Deactivation Not RecommendedPotential for creating more hazardous byproducts.[2][3]
PPE Requirement Double Nitrile Gloves, Safety Goggles, Disposable GownMinimizes skin and eye contact with the hazardous compound.
Handling Environment Certified Chemical Fume HoodPrevents inhalation of hazardous particles or aerosols.
Waste Container Type Labeled, Leak-proof, Puncture-resistantPrevents leakage and exposure during storage and transport.

Experimental Protocols

As in-laboratory chemical neutralization is not recommended, this guide does not provide experimental protocols for such procedures. The established and safest protocol is the segregation and packaging of the waste for professional disposal via incineration.

Disposal Workflow Diagram

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Segregation cluster_2 Waste Collection cluster_3 Final Disposal A Don Appropriate PPE (Double Gloves, Gown, Goggles) B Handle Compound in Chemical Fume Hood A->B C Solid Waste (e.g., PPE, contaminated labware) B->C D Liquid Waste (e.g., solutions) B->D E Sharps Waste (e.g., needles, syringes) B->E F Place in Labeled, Leak-proof Cytotoxic Waste Container C->F D->F G Place in Labeled Cytotoxic Sharps Container E->G H Store Sealed Container in Designated Secure Area F->H G->H I Arrange for Pickup by Licensed Hazardous Waste Disposal H->I J Incineration I->J

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: Essential Protocols for Handling Chloromethylketone Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Chloromethylketone Methotrexate. This analog of Methotrexate, a chemotherapy agent and immune system suppressant, requires stringent handling protocols due to its inherent toxicity and the reactive nature of the chloromethylketone group. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research setting.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a highly cautious approach is recommended. The following guidelines are based on the known hazards of Methotrexate and compounds containing the chloromethylketone functional group.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double GlovingInner Layer: Nitrile or latex gloves. Outer Layer: Chemotherapy-rated gloves (e.g., thicker nitrile or neoprene). Change outer gloves frequently and immediately if contaminated.
Body Disposable GownSolid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tucked into the outer gloves.
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A full-face shield must be worn over the goggles to protect against splashes and aerosols.
Respiratory NIOSH-approved RespiratorFor handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95, N100, or a powered air-purifying respirator - PAPR) is required to prevent inhalation.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A meticulously planned workflow minimizes the risk of exposure and contamination. The following diagram illustrates the key steps for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_area Designate a specific handling area (e.g., chemical fume hood). gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe don_ppe Don PPE in the correct sequence. gather_ppe->don_ppe weigh_dissolve Weigh and dissolve the compound within the fume hood. don_ppe->weigh_dissolve perform_exp Conduct the experiment, minimizing aerosol generation. weigh_dissolve->perform_exp label_containers Clearly label all containers with the compound name and hazard symbols. perform_exp->label_containers decontaminate_surfaces Decontaminate all work surfaces with an appropriate solution (e.g., 10% bleach followed by a neutralizer). label_containers->decontaminate_surfaces decontaminate_equipment Decontaminate all non-disposable equipment. decontaminate_surfaces->decontaminate_equipment segregate_waste Segregate all contaminated waste into designated, labeled hazardous waste containers. decontaminate_equipment->segregate_waste dispose_ppe Doff and dispose of PPE in the correct sequence in a designated waste stream. segregate_waste->dispose_ppe final_disposal Arrange for disposal by a licensed hazardous waste contractor. dispose_ppe->final_disposal

Caption: Safe Handling Workflow for this compound.

Occupational Exposure Limits for Methotrexate

While specific occupational exposure limits (OELs) for this compound have not been established, the limits for Methotrexate serve as a critical reference for minimizing exposure. It is important to note that no official OELs have been set by major US regulatory bodies like OSHA or NIOSH for Methotrexate.[1] The values in the table below are based on internal guidelines from pharmaceutical companies and other sources.

Organization/SourceExposure LimitNotes
Pfizer2 µg/m³ (8-hour Time-Weighted Average)Internal occupational exposure limit.[2]
Santa Cruz Biotechnology0.001 mg/m³ (Ceiling Limit TWA)

Spill Response: A Plan for Immediate and Effective Action

In the event of a spill, a rapid and well-rehearsed response is crucial to contain the hazard and protect personnel. The following diagram outlines the essential steps for responding to a this compound spill.

Spill Response Procedure for this compound cluster_initial Initial Response cluster_ppe Don Appropriate PPE cluster_containment Containment & Cleanup cluster_disposal_final Disposal & Reporting alert Alert others in the immediate area. evacuate Evacuate the spill area. alert->evacuate secure Secure the area to prevent entry. evacuate->secure don_spill_ppe Don full spill response PPE, including respirator. secure->don_spill_ppe contain Contain the spill with absorbent material. don_spill_ppe->contain cleanup Carefully clean up the spill, working from the outside in. contain->cleanup decontaminate Decontaminate the spill area thoroughly. cleanup->decontaminate dispose_waste Place all contaminated materials in a labeled hazardous waste container. decontaminate->dispose_waste doff_ppe Doff and dispose of PPE as hazardous waste. dispose_waste->doff_ppe report Report the incident to the appropriate safety personnel. doff_ppe->report

Caption: Spill Response Procedure for this compound.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Segregation: All contaminated items, including gloves, gowns, labware, and cleaning materials, must be segregated into clearly labeled, leak-proof hazardous waste containers.

  • Sharps: Needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container for hazardous materials.

  • Decontamination: Non-disposable equipment must be thoroughly decontaminated before reuse.

  • Disposal: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations.

By adhering to these stringent safety protocols, research facilities can create a secure environment for handling this compound, thereby protecting their most valuable asset: their scientific staff. This commitment to safety not only ensures regulatory compliance but also builds a culture of trust and responsibility within the research community.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.